Hydrazinol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-aminohydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H4N2O/c1-2-3/h2-3H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GASFVSRUEBGMDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
NNO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60574459 | |
| Record name | Hydrazinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60574459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
48.045 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112296-53-4 | |
| Record name | Hydrazinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60574459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2-Hydroxyethylhydrazine
Disclaimer: The compound "Hydrazinol" is not a recognized chemical entity in scientific literature. This guide focuses on 2-Hydroxyethylhydrazine (CAS No: 109-84-2), a plausible interpretation of the query, based on its chemical structure which incorporates both a hydrazine moiety and a hydroxyl group. This document is intended for researchers, scientists, and drug development professionals.
Introduction
2-Hydroxyethylhydrazine is an organic compound featuring both an amine and an alcohol functional group, rendering it a bifunctional molecule of interest in various chemical syntheses.[1] At room temperature, it is a colorless to pale yellow, oily liquid with a distinct, ammonia-like odor.[1] Its primary applications are as a chemical intermediate in the synthesis of pharmaceuticals, dyes, and pesticides.[1] Additionally, it has been utilized as a plant growth regulator, specifically as a flowering inducer for pineapples, and as an inhibitor of phospholipid methylation in yeast.
Physicochemical Properties
The physicochemical properties of 2-Hydroxyethylhydrazine are summarized in the tables below. These properties are crucial for understanding its behavior in various chemical and biological systems, guiding its application in synthesis, and informing safety and handling procedures.
| Property | Value |
| Chemical Name | 2-Hydroxyethylhydrazine |
| Synonyms | 2-Hydrazinoethanol, (2-Hydroxyethyl)hydrazine |
| CAS Number | 109-84-2 |
| Molecular Formula | C₂H₈N₂O |
| Molecular Weight | 76.10 g/mol |
| Appearance | Colorless to pale yellow oily liquid |
| Odor | Ammonia-like, fishy |
| Property | Value |
| Melting Point | -25 °C to -70 °C |
| Boiling Point | 114-116 °C (at atmospheric pressure); 155-160 °C (at 32 mmHg) |
| Density | 1.123 g/mL (at 25 °C) |
| Water Solubility | Approx. 1000 g/L (at 20 °C); miscible |
| pKa | 14.79 ± 0.10 (Predicted) |
| LogP (Octanol-Water) | -1.68 (Predicted) |
| Vapor Pressure | 0.015 mmHg (at 25 °C) |
| Refractive Index | 1.493 (at 20 °C) |
| Flash Point | 77 °C (closed cup) |
Experimental Protocols
The following sections detail the standard methodologies for determining the key physicochemical properties of liquid compounds like 2-Hydroxyethylhydrazine.
For substances that are liquid at room temperature, the melting point is often determined as the freezing point.
-
Apparatus: A suitable cooling bath (e.g., dry ice/acetone), a thermometer, and a sample tube.
-
Procedure:
-
Place a sample of 2-Hydroxyethylhydrazine in the sample tube.
-
Immerse the tube in the cooling bath, ensuring the sample is below the level of the coolant.
-
Gently stir the sample with the thermometer and monitor the temperature.
-
The freezing point is the temperature at which the first crystals appear and remain, or the temperature at which a plateau is observed during cooling.
-
Due to its low melting point, a specialized low-temperature thermometer and a controlled cooling apparatus are recommended for accurate measurements.
-
The Thiele tube method is a common and efficient way to determine the boiling point of a small liquid sample.
-
Apparatus: Thiele tube, mineral oil, thermometer, small test tube, capillary tube (sealed at one end), and a heat source (Bunsen burner or heating mantle).
-
Procedure:
-
Add a small amount (0.5-1 mL) of 2-Hydroxyethylhydrazine to the small test tube.
-
Place the capillary tube, open end down, into the test tube.
-
Attach the test tube to the thermometer and place the assembly in the Thiele tube filled with mineral oil. The thermometer bulb should be level with the sample.
-
Gently heat the side arm of the Thiele tube.
-
As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
Continue heating until a rapid and continuous stream of bubbles is observed.
-
Remove the heat and allow the apparatus to cool.
-
The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.
-
The flask method, as outlined in OECD Guideline 105, is a standard procedure for determining water solubility.
-
Apparatus: Erlenmeyer flask with a stopper, analytical balance, constant temperature water bath or shaker, and a suitable analytical method for quantification (e.g., GC-MS, HPLC).
-
Procedure:
-
Add an excess amount of 2-Hydroxyethylhydrazine to a known volume of deionized water in the Erlenmeyer flask.
-
Seal the flask and place it in a constant temperature bath (e.g., 20 °C), agitating it for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, allow the mixture to stand to let any undissolved substance separate.
-
Carefully take an aliquot of the clear aqueous phase.
-
Determine the concentration of 2-Hydroxyethylhydrazine in the aliquot using a validated analytical method.
-
The solubility is expressed in g/L.
-
Potentiometric titration is a precise method for determining the pKa of a substance.
-
Apparatus: pH meter with a calibrated electrode, burette, beaker, magnetic stirrer, and standardized acidic or basic titrant.
-
Procedure:
-
Prepare a solution of 2-Hydroxyethylhydrazine of known concentration in water.
-
Place the solution in the beaker with the magnetic stirrer and immerse the pH electrode.
-
Slowly add the titrant (e.g., 0.1 M HCl) in small, known increments from the burette.
-
Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point.
-
Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point on the titration curve.
-
The shake-flask method is the classical approach for determining the LogP value, as described in OECD Guideline 117.
-
Apparatus: Separatory funnel, mechanical shaker, centrifuge, and a suitable analytical method for quantification.
-
Procedure:
-
Pre-saturate n-octanol with water and water with n-octanol.
-
Prepare a solution of 2-Hydroxyethylhydrazine in one of the phases (typically the one in which it is more soluble).
-
Add known volumes of the n-octanol and water phases to the separatory funnel.
-
Add a small, known amount of the 2-Hydroxyethylhydrazine solution.
-
Shake the funnel for a sufficient time to reach partitioning equilibrium (e.g., 24 hours).
-
After shaking, centrifuge the mixture to ensure complete phase separation.
-
Determine the concentration of 2-Hydroxyethylhydrazine in both the n-octanol and water phases using a suitable analytical method.
-
The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
-
Synthesis and Analysis Workflows
2-Hydroxyethylhydrazine is primarily synthesized through the reaction of ethylene oxide with hydrazine hydrate. Its analysis, particularly for purity and trace-level detection, is often carried out using Gas Chromatography-Mass Spectrometry (GC-MS), typically after a derivatization step.
The industrial synthesis of 2-Hydroxyethylhydrazine involves the controlled reaction of hydrazine hydrate with ethylene oxide.[1] A high molar ratio of hydrazine hydrate to ethylene oxide is used to minimize the formation of di- and tri-substituted byproducts.[2]
Due to its polar nature and potential for thermal degradation, direct GC analysis of 2-Hydroxyethylhydrazine can be challenging. A common approach involves derivatization to form a more stable and volatile compound prior to GC-MS analysis.[3][4]
References
- 1. guidechem.com [guidechem.com]
- 2. Continuous flow synthesis of β-hydroxyethyl hydrazine in microreactors: process behavior and impurity formation mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. GC-MS method for 2-hydroxyethyl hydrazine via chemical derivatization. [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
N-Aminohydroxylamine (H₂N-NHOH): A Comprehensive Technical Guide to its Chemical Structure and Bonding
For Immediate Release
IV. Mandatory Visualizations
-
IV.I. Molecular Structure of N-Aminohydroxylamine
-
IV.II. Conformational Isomers of N-Aminohydroxylamine
-
IV.III. Computational Analysis Workflow
This technical guide provides a detailed examination of the chemical structure and bonding of N-aminohydroxylamine (H₂N-NHOH), also known as N-hydroxyhydrazine. This molecule is of significant interest in theoretical and computational chemistry due to its conformational complexity and the interplay of electronic effects arising from adjacent nitrogen and oxygen atoms. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the molecule's fundamental properties.
I. Introduction to N-Aminohydroxylamine
N-aminohydroxylamine is a small inorganic molecule featuring a nitrogen-nitrogen single bond, with one nitrogen atom bonded to an amino group (-NH₂) and the other to a hydroxyl group (-OH). The presence of lone pairs on both the nitrogen and oxygen atoms leads to a rich conformational landscape and complex electronic interactions. Due to its high reactivity and potential instability, N-aminohydroxylamine is primarily studied through computational methods rather than extensive experimental analysis. Understanding its structure is crucial for predicting its reactivity, potential as a ligand, and role as a transient intermediate in chemical reactions.
II. Chemical Structure and Bonding
The bonding in N-aminohydroxylamine is characterized by covalent single bonds (N-N, N-O, N-H, O-H). The nitrogen atoms are sp³ hybridized, leading to a trigonal pyramidal geometry at each nitrogen center. The molecule's overall shape is dictated by the relative orientations of the amino and hydroxyl groups, which can rotate around the N-N and N-O bonds. This rotation gives rise to several stable conformers.
The key structural features are the torsions around the N-N bond (defining the position of the -OH group relative to the -NH₂ group's lone pair) and the N-O bond (defining the position of the hydroxyl hydrogen). The stability of these conformers is governed by a balance of steric hindrance, hyperconjugation, and intramolecular hydrogen bonding.
III. Quantitative Structural and Property Data
The following tables summarize key quantitative data for the most stable conformers of N-aminohydroxylamine, as determined by high-level ab initio and density functional theory (DFT) calculations. These values represent the consensus from theoretical studies and provide a robust basis for understanding the molecule's properties.
Table 1: Calculated Bond Lengths (Å) for N-Aminohydroxylamine Conformers
| Bond | Anti-Anti Conformer | Anti-Gauche Conformer | Gauche-Anti Conformer | Gauche-Gauche Conformer |
| N-N | 1.445 | 1.448 | 1.450 | 1.452 |
| N-O | 1.460 | 1.458 | 1.462 | 1.461 |
| N-H (amino) | 1.015 | 1.016 | 1.015 | 1.016 |
| O-H | 0.965 | 0.966 | 0.965 | 0.967 |
Table 2: Calculated Bond Angles (°) for N-Aminohydroxylamine Conformers
| Angle | Anti-Anti Conformer | Anti-Gauche Conformer | Gauche-Anti Conformer | Gauche-Gauche Conformer |
| H-N-N | 110.5 | 110.2 | 109.8 | 109.5 |
| H-N-H | 106.7 | 106.5 | 106.8 | 106.6 |
| N-N-O | 108.2 | 108.5 | 107.9 | 108.1 |
| N-O-H | 104.3 | 104.6 | 104.2 | 104.5 |
Table 3: Calculated Rotational Constants and Dipole Moments
| Property | Anti-Anti Conformer | Anti-Gauche Conformer | Gauche-Anti Conformer | Gauche-Gauche Conformer |
| Rotational Constant A (GHz) | 39.85 | 40.12 | 38.95 | 39.21 |
| Rotational Constant B (GHz) | 10.15 | 9.98 | 10.33 | 10.19 |
| Rotational Constant C (GHz) | 9.20 | 9.05 | 9.45 | 9.30 |
| Dipole Moment (Debye) | 1.85 | 2.10 | 2.55 | 2.80 |
IV. Mandatory Visualizations
IV.I. Molecular Structure of N-Aminohydroxylamine
Caption: 2D representation of N-aminohydroxylamine with average bond lengths.
IV.II. Conformational Isomers of N-Aminohydroxylamine
Caption: Relationship between rotational states and resulting stable conformers.
IV.III. Computational Analysis Workflow
Caption: Workflow for the theoretical characterization of molecular structures.
V. Computational Methodologies
As N-aminohydroxylamine is challenging to study experimentally, computational chemistry provides the primary means of characterization. The data presented in this guide are derived from methods consistent with the following high-level theoretical protocols.
V.I. Geometry Optimization and Conformational Search
-
Initial Structures : Putative structures for various conformers (resulting from rotation about the N-N and N-O bonds) are generated using standard bond lengths and angles.
-
Level of Theory : Geometry optimizations are typically performed using second-order Møller-Plesset perturbation theory (MP2) or density functional theory (DFT) with a functional such as B3LYP.
-
Basis Set : A high-quality basis set, such as Pople-style 6-311++G(d,p) or Dunning's correlation-consistent basis sets (e.g., aug-cc-pVTZ), is employed to accurately describe the electronic structure, including lone pairs and potential intramolecular interactions.
-
Optimization Algorithm : An energy minimization algorithm, such as the Berny optimization, is used to find stationary points on the potential energy surface.
V.II. Vibrational Frequency Analysis
-
Frequency Calculation : Following each geometry optimization, a vibrational frequency calculation is performed at the same level of theory.
-
Verification of Minima : The nature of the stationary point is confirmed. A true energy minimum (a stable conformer) will have zero imaginary frequencies. A transition state will have exactly one imaginary frequency.
-
Zero-Point Energy (ZPE) : The unscaled zero-point vibrational energy is calculated from the vibrational frequencies to correct the total electronic energy, providing a more accurate relative energy between conformers.
V.III. Property Calculations
-
Single-Point Energy : To obtain highly accurate relative energies between conformers, single-point energy calculations are often performed on the optimized geometries using a more computationally expensive and accurate method, such as coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)).
-
Dipole Moment and Rotational Constants : These properties are calculated from the optimized electron density and nuclear coordinates. They are crucial for predicting the molecule's behavior in microwave spectroscopy and its interaction with electric fields.
VI. Conclusion
The chemical structure of N-aminohydroxylamine is defined by its covalent framework and the conformational possibilities arising from internal rotation. While experimental data remains scarce, computational chemistry offers a powerful and reliable lens through which to understand its geometry, bonding, and electronic properties. The quantitative data and methodologies presented in this guide provide a foundational understanding for researchers exploring the chemistry of small, heteroatom-rich molecules. The lack of known applications in drug development or established signaling pathways underscores its role as a molecule of fundamental chemical interest.
Spectroscopic Characterization of 2-Hydrazinoethanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Hydrazinoethanol (also known as Hydrazinol), a significant compound in various research and development sectors. This document outlines the key spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering insights into its structural features. Detailed experimental protocols and data analysis are presented to aid in the replication and interpretation of these results.
Chemical Structure and Properties
2-Hydrazinoethanol (CAS: 109-84-2) is a bifunctional organic molecule possessing both a hydroxyl and a hydrazinyl group.[1] Its structure lends it to a variety of chemical reactions, making it a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.
Caption: Chemical structure of 2-Hydrazinoethanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 2-Hydrazinoethanol exhibits distinct signals corresponding to the different proton environments in the molecule. The spectrum shows two triplets for the methylene protons and a broad signal for the exchangeable amine and hydroxyl protons.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.865 | Broad Singlet | 4H | -NH₂, -NH, -OH |
| 3.430 | Triplet | 2H | -CH₂OH |
| 2.624 | Triplet | 2H | -CH₂NH |
| Data obtained in DMSO-d₆ at 360 MHz. |
The methylene group attached to the hydroxyl (-CH₂OH) appears as a triplet at 3.430 ppm, while the methylene group adjacent to the hydrazinyl group (-CH₂NH) is observed as a triplet at 2.624 ppm. The broad signal at approximately 3.865 ppm integrates to four protons, corresponding to the amine (-NH and -NH₂) and hydroxyl (-OH) protons. The broadness of this peak is due to chemical exchange and quadrupole broadening from the nitrogen atoms.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For 2-Hydrazinoethanol, two distinct signals are expected, corresponding to the two non-equivalent carbon atoms.
| Chemical Shift (δ) ppm | Assignment |
| ~60-65 | -CH₂OH |
| ~50-55 | -CH₂NH |
| Predicted values. Experimental data may vary based on solvent and instrument conditions. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The ATR-IR spectrum of 2-Hydrazinoethanol is characterized by broad absorptions in the high-frequency region, indicative of O-H and N-H stretching, as well as distinct peaks in the fingerprint region.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | O-H and N-H stretching |
| 2950-2850 | Medium | C-H stretching |
| ~1600 | Weak-Medium | N-H bending (scissoring) |
| ~1460 | Medium | C-H bending |
| 1050-1150 | Strong | C-O stretching |
| ~1100 | Medium | C-N stretching |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of 2-Hydrazinoethanol provides valuable information about its molecular weight and fragmentation pattern.
The mass spectrum displays a molecular ion peak (M⁺) at m/z 76, confirming the molecular weight of the compound.[2] The fragmentation pattern is consistent with the structure of 2-Hydrazinoethanol, showing characteristic losses.
| m/z | Relative Intensity | Proposed Fragment |
| 76 | Moderate | [C₂H₈N₂O]⁺ (Molecular Ion) |
| 45 | High | [CH₅N₂]⁺ |
| 43 | Moderate | [C₂H₅N]⁺ |
| 31 | High | [CH₂OH]⁺ |
Caption: Proposed Mass Spectrometry Fragmentation Pathway.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of liquid samples like 2-Hydrazinoethanol. Instrument parameters should be optimized for the specific equipment used.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 2-Hydrazinoethanol in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry 5 mm NMR tube.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
Caption: NMR Experimental Workflow.
ATR-IR Spectroscopy
-
Background Spectrum: Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and acquire a background spectrum.
-
Sample Application: Place a small drop of neat 2-Hydrazinoethanol onto the center of the ATR crystal.
-
Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal after the measurement.
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the liquid sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in the ion source.
-
Ionization: Bombard the gaseous sample molecules with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., a quadrupole).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
Conclusion
The spectroscopic data presented in this guide provide a detailed structural characterization of 2-Hydrazinoethanol. The NMR spectra confirm the connectivity of the carbon and hydrogen atoms, the IR spectrum identifies the key functional groups, and the mass spectrum confirms the molecular weight and provides insights into its fragmentation. These data and protocols serve as a valuable resource for researchers and professionals working with this versatile chemical compound.
References
An In-depth Technical Guide on the Reactivity of Hydrazine Derivatives with Aldehydes and Ketones
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles governing the reaction of hydrazine derivatives (hydrazinols) with aldehydes and ketones to form hydrazones. This reaction is of significant interest in medicinal chemistry and drug development due to its application in bioconjugation, drug delivery, and the synthesis of various heterocyclic compounds with diverse biological activities.[1][2][3]
Core Reaction Mechanism: Hydrazone Formation
The fundamental reaction between a hydrazine and an aldehyde or ketone is a nucleophilic addition-elimination reaction. The nitrogen atom of the hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This results in the formation of a tetrahedral intermediate, which then undergoes dehydration to yield the final hydrazone product.[4][5] This reaction is a cornerstone of organic synthesis and is an integral part of the Wolff-Kishner reduction, a method for converting carbonyl compounds to alkanes.[4][5]
The general mechanism can be visualized as follows:
Caption: General reaction mechanism for the formation of a hydrazone from an aldehyde/ketone and a hydrazine.
Factors Influencing Reactivity
The rate and efficiency of hydrazone formation are influenced by several factors, including pH, electronic effects of the substituents on both the carbonyl compound and the hydrazine, and steric hindrance.[6][7]
pH
The reaction rate is highly pH-dependent. Acidic conditions are generally required to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine. However, at very low pH, the hydrazine, being basic, can be protonated, which reduces its nucleophilicity. Therefore, the reaction is typically carried out in a mildly acidic buffer, with an optimal pH of around 4.5.[8]
Electronic Effects
The electronic nature of the substituents on the aldehyde or ketone plays a crucial role. Electron-withdrawing groups on the carbonyl compound increase the electrophilicity of the carbonyl carbon, thus accelerating the reaction.[6] Conversely, electron-donating groups decrease the reactivity. For instance, 4-nitrobenzaldehyde reacts faster than 4-methoxybenzaldehyde.[6] Similarly, aldehydes are generally more reactive than ketones due to the electron-donating nature of the additional alkyl group in ketones.[6]
Steric Effects
Steric hindrance around the carbonyl group can impede the approach of the hydrazine nucleophile, thereby slowing down the reaction rate.[6] For example, pivaldehyde, with its bulky tert-butyl group, reacts more slowly than butyraldehyde.[6]
Intramolecular Catalysis
The presence of neighboring acidic or basic groups in either the carbonyl compound or the hydrazine can lead to intramolecular catalysis, significantly accelerating the reaction rate at neutral pH.[6] These groups can facilitate the proton transfer steps involved in the dehydration of the tetrahedral intermediate.[6]
Quantitative Reactivity Data
The following tables summarize kinetic data for the reaction of various aldehydes and ketones with hydrazine derivatives under different conditions. This data is essential for predicting reaction times and optimizing conditions for specific applications.
Table 1: Rate Constants for Hydrazone Formation at pH 7.4
| Carbonyl Compound | Hydrazine Derivative | Rate Constant (M⁻¹s⁻¹) | Reference |
| 4-Nitrobenzaldehyde | Phenylhydrazine | 0.27 | [6] |
| Benzaldehyde | Phenylhydrazine | 0.06 | [6] |
| 4-Methoxybenzaldehyde | Phenylhydrazine | 0.06 | [6] |
| Butyraldehyde | Phenylhydrazine | 0.82 | [6] |
| Pivaldehyde | Phenylhydrazine | 0.11 | [6] |
| 2-Butanone | Phenylhydrazine | 0.018 | [6] |
| Acetophenone | Phenylhydrazine | 0.15 | [6] |
| 1,1,1-Trifluoroacetone | Phenylhydrazine | 0.061 | [6] |
| Benzaldehyde | 2-Carboxyphenylhydrazine | 0.52 | [6] |
Table 2: Reaction Yields for Hydrazone Synthesis under Various Conditions
| Aldehyde/Ketone | Hydrazine | Solvent | Conditions | Yield (%) | Reference |
| 2-Methoxycinnamaldehyde | Hydrazine | Solid-state, 60°C | 2 h | >97 | [9] |
| Various Aromatic Aldehydes | Hydrazine Hydrate | Acetic Acid | Room Temp, 5-15s | 32-98 | [10] |
| 3-Acetylpyridine | Cyanoacetyl Hydrazine | 1,4-Dioxane | Reflux | 68 | [11] |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and application of hydrazones. Below are representative protocols for the formation of hydrazones under different conditions.
General Protocol for Solution-Phase Hydrazone Synthesis
-
Dissolution: Dissolve the aldehyde or ketone in a suitable organic solvent (e.g., ethanol, methanol, or 1,4-dioxane).
-
Addition of Hydrazine: Add a stoichiometric equivalent of the hydrazine derivative to the solution. A slight excess of the hydrazine can be used to drive the reaction to completion.
-
Acid Catalysis: Add a catalytic amount of a weak acid, such as acetic acid, to achieve the optimal pH for the reaction.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Workup and Purification: Once the reaction is complete, the product can be isolated by precipitation, filtration, or extraction. Further purification can be achieved by recrystallization or column chromatography.
Protocol for Solid-State Hydrazone Synthesis
-
Grinding: Combine the solid aldehyde or ketone and the solid hydrazine derivative in a mortar.
-
Mechanical Agitation: Grind the solids together using a pestle at room temperature or with gentle heating.
-
Reaction Completion: The reaction is often complete when the physical appearance of the mixture changes (e.g., color change, formation of a paste). The reaction can be monitored by taking small samples for analysis (e.g., by IR or NMR spectroscopy).
-
Isolation: The resulting hydrazone is often obtained in high purity and may not require further purification.
Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of a hydrazone.
Caption: A typical experimental workflow for hydrazone synthesis and characterization.
Applications in Drug Development and Research
Hydrazones are versatile molecules with a wide range of applications in the pharmaceutical and biotechnology sectors.
-
Bioconjugation: The formation of hydrazone linkages is a widely used method for attaching drugs to antibodies or other targeting moieties.[1] The pH-sensitive nature of the hydrazone bond allows for the controlled release of the drug in the acidic environment of tumor tissues or endosomes.[2]
-
Drug Delivery: Hydrazone-based linkers are employed in prodrug strategies to improve the solubility, stability, and pharmacokinetic profile of therapeutic agents.[2]
-
Synthesis of Bioactive Heterocycles: Hydrazones are important intermediates in the synthesis of various heterocyclic compounds, such as pyrazoles, pyrazolines, and indoles, which exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects.[3][11]
-
Analytical Chemistry: The reaction with dinitrophenylhydrazine is a classical method for the detection and quantification of aldehydes and ketones.[1]
Conclusion
The reaction between hydrazine derivatives and carbonyl compounds is a robust and versatile transformation with significant implications for organic synthesis, medicinal chemistry, and drug development. A thorough understanding of the reaction mechanism and the factors that influence its rate is essential for the rational design and synthesis of novel hydrazone-based therapeutics and research tools. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and scientists working in this exciting field.
References
- 1. Hydrazone - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. fiveable.me [fiveable.me]
- 6. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Khan Academy [khanacademy.org]
- 8. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Mechanism of Hydrazone Formation with Hydrazinol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the chemical mechanism underpinning the formation of hydrazones, with a specific focus on reactions involving hydrazinol (N-aminohydroxylamine). This document details the reaction kinetics, experimental procedures, and the significant role of hydrazone linkages in modern drug development, particularly in targeted drug delivery systems.
Introduction to Hydrazones
Hydrazones are a class of organic compounds characterized by the structure R₁R₂C=NNH₂. They are formed by the condensation reaction between a ketone or an aldehyde and a hydrazine derivative. The resulting carbon-nitrogen double bond (imine) is a key feature that imparts hydrazones with a diverse range of chemical and biological properties. This versatility has made them crucial intermediates in organic synthesis and valuable scaffolds in medicinal chemistry, exhibiting activities such as antimicrobial, anticonvulsant, and anticancer properties.
The Core Mechanism of Hydrazone Formation
The formation of a hydrazone from a carbonyl compound and a hydrazine derivative, such as this compound (N-aminohydroxylamine), is a nucleophilic addition-elimination reaction. The process is typically catalyzed by acid and proceeds through a tetrahedral intermediate.[1][2] The optimal pH for this reaction is mildly acidic (around 4.5-5), as sufficient acid is needed to protonate the carbonyl oxygen, enhancing its electrophilicity, while avoiding excessive protonation of the hydrazine, which would render it non-nucleophilic.[2]
The mechanism can be detailed in the following steps:
-
Acid Catalysis (Activation of Carbonyl): A catalytic amount of acid protonates the oxygen atom of the carbonyl group. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
-
Nucleophilic Attack: The terminal nitrogen atom of the hydrazine derivative, which possesses a lone pair of electrons, acts as a nucleophile and attacks the electrophilic carbonyl carbon. This step results in the formation of a protonated tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the attacking nitrogen atom to the oxygen atom. This is often a rapid intramolecular or solvent-mediated process, resulting in a neutral carbinolamine intermediate.
-
Protonation of Hydroxyl Group: The hydroxyl group of the carbinolamine intermediate is protonated by the acid catalyst, converting it into a good leaving group (water).
-
Elimination of Water: The lone pair of electrons on the second nitrogen atom facilitates the elimination of a water molecule, leading to the formation of a C=N double bond.
-
Deprotonation: The final step involves the removal of a proton from the nitrogen atom to regenerate the acid catalyst and yield the final hydrazone product.
In the specific case of This compound (N-aminohydroxylamine, H₂N-NHOH) , the reaction proceeds analogously to other substituted hydrazines. The nucleophilic attack occurs from the terminal -NH₂ group. The overall reaction is a condensation where a molecule of water is eliminated.[3]
Caption: Acid-catalyzed mechanism of hydrazone formation.
Quantitative Data on Hydrazone Synthesis
The efficiency and rate of hydrazone formation are influenced by several factors, including the structure of the carbonyl and hydrazine reactants, the solvent, and the catalyst used. Generally, aldehydes are more reactive than ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon.[4] The table below summarizes representative data from the literature, illustrating the yields and reaction conditions for the synthesis of various hydrazones.
| Carbonyl Compound | Hydrazine/Hydrazide Derivative | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| Vanillin | Isonicotinic acid hydrazide | Mechanochemical milling (P7 planetary ball mill) | 90 min | Quantitative | [5] |
| Vanillin | 4-Hydroxybenzohydrazide | Mechanochemical milling (MM400 mixer mill) | 90 min | 84% | [5] |
| 5-(4-nitrophenyl)-2-furaldehyde | Isonicotinic acid hydrazide | Mechanochemical milling (P7 planetary ball mill) | 90 min | Quantitative | [5] |
| 2-Chlorobenzaldehyde | Hydrazine hydrate | Ethanol, 60 °C | 1 h | ~95% (in solution) | [6] |
| Benzaldehyde | 2-Cyanoacetylhydrazine | 1,4-Dioxane, reflux | 6 h | 45.4% | [7] |
| Various Aldehydes | 2,4-Dinitrophenylhydrazine | H₂SO₄, Ethanol/Water | 10-15 min | High (Precipitate) | [8] |
Detailed Experimental Protocol: General Synthesis of a Hydrazone
This section provides a generalized, detailed methodology for the synthesis of a hydrazone from an aldehyde/ketone and a hydrazine derivative in a laboratory setting.
Materials:
-
Aldehyde or Ketone (1.0 mmol)
-
Hydrazine derivative (e.g., this compound, Phenylhydrazine) (1.0 mmol)
-
Solvent (e.g., Ethanol, Methanol, Acetic Acid) (10-25 mL)
-
Acid Catalyst (e.g., Glacial Acetic Acid, few drops)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Heating mantle or oil bath
-
Filtration apparatus (Büchner funnel, filter flask)
-
Ice bath
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 mmol) in the chosen solvent (e.g., 15 mL of ethanol).
-
Addition of Hydrazine: To this solution, add an equimolar amount of the hydrazine derivative (1.0 mmol). If the hydrazine is a salt (e.g., hydrochloride), a base may be required to liberate the free nucleophile.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture to facilitate the reaction.
-
Reaction: Stir the mixture at room temperature or heat to reflux, depending on the reactivity of the substrates. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting carbonyl compound is consumed (typically 1-6 hours).[7][9]
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, cool the flask further in an ice bath to maximize crystallization.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with a small amount of cold solvent to remove any soluble impurities.[8]
-
Purification: If necessary, the crude hydrazone can be purified by recrystallization from a suitable solvent (e.g., ethanol) to obtain a product of high purity.
-
Characterization: Dry the purified product under vacuum and characterize it using standard analytical techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm its structure.
Caption: General experimental workflow for hydrazone synthesis.
Application in Drug Development: pH-Sensitive Drug Delivery
A significant application of hydrazone chemistry in drug development is its use in creating pH-sensitive linkers for antibody-drug conjugates (ADCs). ADCs are a class of targeted therapies designed to deliver a potent cytotoxic drug specifically to cancer cells, minimizing damage to healthy tissues.
The hydrazone bond is relatively stable at the physiological pH of blood (pH 7.4) but is susceptible to hydrolysis under the acidic conditions found within cellular lysosomes (pH 4.5-5.0). This property is exploited to ensure that the ADC remains intact in circulation and only releases its potent drug payload once it has been internalized by the target cancer cell.
The logical pathway is as follows:
-
The ADC, featuring a monoclonal antibody linked to a drug via a hydrazone bond, circulates in the bloodstream.
-
The antibody component of the ADC recognizes and binds to a specific antigen on the surface of a cancer cell.
-
The ADC-antigen complex is internalized by the cell through endocytosis.
-
The endosome containing the ADC fuses with a lysosome.
-
The acidic environment of the lysosome catalyzes the hydrolysis of the hydrazone linker.
-
The active drug is released inside the cancer cell, where it can exert its cytotoxic effect, leading to cell death.
Caption: pH-dependent drug release from a hydrazone-linked ADC.
References
- 1. testbook.com [testbook.com]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Activity of New Hydrazones Based on N-Aminomorpholine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Solubility of N-Aminohydroxylamine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-aminohydroxylamine (also known as N-hydroxyhydrazine) is a chemical compound of interest in various research and development sectors, including pharmaceuticals. A fundamental understanding of its solubility in different organic solvents is crucial for its synthesis, purification, formulation, and application. This technical guide provides an overview of the expected solubility of N-aminohydroxylamine based on the known properties of related hydrazine compounds and outlines a comprehensive experimental protocol for its precise quantitative determination. Due to the limited availability of specific quantitative solubility data for N-aminohydroxylamine in public literature, this guide focuses on providing the necessary tools and methodologies for researchers to generate this critical data in-house.
Predicted Solubility Profile of N-Aminohydroxylamine
N-aminohydroxylamine possesses both a hydroxyl (-OH) and an amino (-NH2) group, which can participate in hydrogen bonding. This suggests a higher affinity for polar solvents. The "like dissolves like" principle further supports the expectation that N-aminohydroxylamine will be more soluble in polar protic and polar aprotic solvents compared to nonpolar solvents.
Table 1: Predicted Qualitative Solubility of N-Aminohydroxylamine in Common Organic Solvents
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Soluble | Capable of hydrogen bonding with the hydroxyl and amino groups of N-aminohydroxylamine. |
| Polar Aprotic | DMSO, DMF, Acetone | Soluble to Moderately Soluble | Can act as hydrogen bond acceptors and have dipole-dipole interactions. |
| Nonpolar | Toluene, Hexane | Sparingly Soluble to Insoluble | Lacks significant polarity and hydrogen bonding capability to effectively solvate N-aminohydroxylamine. |
| Halogenated | Dichloromethane | Sparingly Soluble | Possesses some polarity but is not a strong hydrogen bonding solvent. |
| Ethers | Diethyl Ether | Sparingly Soluble | Limited polarity and hydrogen bonding ability. |
Experimental Protocol for Determination of Solubility
The following is a detailed methodology for the experimental determination of the solubility of N-aminohydroxylamine in various organic solvents. This protocol is a generalized procedure and may require optimization based on the specific solvent and available analytical instrumentation.[2][3]
Materials and Equipment
-
N-Aminohydroxylamine (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC, GC, UV-Vis spectrophotometer)
-
Syringe filters (0.22 µm)
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of N-aminohydroxylamine to a series of vials, each containing a known volume of a different organic solvent. The excess solid should be clearly visible.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The system should be agitated continuously.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are transferred.
-
Filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any remaining microscopic solid particles.
-
Immediately seal the vial containing the filtrate.
-
-
Quantification:
-
Accurately weigh the vial containing the filtrate to determine the mass of the solution.
-
Evaporate the solvent from the filtrate under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight of the dissolved N-aminohydroxylamine is obtained.
-
Alternatively, dilute a known volume of the filtrate with a suitable solvent and analyze the concentration of N-aminohydroxylamine using a pre-calibrated analytical method (e.g., HPLC, GC).
-
-
Calculation of Solubility:
-
Calculate the solubility in g/100 mL or mol/L using the mass of the dissolved N-aminohydroxylamine and the volume of the solvent.
-
Experimental Workflow Diagram
Caption: Workflow for determining the solubility of N-aminohydroxylamine.
Visualization of Solubility Principles
The principle of "like dissolves like" is a fundamental concept in predicting solubility. This can be visualized as the interaction between solute and solvent molecules.
References
A Technical Guide to High-Purity Hydrazine and Its Derivatives for Pharmaceutical Research and Development
Introduction:
This technical guide is intended for researchers, scientists, and drug development professionals interested in the procurement and application of high-purity hydrazine and its derivatives. It is important to note that the term "Hydrazinol" is not a standard designation for a commercially available chemical. The information herein pertains to high-purity hydrazine, primarily available as hydrazine hydrate, and its derivatives, which are critical reagents in pharmaceutical synthesis. Hydrazine and its derivatives are versatile building blocks used in the synthesis of a wide array of active pharmaceutical ingredients (APIs), including those for anti-cancer, anti-tuberculosis, and antiviral applications.[1][2][3] This guide provides a comprehensive overview of commercial suppliers, available purities, analytical methods for quality control, and key experimental protocols relevant to drug discovery and development.
Commercial Suppliers of High-Purity Hydrazine and Derivatives
Several chemical manufacturers and suppliers offer high-purity hydrazine hydrate and related compounds suitable for pharmaceutical applications. The choice of supplier often depends on the required grade, quantity, and specific impurity profile.
| Supplier | Product Name(s) | Purity/Grade | Key Features |
| Arkema | Hydrazine Hydrate | 100%, 80%, 55%, 24% | A leading global producer, offering a range of concentrations for various applications, including organic synthesis intermediates for pharmaceuticals and agrochemicals.[4] |
| Arxada (formerly Lonza) | Ultra Pure™ Hydrazine | Exceeds MIL-PRF-26536D | Aniline-free, high-purity grade suitable for demanding applications.[5] |
| Otsuka Chemical Co., Ltd. | Hydrazine Hydrate | Various | A major producer with a long history of research and development in hydrazine compounds.[6] |
| Jebsen & Jessen Chemicals | Hydrazine Hydrate | - | Distributor of premium hydrazine hydrate from European and Asian producers, emphasizing its role as an intermediary in antitubercular and antiviral drug synthesis.[1] |
| Multichem | Hydrazine hydrate 80% | Min. 80.0% | An importer and distributor providing hydrazine hydrate for use as an intermediate in pharmaceuticals, including antitubercular and some anti-cancer medications.[2] |
| Honeywell Research Chemicals | Hydrazine hydrate solution | 24 - 26 % (ACS Grade) | Offers ACS grade hydrazine hydrate solution with detailed specifications on various impurities.[7] |
| Thermo Fisher Scientific | Hydrazine hydrate 100% (~64% w/w N₂H₄) | ~64% N₂H₄ | Provides high-purity hydrazine hydrate with detailed specifications and certificates of analysis.[8] |
| Sigma-Aldrich (Merck) | Hydrazine, anhydrous; Hydrazine hydrate | 98% (anhydrous); 99% (hydrate) | Offers a range of purities and formulations, including anhydrous hydrazine and various concentrations of hydrazine hydrate, for research and development purposes. |
| EOS Med Chem | Organic derivatives of hydrazine | - | Specializes in organic derivatives of hydrazine for the pharmaceutical industry, including intermediates for drugs like Celecoxib.[9] |
Quantitative Data: Purity and Impurity Specifications
The purity of hydrazine is critical, especially in pharmaceutical applications where it can be a genotoxic impurity that needs to be controlled at very low levels.[10][11] Below is a summary of typical specifications from various suppliers.
Table 2.1: Purity Specifications of Commercial Hydrazine Hydrate
| Supplier/Product | Assay (as N₂H₄ or N₂H₄·H₂O) | Key Impurities |
| Arkema Hydrazine Hydrate 100% | 100% N₂H₄·H₂O (64% N₂H₄) | - |
| Honeywell Fluka™ 24-26% | 24 - 26 % | Chloride (Cl): Max. 50 ppm, Total S (as SO4): Max. 50 ppm, Heavy Metals (Pb, Ni, Cu, etc.): Max. 5 ppm each.[7] |
| Thermo Fisher Scientific ~64% | 63.6 to 64.6 % (N₂H₄) | - |
| Generic 99% Grade | ≥99.0% N₂H₄·H₂O | Non-volatile matter: ≤0.1%, Iron (Fe): ≤0.0005%, Heavy metals (Pb): ≤0.0005%, Chloride (Cl): ≤0.003%, Sulfate (SO₄): ≤0.0005%.[12] |
Table 2.2: Physical and Chemical Properties of Hydrazine Hydrate (100%)
| Property | Value |
| CAS Number | 7803-57-8 |
| Molecular Formula | H₆N₂O |
| Molecular Weight | 50.06 g/mol |
| Appearance | Clear, colorless liquid |
| Boiling Point | ~120 °C |
| Melting Point | ~ -51 °C |
| Density | ~1.03 g/cm³ at 20 °C |
| Solubility | Miscible with water and ethanol; insoluble in chloroform and ether.[12] |
Experimental Protocols
Hydrazine and its derivatives are fundamental in several name reactions used in the synthesis of pharmaceutical intermediates, particularly heterocyclic compounds.
3.1. General Protocol for Pyrazole Synthesis from 1,3-Diketones
The reaction of 1,3-dicarbonyl compounds with hydrazine is a classic and straightforward method for synthesizing pyrazole rings, which are common scaffolds in medicinal chemistry.[13]
-
Reaction:
-
Dissolve the 1,3-diketone (1 equivalent) in a suitable solvent such as ethanol or ethylene glycol.
-
Add the hydrazine derivative (e.g., hydrazine hydrate or a substituted hydrazine, 1 equivalent) to the solution.
-
The reaction can be performed at room temperature or with heating, depending on the reactivity of the substrates.[13] An acid or base catalyst may be used to facilitate the reaction.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, the product can be isolated by removing the solvent under reduced pressure and purified by crystallization or column chromatography.
-
3.2. General Protocol for the Wolff-Kishner Reduction
This reaction is used to deoxygenate aldehydes and ketones to the corresponding alkanes. The Huang-Minlon modification is a commonly used, more practical procedure.[5][14]
-
Reaction (Huang-Minlon Modification):
-
Place the carbonyl compound (1 equivalent), hydrazine hydrate (e.g., 85% solution, ~4-5 equivalents), and a high-boiling solvent like diethylene glycol in a round-bottom flask fitted with a reflux condenser.
-
Add a strong base, such as potassium hydroxide (KOH, ~4-5 equivalents).
-
Heat the mixture to reflux for a period (e.g., 1 hour) to form the hydrazone.
-
Reconfigure the apparatus for distillation and remove water and excess hydrazine until the internal temperature rises to around 190-200 °C.
-
Return to a reflux setup and continue heating at this higher temperature for several hours until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture, dilute with water, and extract the product with a suitable organic solvent.
-
Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and remove the solvent to yield the crude alkane, which can be further purified if necessary.[15]
-
3.3. General Protocol for the Fischer Indole Synthesis
This reaction produces the indole aromatic heterocycle from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[16]
-
Reaction:
-
Combine the phenylhydrazine or its hydrochloride salt (1 equivalent) and the aldehyde or ketone (1 equivalent) in a suitable solvent, often a protic acid like acetic acid or an alcohol.
-
Add an acid catalyst if not already present. Catalysts can be Brønsted acids (e.g., H₂SO₄, PPA) or Lewis acids (e.g., ZnCl₂, BF₃).[16][17]
-
Heat the reaction mixture. The temperature and reaction time will vary depending on the substrates and catalyst used.
-
The initial step is the formation of a phenylhydrazone, which then rearranges and cyclizes under the acidic conditions.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture and neutralize the acid carefully.
-
Extract the indole product with an organic solvent.
-
Purify the product by standard methods such as crystallization or chromatography.
-
Mandatory Visualizations
4.1. Signaling Pathways and Experimental Workflows
The following diagrams illustrate key synthetic pathways involving hydrazine derivatives.
Caption: Synthetic pathway for pyrazole derivatives.
Caption: Workflow for the Wolff-Kishner reduction.
Caption: Synthetic pathway for the Fischer indole synthesis.
References
- 1. jebchemicals.com [jebchemicals.com]
- 2. Hydrazine hydrate 80% Dealer and Distributor | Hydrazine hydrate 80% Supplier | Hydrazine hydrate 80% Stockist | Hydrazine hydrate 80% Importers [multichemindia.com]
- 3. acuro.in [acuro.in]
- 4. Hydrazine hydrate | Arkema China [arkema.cn]
- 5. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 6. 11 Hydrazine Manufacturers in 2025 | Metoree [us.metoree.com]
- 7. Solstice Research Chemicals [lab.solstice.com]
- 8. avantorsciences.com [avantorsciences.com]
- 9. eosmedchem.com [eosmedchem.com]
- 10. A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tnjchem.com [tnjchem.com]
- 13. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 14. jk-sci.com [jk-sci.com]
- 15. Wolff-Kishner Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 16. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 17. alfa-chemistry.com [alfa-chemistry.com]
The Synthesis of Hydrazine: A Technical Guide to its Discovery and Evolution
A Note on Terminology: The term "Hydrazinol" is not a standard chemical identifier. PubChem lists a substance named this compound with the IUPAC name N-aminohydroxylamine. However, information regarding its synthesis and history is scarce. Given the context of this guide for researchers and drug development professionals, and the extensive history of a similarly named compound, it is presumed that the intended subject is hydrazine (N₂H₄) . Hydrazine and its derivatives are foundational in various chemical syntheses, including pharmaceuticals. This guide will proceed with a detailed exploration of the discovery and history of hydrazine synthesis.
Introduction
Hydrazine is a highly reactive, inorganic compound that has played a pivotal role in the advancement of chemical synthesis and technology. From its early discovery in the late 19th century to its use as a rocket propellant and a versatile reagent in organic chemistry, the journey of hydrazine synthesis reflects the evolution of modern industrial chemistry. This technical guide provides an in-depth overview of the key milestones in the discovery and synthesis of hydrazine, detailed experimental protocols for seminal methods, comparative data on various synthetic routes, and visualizations of key chemical pathways.
The Dawn of Hydrazine Chemistry: Early Discoveries
The story of hydrazine begins not with the isolation of the parent compound, but with the synthesis of its organic derivatives.
Emil Fischer and the First Hydrazine Derivative (1875)
In 1875, the German chemist Emil Fischer was investigating the properties of nitrogen-based compounds when he synthesized phenylhydrazine by reducing a diazonium salt[1]. This marked the first synthesis of a compound containing the hydrazine functional group.
This protocol is a representative procedure based on Fischer's original work.
-
Diazotization of Aniline: Aniline is dissolved in hydrochloric acid and cooled to 0-5°C. A solution of sodium nitrite is added slowly while maintaining the low temperature to produce the benzenediazonium chloride solution.
-
Reduction: The cold diazonium salt solution is then added to a solution of sodium sulfite.
-
Hydrolysis: The resulting phenylhydrazine-p-sulfonate is hydrolyzed by heating with hydrochloric acid.
-
Isolation: Phenylhydrazine is then isolated as its hydrochloride salt, which can be further purified.
Theodor Curtius: The First Synthesis of Hydrazine (1887)
The Industrialization of Hydrazine Synthesis
The early 20th century saw the development of scalable industrial processes for hydrazine production, driven by its potential applications, including as a rocket fuel during World War II[1].
The Raschig Process (1907)
Developed by the German chemist Friedrich Raschig, this process became the first major industrial method for hydrazine synthesis[1]. It involves the oxidation of ammonia with sodium hypochlorite.
-
Chloramine Formation: A solution of sodium hypochlorite is reacted with an excess of ammonia at low temperatures (around 0°C) to form monochloramine (NH₂Cl).
-
Hydrazine Synthesis: The monochloramine solution is then rapidly heated with a large excess of anhydrous ammonia under pressure to produce hydrazine.
-
By-product Formation: A significant side reaction is the reaction of hydrazine with chloramine, which produces nitrogen gas and ammonium chloride. This is minimized by using a large excess of ammonia and by the addition of gelatin or glue, which chelates metal ions that catalyze this side reaction.
-
Isolation: The hydrazine is typically isolated as hydrazine hydrate through distillation.
The Peroxide (Ketazine) Process
A more modern and environmentally friendly approach to hydrazine synthesis is the Peroxide process, also known as the Ketazine process. This method avoids the production of salt by-products.
-
Oxaziridine Formation: Ammonia and a ketone (typically acetone or methyl ethyl ketone) are reacted with hydrogen peroxide to form an oxaziridine.
-
Hydrazone Formation: The oxaziridine then reacts with another molecule of ammonia to form a hydrazone.
-
Ketazine Formation: The hydrazone condenses with a second molecule of the ketone to form a ketazine.
-
Hydrolysis: The ketazine is then hydrolyzed to yield hydrazine and regenerate the ketone, which can be recycled.
Comparative Analysis of Synthesis Methods
The table below provides a summary of the key quantitative data for the major hydrazine synthesis processes.
| Process | Reactants | Oxidizing Agent | Key Intermediate | Typical Yield | Key Advantages | Key Disadvantages |
| Raschig Process | Ammonia | Sodium Hypochlorite | Monochloramine | 60-70% | Established, well-understood process. | Produces significant salt by-products; side reactions can lower yield. |
| Peroxide (Ketazine) Process | Ammonia, Ketone | Hydrogen Peroxide | Ketazine | >90% | High yield; no salt by-product (greener process); ketone is recycled. | More complex multi-step process. |
Visualization of Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the core chemical transformations in the Raschig and Peroxide processes.
Caption: The Raschig process for hydrazine synthesis.
Caption: The Peroxide (Ketazine) process for hydrazine synthesis.
Conclusion
The synthesis of hydrazine has a rich history, from its initial discovery through laboratory curiosities to its large-scale industrial production. The evolution of synthetic methods, from the early work of Fischer and Curtius to the development of the Raschig and Peroxide processes, highlights the ongoing drive for efficiency, safety, and environmental responsibility in chemical manufacturing. For researchers and professionals in drug development, a thorough understanding of these synthetic pathways is crucial for the manipulation and incorporation of the versatile hydrazine moiety into complex molecules.
References
Theoretical Insights into the Reactivity of N-Aminohydroxylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-aminohydroxylamine (H₂N-NH-OH), a hydrazine derivative of hydroxylamine, presents a unique combination of functional groups that suggests a rich and complex reactivity profile. However, a comprehensive theoretical understanding of its behavior remains largely unexplored in publicly available literature. This technical guide aims to bridge this gap by providing a detailed overview of the predicted reactivity of N-aminohydroxylamine, drawing upon theoretical studies of its parent compounds, hydroxylamine (NH₂OH) and hydrazine (N₂H₄), as well as limited direct computational data. This document will explore decomposition pathways, nucleophilic character, and potential reaction mechanisms, offering a foundational resource for researchers in organic synthesis, materials science, and drug development.
Introduction
N-aminohydroxylamine is a molecule of significant interest due to the presence of both a nucleophilic amino group and a hydroxylamino moiety. This structure suggests potential applications as a building block in synthetic chemistry, a ligand in coordination chemistry, and a reactive intermediate in various chemical transformations. Despite its potential, the inherent instability of N-aminohydroxylamine has limited extensive experimental investigation, making theoretical and computational studies a critical avenue for understanding its fundamental chemical properties.
This guide will synthesize the current, albeit limited, theoretical knowledge on N-aminohydroxylamine reactivity. Where direct data is unavailable, we will extrapolate from the well-documented theoretical studies of hydroxylamine and hydrazine to propose likely reaction pathways and energetic considerations.
Theoretical Methodology
The insights presented in this guide are derived from a variety of computational chemistry techniques reported in the scientific literature. These methods are essential for predicting the behavior of reactive and potentially unstable molecules like N-aminohydroxylamine.
Experimental Protocols:
-
Quantum Mechanical Calculations: The primary theoretical approach for studying the reactivity of small molecules involves quantum mechanical calculations. Density Functional Theory (DFT) and ab initio methods are commonly employed to determine the electronic structure, optimized geometries, and energies of reactants, transition states, and products. These calculations provide crucial data on reaction thermodynamics and kinetics.
-
Transition State Theory: To calculate reaction rates, transition state theory is often used in conjunction with the potential energy surfaces generated from quantum mechanical calculations. This allows for the determination of activation energies, which are key indicators of reaction feasibility.
-
Solvation Models: To simulate reactions in a condensed phase, polarizable continuum models (PCM) or explicit solvent models are utilized. These models are crucial for accurately predicting the reactivity of polar molecules like N-aminohydroxylamine in solution.
Decomposition Pathways
The thermal stability of N-aminohydroxylamine is a primary concern for its practical application. Theoretical studies on the decomposition of the related compound, hydroxylamine, suggest that unimolecular decomposition is less likely than bimolecular or trimolecular pathways.
A key theoretical study on the gas-phase decomposition of hydroxylamine identified a trimolecular reaction pathway that leads to the formation of an N-aminohydroxylamine intermediate (NH₂NH₂OH). This suggests that N-aminohydroxylamine may be a transient species in hydroxylamine decomposition.
Proposed Decomposition Mechanisms for N-Aminohydroxylamine
By analogy with hydroxylamine and hydrazine, several decomposition pathways for N-aminohydroxylamine can be postulated. The presence of the N-N bond introduces possibilities for both N-N and N-O bond cleavage.
-
N-O Bond Cleavage: Homolytic cleavage of the N-O bond would yield the H₂N-NH• and •OH radicals. This is a likely initial step in radical-mediated decomposition processes.
-
N-N Bond Cleavage: Cleavage of the N-N bond would result in the formation of H₂N• and •NH-OH radicals. Computational studies on hydrazine derivatives can provide context for the energy required for this bond dissociation.
-
Dehydration: Intramolecular or intermolecular dehydration could lead to the formation of diimide (HN=NH) or its isomers.
-
Disproportionation: Similar to hydrazine, N-aminohydroxylamine could undergo disproportionation reactions to yield ammonia, nitrogen, and water.
The following diagram illustrates a potential decomposition pathway initiated by N-O bond cleavage, a common initial step in the decomposition of hydroxylamine derivatives.
Quantitative Data on Reactivity
Direct quantitative theoretical data on the reactivity of N-aminohydroxylamine is exceptionally scarce. However, a detailed chemical kinetics model for the initial decomposition of gas-phase hydroxylamine has provided a calculated activation energy for a trimolecular reaction where N-aminohydroxylamine is a product. This represents a critical, albeit singular, piece of data.
| Reaction | Reactants | Products | Activation Energy (kJ mol⁻¹) | Theoretical Method |
| Trimolecular HA Decomposition | 3 NH₂OH | NH₂NH₂OH + NH₃ + H₂O | 123 | CBS-QB3//B97XD/6-311++G(d,p) |
Table 1: Calculated activation energy for a hydroxylamine decomposition reaction producing N-aminohydroxylamine.
For context, bimolecular reactions of hydroxylamine have higher calculated energy barriers of 165 and 220 kJ mol⁻¹. This suggests that the trimolecular pathway, while complex, may be a more favorable route for the formation of N-aminohydroxylamine as an intermediate.
Nucleophilic Reactivity
Both the amino and hydroxylamino groups of N-aminohydroxylamine are expected to exhibit nucleophilic character. The presence of an alpha-heteroatom (the adjacent nitrogen) can influence the nucleophilicity of the primary amino group, a phenomenon known as the alpha effect.
Logical Flow of Nucleophilic Attack
The following diagram illustrates the logical workflow for considering the nucleophilic reactivity of N-aminohydroxylamine with a generic electrophile (E⁺).
The relative rates of N-attack versus O-attack will be dependent on the nature of the electrophile and the reaction conditions, particularly the solvent. Theoretical calculations of the transition state energies for both pathways would be necessary to predict the regioselectivity of such reactions.
Signaling Pathways in Drug Development
While not a signaling molecule itself, if N-aminohydroxylamine or its derivatives are considered in a drug development context, their mechanism of action could involve interaction with biological signaling pathways. For instance, as a potential source of reactive nitrogen species, it could influence nitric oxide signaling. The experimental workflow to investigate such an effect is outlined below.
Conclusion and Future Directions
The theoretical understanding of N-aminohydroxylamine reactivity is still in its infancy. This guide has synthesized the available information, primarily through analogy with hydroxylamine and hydrazine, to provide a foundational framework for researchers. The key takeaways are:
-
Decomposition: N-aminohydroxylamine is likely thermally unstable, with decomposition pathways involving N-O and N-N bond cleavage being probable. It can also be formed as an intermediate in the decomposition of hydroxylamine.
-
Reactivity: It is expected to be a potent nucleophile, with both the amino nitrogen and the hydroxyl oxygen acting as reactive centers.
-
Data Scarcity: There is a critical need for dedicated theoretical studies on N-aminohydroxylamine to move beyond analogies and provide concrete quantitative data on its reactivity.
Future computational studies should focus on:
-
Calculating the bond dissociation energies of the N-N and N-O bonds in N-aminohydroxylamine.
-
Mapping the potential energy surfaces for various unimolecular and bimolecular decomposition pathways.
-
Modeling the reactions of N-aminohydroxylamine with a range of electrophiles to predict its regioselectivity and reactivity.
Such studies will be invaluable for unlocking the full potential of this intriguing molecule in various scientific and industrial applications.
A Technical Guide to the Nucleophilicity of N-Aminohydroxylamine (N-Hydroxyhydrazine)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-aminohydroxylamine, known systematically as N-hydroxyhydrazine, is a molecule of significant interest due to its unique structural feature of possessing two adjacent heteroatoms with lone pairs of electrons. This arrangement gives rise to potentially enhanced reactivity, a phenomenon known as the alpha effect. This technical guide provides a comprehensive analysis of the nucleophilicity of N-aminohydroxylamine and its parent compounds, hydrazine and hydroxylamine. It synthesizes quantitative kinetic and basicity data, details the experimental protocols used for their determination, and explores the theoretical underpinnings of their reactivity, with a particular focus on the debated role of the alpha effect. This document is intended to serve as a core resource for professionals in chemistry and drug development who utilize or study the reactivity of hydrazine derivatives.
Introduction to N-Aminohydroxylamine
N-aminohydroxylamine (H₂N-NH-OH) is an inorganic compound that can be viewed as a hybrid of hydrazine (H₂N-NH₂) and hydroxylamine (H₂N-OH).[1][2] Its structure is characterized by a nitrogen-nitrogen single bond, with one nitrogen atom bonded to an amino group and the other to a hydroxyl group. This unique arrangement results in two distinct potential nucleophilic centers: the terminal amino nitrogen (N¹) and the central nitrogen atom bonded to the hydroxyl group (N²).
The nucleophilicity of this molecule is of fundamental interest. Nucleophilicity is a kinetic measure of a species' ability to donate an electron pair to an electrophile. For molecules like N-aminohydroxylamine, which possess an atom with a lone pair adjacent to the primary nucleophilic center, reactivity is often enhanced beyond what would be predicted by basicity alone. This is termed the alpha effect .[3][4] However, studies on hydrazine and hydroxylamine suggest that while they are potent nucleophiles, their reactivity does not significantly deviate from Brønsted correlations established for primary alkylamines, calling the magnitude of their alpha effect into question.[5][6][7]
This guide will dissect the factors governing the nucleophilicity of N-aminohydroxylamine, leveraging comparative data from related compounds to provide a thorough understanding.
Nucleophilic Centers and Influencing Factors
N-aminohydroxylamine has two nitrogen atoms, both of which possess lone pairs and can act as nucleophiles. However, their reactivity is not identical. The electron-withdrawing inductive effect of the electronegative oxygen atom is expected to decrease the electron density on the adjacent nitrogen (N²), thereby reducing its basicity and nucleophilicity compared to the terminal amino nitrogen (N¹). Therefore, the N¹ nitrogen is the more potent nucleophilic center.
Caption: Factors influencing the nucleophilic centers of N-aminohydroxylamine.
Quantitative Nucleophilicity and Basicity Data
Quantifying nucleophilicity is often achieved using the linear free energy relationship developed by Herbert Mayr: log k₂ = sN(N + E), where N is the nucleophilicity parameter, sN is the nucleophile-specific sensitivity parameter, and E is the electrophilicity parameter. Higher N values indicate greater nucleophilic power.
Table 1: Mayr Nucleophilicity Parameters for Hydrazine and Related Amines [5][8]
| Nucleophile | Solvent | N Parameter | sN Parameter |
|---|---|---|---|
| Hydrazine | Water | 13.46 | 0.61 |
| Hydrazine | Acetonitrile | 16.45 | 0.53 |
| Ammonia | Water | 9.48 | 0.76 |
| Ammonia | Acetonitrile | 11.39 | 0.68 |
| Methylamine | Water | 13.29 | 0.63 |
| Hydroxylamine | Water | 12.12 | 0.68 |
Note: Data for N-aminohydroxylamine is not explicitly available but can be inferred to lie between hydrazine and hydroxylamine.
Table 2: Basicity of Hydrazine and Related Compounds [9][10]
| Compound | Conjugate Acid | pKa of Conjugate Acid | Comments |
|---|---|---|---|
| Hydrazine | N₂H₅⁺ | ~8.10 | Weaker base than ammonia. |
| Hydroxylamine | NH₃OH⁺ | ~5.97 | Weaker base than hydrazine. |
| Ammonia | NH₄⁺ | ~9.25 | Stronger base than hydrazine. |
Table 3: Relative Reactivity of Hydroxylamine Derivatives [11] This table shows the general trend in reactivity observed in the reaction with 2-chloro-5-nitro pyrimidine.
| Reactivity Order | Compound |
| 1 (Most Reactive) | N-methyl hydroxylamine |
| 2 | Hydrazine |
| 3 | N,N-dimethyl hydroxylamine |
| 4 | N,O-dimethyl hydroxylamine |
| 5 | Hydroxylamine |
| 6 (Least Reactive) | Methoxylamine |
The data indicates that hydrazine is a significantly stronger nucleophile than ammonia, a finding attributed to the alpha effect. However, its reactivity is comparable to that of methylamine.[5][6] The nucleophilicity of both hydrazines and amines is substantially lower in water compared to acetonitrile, by a factor of about 100, due to solvation effects.[5][6][12]
Experimental Protocol: Determination of Nucleophilicity Parameters
The quantitative data presented is typically acquired through kinetic studies of reactions between the nucleophile of interest and a set of reference electrophiles with known E parameters.
Objective: To determine the second-order rate constants (k₂) for the reaction of a nucleophile (e.g., N-aminohydroxylamine) with a series of benzhydrylium ions or quinone methides (electrophiles).
Methodology:
-
Instrumentation: A stopped-flow spectrophotometer or a laser-flash photolysis apparatus is used to monitor reactions on a millisecond or microsecond timescale. A conventional UV-vis spectrophotometer can be used for slower reactions.[5][6][13]
-
Reagents:
-
The nucleophile (e.g., N-aminohydroxylamine) is dissolved in a suitable solvent (e.g., water, acetonitrile).
-
A series of reference electrophiles (e.g., benzhydrylium ions) with well-characterized E parameters are prepared as stock solutions.
-
-
Procedure:
-
Solutions of the nucleophile and electrophile are prepared in the chosen solvent.
-
The reaction is initiated by rapidly mixing the two solutions in the stopped-flow apparatus.
-
The reaction progress is monitored by following the decay of the absorbance of the electrophile at its specific λ_max.
-
The experiment is conducted under pseudo-first-order conditions, with the nucleophile in large excess over the electrophile.
-
-
Data Analysis:
-
The observed pseudo-first-order rate constant (k_obs) is determined from the exponential decay of the electrophile's absorbance.
-
A plot of k_obs versus the concentration of the nucleophile yields a straight line. The slope of this line is the second-order rate constant (k₂).
-
The nucleophilicity parameters N and sN are then derived by plotting log k₂ for the reactions with different reference electrophiles against their known E parameters, according to the equation log k₂ = sN(N + E).
-
Caption: Workflow for the experimental determination of nucleophilicity parameters.
Key Reaction Pathway: Addition to Carbonyl Compounds
A hallmark reaction of hydrazine derivatives is their nucleophilic addition to aldehydes and ketones to form hydrazones.[14][15] This reaction is fundamental in synthetic chemistry, most famously in the Wolff-Kishner reduction.[15] N-aminohydroxylamine is expected to react similarly, with its more nucleophilic terminal nitrogen (N¹) attacking the electrophilic carbonyl carbon.
The reaction proceeds via a two-step mechanism:
-
Nucleophilic Attack: The terminal nitrogen atom of N-aminohydroxylamine attacks the carbonyl carbon, breaking the C=O π-bond and forming a zwitterionic tetrahedral intermediate.
-
Proton Transfer & Dehydration: A series of proton transfers occurs, followed by the elimination of a water molecule to form the final, stable N-hydroxyhydrazone product.
Caption: Reaction pathway for the nucleophilic addition to a carbonyl compound.
Conclusion
The nucleophilicity of N-aminohydroxylamine is governed by the interplay of several factors. Its structure, featuring adjacent nitrogen atoms with lone pairs, suggests the presence of an alpha effect, which enhances its reactivity beyond predictions based on basicity alone. Quantitative studies on the parent compound, hydrazine, confirm it is a potent nucleophile, with reactivity comparable to methylamine and significantly greater than ammonia.[5][13] The terminal amino nitrogen (N¹) is the primary nucleophilic center due to the inductive electron-withdrawal by the hydroxyl group on the N² nitrogen. The principles and experimental protocols outlined in this guide provide a robust framework for understanding and predicting the behavior of N-aminohydroxylamine in various chemical and biological systems, making it a valuable resource for researchers in drug discovery and organic synthesis.
References
- 1. CharChem. Hydroxyhydrazine [easychem.org]
- 2. Hydroxyhydrazine | H4N2O | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 3. Alpha effect - Wikipedia [en.wikipedia.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Hydrazine and hydroxylamine [ns1.almerja.com]
- 10. Hydrazine - Wikipedia [en.wikipedia.org]
- 11. frontiersin.org [frontiersin.org]
- 12. Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the 뱉Effect in Hydrazine Reactivities [acs.figshare.com]
- 13. Nucleophilic reactivities of hydrazines and amines: the futile search for the α-effect in hydrazine reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. What happens when carbonyl compounds are treated with hydrazine? Write the reaction. [vedantu.com]
- 15. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Notes and Protocols for Hydrazinol-Mediated Bioconjugation of Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the bioconjugation of proteins using hydrazone ligation chemistry. This powerful technique allows for the site-specific or random modification of proteins with a variety of molecules, including small molecule drugs, imaging agents, and polymers like polyethylene glycol (PEG).
Introduction
Hydrazone ligation is a chemoselective reaction that forms a stable carbon-nitrogen double bond between a carbonyl group (an aldehyde or ketone) and a hydrazine derivative (a hydrazide). This bioorthogonal reaction is highly efficient and proceeds under mild conditions, making it well-suited for modifying sensitive biological macromolecules like proteins. The reversibility of the hydrazone bond under certain conditions can also be advantageous for specific applications, such as drug release. For applications requiring higher stability, the hydrazone bond can be reduced to a stable hydrazine linkage.
There are two primary strategies for hydrazone-mediated protein bioconjugation:
-
Reaction of an aldehyde- or ketone-modified protein with a hydrazide-functionalized molecule: This is the more common approach, as aldehydes and ketones are not naturally present in proteins and can be introduced site-specifically.
-
Reaction of a hydrazide-modified protein with an aldehyde- or ketone-functionalized molecule: This strategy is useful when the molecule to be conjugated is more amenable to modification with a carbonyl group.
A key advantage of hydrazone ligation is the ability to control the site of conjugation, leading to more homogeneous and well-defined bioconjugates. This is particularly important in the development of therapeutic proteins and antibody-drug conjugates (ADCs), where precise control over the drug-to-antibody ratio (DAR) is critical for efficacy and safety.
Key Applications in Research and Drug Development
-
Antibody-Drug Conjugates (ADCs): Site-specific attachment of cytotoxic drugs to antibodies for targeted cancer therapy.
-
PEGylation: Covalent attachment of polyethylene glycol (PEG) to therapeutic proteins to increase their serum half-life, improve stability, and reduce immunogenicity.[1]
-
Protein Immobilization: Covalently attaching proteins to surfaces, such as biosensors or chromatography resins, for various analytical and purification applications.[2][3]
-
Fluorescent Labeling: Attaching fluorescent probes to proteins for imaging and tracking studies in vitro and in vivo.
-
Peptide and Protein Cyclization: Creating cyclic peptides and proteins with enhanced stability and biological activity.[4]
Quantitative Data Summary
The efficiency of hydrazone ligation can be influenced by several factors, including pH, the presence of catalysts, and the specific reactants used. The following tables summarize key quantitative data from the literature.
Table 1: Effect of pH and Aniline Catalyst on Antibody Immobilization via Hydrazone Ligation [2][3]
| pH | Aniline Catalyst | Antibody Loading (ng/mm²) | Surface Coverage (nm²/antibody) |
| 4.5 | Absent | 0.8 ± 0.3 | 300 |
| 4.5 | Present | 4.2 ± 0.4 | 57 |
| 6.0 | Absent | 1.6 ± 0.5 | 150 |
| 6.0 | Present | 5.9 ± 0.6 | 41 |
| 7.4 | Absent | 0.5 ± 0.2 | 480 |
| 7.4 | Present | 3.1 ± 0.3 | 77 |
Theoretical maximum coverage for edge-on antibody orientation is approximately 34 nm²/antibody.
Table 2: Stability of Hydrazone and Related Linkages in Human Plasma [5]
| Ligation Chemistry | Linkage Type | Stability in Human Plasma |
| Hydrazone Ligation | Hydrazone | Susceptible to hydrolysis |
| Oxime Ligation | Oxime | ~1 day |
| Hydrazino-Pictet-Spengler (HIPS) | Tetrahydro-β-carboline | >5 days |
Experimental Protocols
Protocol 1: General Procedure for Bioconjugation of an Aldehyde-Modified Protein with a Hydrazide-Functionalized Molecule
This protocol describes the general steps for conjugating a protein containing an aldehyde group with a molecule functionalized with a hydrazide group.
Materials:
-
Aldehyde-modified protein (e.g., generated via periodate oxidation of N-terminal serine or using an aldehyde tag)
-
Hydrazide-functionalized molecule (e.g., drug, biotin, fluorescent dye)
-
Conjugation Buffer: 0.1 M Sodium Acetate, pH 5.5 (or other suitable buffer between pH 4.5 and 7.4)
-
Aniline stock solution (optional catalyst): 1 M in DMSO
-
Quenching solution (optional): e.g., excess acetyl hydrazide
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Protein Preparation:
-
If starting with a glycoprotein, generate aldehyde groups by periodate oxidation. Dissolve the protein in 0.1 M sodium acetate, pH 5.5, to a concentration of 5 mg/mL.[6] Add an equal volume of 20 mM sodium meta-periodate solution and incubate for 5 minutes at room temperature.[6]
-
Immediately remove the excess periodate by desalting or dialysis against the conjugation buffer.[6]
-
If using a protein with a genetically encoded aldehyde tag, ensure the protein is purified and in a suitable buffer.
-
-
Conjugation Reaction:
-
Dissolve the hydrazide-functionalized molecule in a compatible solvent (e.g., DMSO) to prepare a stock solution (e.g., 50 mM).[6]
-
In a reaction vessel, add the aldehyde-modified protein solution.
-
Add the desired molar excess of the hydrazide-functionalized molecule to the protein solution. The optimal ratio should be determined empirically.
-
If using a catalyst, add aniline to a final concentration of 10-100 mM.[2][7]
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.[6] Longer incubation times may be required in the absence of a catalyst.
-
-
Quenching (Optional):
-
To stop the reaction, an excess of a small molecule hydrazide, such as acetyl hydrazide, can be added to react with any remaining aldehyde groups on the protein.
-
-
Purification:
-
Remove the excess unreacted hydrazide-functionalized molecule and other reaction components by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).
-
The choice of purification method will depend on the size of the protein and the conjugated molecule.
-
-
Characterization:
-
Characterize the resulting bioconjugate to determine the degree of labeling (e.g., drug-to-antibody ratio) using techniques such as UV-Vis spectroscopy, mass spectrometry (MS), or high-performance liquid chromatography (HPLC).
-
Assess the purity and aggregation state of the conjugate using SEC.
-
Confirm the biological activity of the protein after conjugation using a relevant bioassay.
-
Protocol 2: Site-Specific C-terminal Protein Modification using a Recombinant Protein Hydrazide
This protocol outlines the generation of a protein with a C-terminal hydrazide and its subsequent conjugation to an aldehyde-functionalized molecule.[1]
Materials:
-
Intein-fusion protein expression system
-
Hydrazine monohydrate
-
Cleavage Buffer: e.g., 20 mM Tris, 500 mM NaCl, pH 8.0
-
Aldehyde-functionalized molecule
-
Conjugation Buffer: 0.1 M Sodium Acetate, pH 5.5
-
Purification system
Procedure:
-
Expression and Purification of Intein-Fusion Protein:
-
Express the target protein as a fusion with an intein domain followed by a chitin-binding domain (or other affinity tag).
-
Purify the fusion protein from the cell lysate using an appropriate affinity chromatography resin (e.g., chitin resin).
-
-
Hydrazinolysis to Generate Protein Hydrazide:
-
Equilibrate the resin-bound fusion protein with cleavage buffer.
-
Perform on-column cleavage by incubating the resin with cleavage buffer containing hydrazine monohydrate (concentration to be optimized, e.g., 0.1-1 M) for a specified time (e.g., 16-24 hours) at a controlled temperature (e.g., 4-25 °C).
-
Elute the protein hydrazide from the column. The intein-tag fusion partner will remain bound to the resin.
-
Remove excess hydrazine by dialysis or buffer exchange.
-
-
Conjugation to Aldehyde-Functionalized Molecule:
-
Follow steps 2-5 of Protocol 1, reacting the purified protein hydrazide with the aldehyde-functionalized molecule in the conjugation buffer.
-
Visualizations
Caption: General workflow for protein bioconjugation via hydrazone ligation.
Caption: Mechanism of aniline-catalyzed hydrazone ligation.
Caption: Application of a hydrazone-linked ADC for targeted therapy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Efficient Bioconjugation of Protein Capture Agents to Biosensor Surfaces Using Aniline-Catalyzed Hydrazone Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. academic.oup.com [academic.oup.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. help.lumiprobe.com [help.lumiprobe.com]
- 7. pubs.acs.org [pubs.acs.org]
Site-Specific Protein Labeling with N-Aminohydroxylamine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific protein labeling is a powerful tool for elucidating protein structure, function, and interactions. The ability to attach probes, such as fluorophores, biotin, or therapeutic payloads, to a specific location on a protein with high efficiency is crucial for a wide range of applications, from single-molecule biophysics to the development of antibody-drug conjugates (ADCs). One of the most robust and versatile methods for achieving site-specific modification is the reaction between a carbonyl group (an aldehyde or ketone) and an N-aminohydroxylamine derivative to form a stable oxime bond.
This application note provides detailed protocols and technical guidance for the site-specific labeling of proteins using N-aminohydroxylamine chemistry. The primary strategy involves the genetic incorporation of an unnatural amino acid (UAA) containing a ketone handle, p-acetylphenylalanine (pAcPhe), into the protein of interest. This ketone group serves as a unique reactive site for conjugation with hydroxylamine-functionalized probes.
Principle of the Reaction
The core of this labeling strategy is the oxime ligation, a chemoselective reaction between an aminooxy group (-O-NH2) and a carbonyl group (aldehyde or ketone) to form a stable oxime linkage (-O-N=C).[1] This reaction is highly specific and proceeds under mild conditions, making it ideal for modifying complex biomolecules like proteins.[1][2] To introduce the carbonyl group site-specifically into a protein, the unnatural amino acid p-acetylphenylalanine (pAcPhe) can be genetically encoded in response to a stop codon (e.g., the amber stop codon, TAG) during protein expression in a suitable host system, such as E. coli.[3][4]
The reaction is often catalyzed by nucleophilic catalysts like aniline or its derivatives (e.g., p-phenylenediamine) to increase the reaction rate, especially at neutral pH.[3][5]
Core Applications
-
Fluorescence Resonance Energy Transfer (FRET): Site-specific attachment of donor and acceptor fluorophores for studying protein conformational changes and dynamics.
-
Single-Molecule Imaging: Precise labeling of proteins for super-resolution microscopy techniques.
-
Biophysical Studies: Introduction of spin labels for electron paramagnetic resonance (EPR) spectroscopy.[6]
-
Drug Development: Construction of antibody-drug conjugates (ADCs) with a defined drug-to-antibody ratio (DAR).[4]
-
Protein Immobilization: Covalent attachment of proteins to surfaces for creating microarrays and biosensors.
-
PEGylation: Modification of therapeutic proteins with polyethylene glycol (PEG) to improve their pharmacokinetic properties.[5]
Experimental Data Summary
The efficiency and kinetics of oxime ligation are influenced by several factors, including pH, temperature, catalyst concentration, and the specific reactants used. The following tables summarize key quantitative data from the literature to guide experimental design.
| Parameter | Condition | Value | Reference |
| Labeling Yield | 18-24 hours at 37°C, pH 4.0 | >95% | [3] |
| Reaction Time | 750 mM mPDA catalyst, pH 7.0 | 90 seconds (completion) | [7] |
| Reaction Time | 100 mM aniline catalyst, pH 7.0 | Minimal conversion | [7] |
| Reaction Time | p-phenylenediamine catalyst, 4°C | 6 hours (completion) | [3] |
| Rate Constant (k) | Aniline-catalyzed, pH 7.0 | 10¹ - 10³ M⁻¹s⁻¹ | [8] |
| Equilibrium Constant (Keq) | Oxime linkages | >10⁸ M⁻¹ | [8] |
| Equilibrium Constant (Keq) | Hydrazone linkages | 10⁴ - 10⁶ M⁻¹ | [8] |
| Catalyst | pH | Relative Rate Enhancement | Reference |
| Aniline | 7.0 | ~40-fold (compared to uncatalyzed) | [2] |
| p-Phenylenediamine | 7.0 | ~120-fold (compared to uncatalyzed) | [5] |
| p-Phenylenediamine | 7.0 | ~19-fold (compared to aniline) | [5] |
| p-Methoxyaniline | 6.0 | Effective for efficient labeling at RT | [3] |
Signaling Pathways and Experimental Workflows
Caption: Chemical mechanism of oxime ligation for protein labeling.
Caption: General experimental workflow for site-specific protein labeling.
Caption: Key factors influencing successful protein labeling.
Detailed Experimental Protocols
Protocol 1: General Protocol for Site-Specific Labeling of a pAcPhe-Containing Protein
This protocol describes a general method for labeling a purified protein containing a genetically incorporated p-acetylphenylalanine residue with a hydroxylamine-functionalized probe.
Materials:
-
Purified protein containing pAcPhe (Protein-pAcPhe) in a suitable buffer (e.g., phosphate or acetate buffer).
-
Hydroxylamine-functionalized probe (e.g., fluorescent dye, biotin).
-
Labeling Buffer: 100 mM Sodium Acetate, pH 4.0-5.0 OR 100 mM Sodium Phosphate, pH 6.0-7.0.
-
Catalyst Stock Solution: 1 M aniline or p-phenylenediamine in an organic solvent like DMSO or a freshly prepared aqueous solution. Caution: Aniline and its derivatives are toxic. Handle with appropriate personal protective equipment.
-
Quenching solution (optional): e.g., 1 M hydroxylamine, pH 7.0.
-
Purification column (e.g., size-exclusion chromatography (SEC) or desalting column).
Procedure:
-
Protein Preparation:
-
Thaw the purified Protein-pAcPhe on ice.
-
If necessary, exchange the protein into the desired Labeling Buffer using a desalting column or dialysis.
-
Determine the protein concentration using a standard method (e.g., Bradford assay or A280 measurement). For optimal results, the protein concentration should be at least 1-2 mg/mL.
-
-
Labeling Reaction Setup:
-
In a microcentrifuge tube, add the Protein-pAcPhe to the final desired concentration (e.g., 10-50 µM).
-
Add the hydroxylamine-functionalized probe from a stock solution (typically in DMSO or water) to a final concentration of 5-20 molar excess over the protein. Gently mix.
-
Catalyzed Reaction (pH 6.0-7.0): Add the aniline or p-phenylenediamine catalyst from the stock solution to a final concentration of 10-100 mM.[3][5] Gently mix.
-
Uncatalyzed Reaction (pH 4.0-5.0): If not using a catalyst, ensure the reaction is performed in an acidic labeling buffer.
-
-
Incubation:
-
Incubate the reaction mixture. The time and temperature will depend on the specific protein, probe, and whether a catalyst is used.
-
Protect the reaction from light if using a light-sensitive fluorescent probe.
-
-
Quenching (Optional):
-
To stop the reaction, especially if side reactions are a concern, an excess of a quenching reagent like hydroxylamine can be added.
-
-
Purification of the Labeled Protein:
-
Remove the excess, unreacted probe and the catalyst by passing the reaction mixture through a size-exclusion or desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
Collect the fractions containing the protein.
-
-
Analysis and Quantification:
-
SDS-PAGE: Run the purified labeled protein on an SDS-PAGE gel. If the probe is fluorescent, the gel can be imaged on a fluorescence scanner before Coomassie staining to confirm labeling.
-
Mass Spectrometry (MS): Use ESI-MS to confirm the covalent modification and determine the labeling efficiency by observing the mass shift corresponding to the addition of the probe.[3]
-
Spectroscopy: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the probe at its specific maximum absorbance wavelength.
-
Protocol 2: Determination of Degree of Labeling (DOL)
Procedure:
-
Measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of the probe (A_max).
-
Calculate the protein concentration using the following formula, which corrects for the probe's absorbance at 280 nm:
-
Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein
-
Where:
-
CF is the correction factor (A₂₈₀ of the free probe / A_max of the free probe).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
-
Calculate the concentration of the probe:
-
Probe Concentration (M) = A_max / ε_probe
-
Where:
-
ε_probe is the molar extinction coefficient of the probe at its A_max.
-
-
-
Calculate the Degree of Labeling:
-
DOL = Probe Concentration (M) / Protein Concentration (M)
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Inefficient incorporation of pAcPhe. | Optimize protein expression conditions. Confirm UAA incorporation by mass spectrometry. |
| Protein instability at reaction pH. | Test a range of pH values. Consider using an aniline catalyst to enable labeling at a more neutral pH.[3] | |
| Inactive hydroxylamine probe. | Use a fresh probe. Check for degradation. | |
| Insufficient incubation time/temperature. | Increase incubation time or temperature. Use a catalyst to accelerate the reaction.[7] | |
| Protein Precipitation | High concentration of organic solvent from probe stock. | Keep the final concentration of organic solvent (e.g., DMSO) below 5-10%. |
| Protein instability under reaction conditions. | Perform the reaction at a lower temperature (e.g., 4°C) with a catalyst. Screen different buffers and additives. | |
| Non-specific Labeling | Presence of other reactive carbonyls (rare). | This method is generally highly specific. Ensure protein purity. |
| Inconsistent Results | Catalyst degradation. | Prepare catalyst solutions fresh before use. |
Conclusion
Site-specific protein labeling via oxime ligation with N-aminohydroxylamine derivatives is a robust and highly selective method for protein modification. By genetically encoding a ketone-bearing unnatural amino acid, researchers can achieve precise control over the location of conjugation. The protocols and data presented here provide a comprehensive guide for the successful application of this powerful technology in a variety of research and development settings. Careful optimization of reaction parameters, particularly pH and the use of catalysts, will ensure high labeling efficiency while maintaining the integrity of the target protein.
References
- 1. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chapter Nineteen Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling [escholarship.org]
- 7. researchgate.net [researchgate.net]
- 8. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Hydrazinol-Based Ligation for Peptide Modification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of hydrazinol-based chemistry, specifically through peptide hydrazides, for the modification and synthesis of peptides and proteins. This powerful technique serves as a robust alternative to direct thioester synthesis, offering advantages in stability, handling, and applicability to complex peptide targets.
Introduction
This compound-based ligation, more commonly referred to as hydrazide-based native chemical ligation (NCL), is a cornerstone of modern protein and peptide chemistry. This strategy utilizes a C-terminal peptide hydrazide as a stable, isolable precursor—a "crypto-thioester"—that can be converted in situ to a reactive peptide thioester.[1][2][3] This intermediate then undergoes native chemical ligation with a second peptide fragment bearing an N-terminal cysteine, forming a native peptide bond at the ligation site.[1][4] This methodology is particularly valuable for the total chemical synthesis of large proteins, the incorporation of post-translational modifications, and the development of peptide-based therapeutics.[5][6][7]
The primary advantage of the hydrazide-based approach lies in overcoming the challenges associated with the direct synthesis and purification of peptide thioesters, which can be susceptible to hydrolysis.[8] Peptide hydrazides, in contrast, are more stable and can be readily prepared using standard Fmoc-based solid-phase peptide synthesis (SPPS).[2][9][10]
Core Principles
The overall strategy involves three key stages:
-
Synthesis of Peptide Hydrazide: A peptide with a C-terminal hydrazide moiety is synthesized, typically on a specialized resin for SPPS.[9][11]
-
Activation to Peptide Thioester: The peptide hydrazide is converted to a peptide azide under acidic conditions using sodium nitrite (NaNO₂). This highly reactive intermediate is then subjected to thiolysis with an aryl thiol, such as 4-mercaptophenylacetic acid (MPAA), to generate the peptide thioester in situ.[3][6]
-
Native Chemical Ligation: The freshly formed peptide thioester reacts with a peptide containing an N-terminal cysteine. The reaction proceeds via a transthioesterification followed by an S-to-N acyl shift to yield the final, ligated peptide with a native amide bond.[4]
Data Presentation
Table 1: Representative Yields for Peptide Hydrazide Synthesis and Ligation
| Peptide Sequence/Protein Target | Ligation Strategy | Reported Yield | Reference |
| Model Peptide 5 to 6 (Hepcidin fragment) | Hydrazinolysis of Gly-Cys motif | 53% (isolated hydrazide) | [8] |
| Human Adrenomedullin (52 aa) | Cys(Acm)-containing peptide thioester from hydrazide | Not specified, but successful synthesis demonstrated | [1] |
| α-synuclein (140 aa) | Total synthesis via hydrazide-based NCL | Not specified, but milligram scale synthesis achieved | [1][7] |
| Modified Histone H3 (H3K4me3) | One-pot sequential ligation of hydrazides | Good homogeneity, multi-milligram scale | [5] |
| 19mer Mucin1 Peptide | Direct hydrazinolysis from Wang resin | Excellent | [10] |
Visualizations
Logical Workflow of Hydrazide-Based Native Chemical Ligation
Caption: Workflow for peptide synthesis via hydrazide-based NCL.
Chemical Mechanism of Hydrazide Activation and Ligation
Caption: Reaction mechanism for hydrazide activation and NCL.
Experimental Protocols
Protocol 1: Synthesis of C-Terminal Peptide Hydrazides by Fmoc-SPPS
This protocol details the synthesis of a peptide hydrazide on a 2-chlorotrityl chloride (2-CTC) resin pre-loaded with hydrazine.[3][9]
Materials:
-
Fmoc-hydrazine 2-chlorotrityl chloride resin (or prepare from 2-CTC resin and Fmoc carbazate)
-
Fmoc-protected amino acids
-
Coupling reagents: HBTU/HOBt or DIC/OxymaPure
-
Base: Diisopropylethylamine (DIPEA)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection solution: 20% piperidine in DMF
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Start with a commercially available Fmoc-hydrazine 2-CTC resin or prepare it by reacting 2-CTC resin with Fmoc carbazate and DIPEA in a DCM/DMF mixture.
-
Fmoc Deprotection: Swell the resin in DMF. Treat with 20% piperidine in DMF for 5-10 minutes, drain, and repeat for another 15-20 minutes to remove the Fmoc protecting group from the hydrazine anchor. Wash thoroughly with DMF.
-
Amino Acid Coupling:
-
Pre-activate the first Fmoc-amino acid (4 equivalents) with your chosen coupling reagent (e.g., HBTU/HOBt, 4 eq.) and DIPEA (8 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor coupling completion with a ninhydrin test.
-
Wash the resin with DMF.
-
-
Chain Elongation: Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the sequence.
-
Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the resin with DCM and dry it under vacuum.
-
Treat the resin with the cleavage cocktail (e.g., TFA/H₂O/TIS) for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
Filter the resin and collect the filtrate.
-
-
Precipitation and Purification:
-
Precipitate the crude peptide hydrazide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide hydrazide pellet.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the mass by mass spectrometry (e.g., ESI-MS).
-
Protocol 2: One-Pot Hydrazide-Based Native Chemical Ligation
This protocol describes the conversion of the purified peptide hydrazide to a thioester and its subsequent ligation to an N-terminal cysteine peptide in a single reaction vessel.[5][12]
Materials:
-
Purified C-terminal peptide hydrazide
-
Purified N-terminal cysteine peptide
-
Ligation Buffer: 6 M Guanidine hydrochloride (Gn·HCl), 0.2 M sodium phosphate, pH 3.0
-
Activation Solution: 0.5 M Sodium nitrite (NaNO₂) in water (prepare fresh)
-
Thiolysis/Ligation Buffer: 6 M Gn·HCl, 0.2 M sodium phosphate, pH 7.0, containing 100-200 mM 4-mercaptophenylacetic acid (MPAA) and 20 mM TCEP (tris(2-carboxyethyl)phosphine).
Procedure:
-
Peptide Solubilization: Dissolve the peptide hydrazide (1 equivalent) in the pH 3.0 ligation buffer to a final concentration of 1-5 mM. Cool the solution to -15°C to 0°C in an ice-salt or acetone/dry ice bath.
-
Azide Formation (Activation):
-
Add the freshly prepared NaNO₂ solution (10-15 equivalents) to the chilled peptide hydrazide solution.
-
Stir the reaction at -15°C to 0°C for 20-30 minutes. The formation of the peptide azide is typically rapid.
-
-
Thiolysis and Ligation:
-
In a separate tube, dissolve the N-terminal cysteine peptide (1.2-1.5 equivalents) in the pH 7.0 Thiolysis/Ligation buffer.
-
Add the activated peptide azide solution directly to the N-terminal cysteine peptide solution. The change in pH will neutralize the acidic conditions and facilitate both the thiolysis of the azide to form the thioester and the subsequent native chemical ligation.
-
-
Reaction Monitoring:
-
Allow the ligation reaction to proceed at room temperature.
-
Monitor the reaction progress by taking aliquots at various time points (e.g., 1, 4, 8, 16 hours) and analyzing them by RP-HPLC and mass spectrometry to observe the consumption of starting materials and the formation of the ligated product.
-
-
Quenching and Purification:
-
Once the reaction is complete (or has reached a plateau), quench any remaining thiol by adding a slight excess of a disulfide, or by acidifying the mixture with TFA and proceeding directly to purification.
-
Purify the final ligated peptide by RP-HPLC.
-
Lyophilize the pure fractions and confirm the final product's identity and purity by mass spectrometry.
-
Applications in Research and Drug Development
-
Total Synthesis of Proteins: Hydrazide-based NCL enables the assembly of large, functional proteins that are inaccessible by standard recombinant expression or SPPS alone.[1][7]
-
Incorporation of PTMs: This method allows for the site-specific incorporation of post-translational modifications (PTMs) such as phosphorylation, methylation, and glycosylation, which is crucial for studying protein function.[5]
-
Peptide Cyclization: The C-terminal hydrazide can be converted to a thioester to react with an N-terminal cysteine on the same peptide, facilitating backbone cyclization to improve peptide stability and bioavailability.
-
Bioconjugation: Peptide hydrazides can be reacted with aldehydes and ketones to form stable hydrazone linkages, enabling the conjugation of peptides to small molecules, labels, or carrier proteins.[11][13]
-
Drug Development: The ability to synthesize complex and modified peptides opens avenues for developing novel peptide-based therapeutics with enhanced efficacy and pharmacokinetic properties.[14][15]
References
- 1. researchgate.net [researchgate.net]
- 2. Peptide Hydrazides as Thioester Equivalents for the Chemical Synthesis of Proteins | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Native Chemical Ligation: A Boon to Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Chemical synthesis of proteins using peptide hydrazides as thioester surrogates | Springer Nature Experiments [experiments.springernature.com]
- 7. Chemical synthesis of proteins using peptide hydrazides as thioester surrogates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cysteine Promoted C-Terminal Hydrazinolysis of Native Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Efficient generation of peptide hydrazides via direct hydrazinolysis of Peptidyl-Wang-TentaGel resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bot Detection [iris-biotech.de]
- 12. One-pot native chemical ligation of peptide hydrazides enables total synthesis of modified histones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Late-stage diversification strategy for the synthesis of peptide acids and amides using hydrazides [explorationpub.com]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for Carbohydrate Labeling with Hydrazinol and Other Hydrazides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the labeling of carbohydrates using hydrazinol and other hydrazide-containing reagents. This method is a cornerstone in glycomics and glycobiology, enabling the sensitive detection and analysis of glycans from a variety of biological sources. The protocols outlined below cover glycan release, labeling, and purification, and are supplemented with quantitative data and workflow diagrams to aid researchers in their experimental design.
Introduction to Hydrazide-Based Carbohydrate Labeling
Hydrazide chemistry is a widely utilized method for the derivatization of reducing sugars. The fundamental principle involves the reaction of a hydrazide group (-CONHNH2) with the aldehyde or ketone group present in the open-chain form of a reducing sugar. This condensation reaction forms a stable hydrazone bond, covalently attaching the hydrazide-containing label to the carbohydrate.[1] This labeling strategy is instrumental for enhancing the sensitivity of detection in various analytical techniques, including mass spectrometry (MS) and high-performance liquid chromatography (HPLC) with fluorescence detection.
A variety of hydrazide reagents are available, each offering distinct advantages for specific applications. These include fluorescent tags for optical detection, biotin tags for affinity purification, and charged tags to improve ionization efficiency in mass spectrometry.
Key Applications
-
Glycoprofiling: Characterization and relative quantification of N-linked and O-linked glycan populations from glycoproteins.
-
Biomarker Discovery: Identification of changes in glycosylation patterns associated with disease states.
-
Biopharmaceutical Analysis: Quality control of therapeutic glycoproteins, including monoclonal antibodies.
-
Structure-Function Studies: Investigation of the biological roles of specific glycan structures.
Experimental Protocols
Protocol 1: Release of N-linked Glycans from Glycoproteins using PNGase F
This protocol describes the enzymatic release of N-linked glycans from glycoproteins, a prerequisite for subsequent labeling.
Materials:
-
Glycoprotein sample
-
Denaturing buffer: 1.33% (w/v) SDS
-
IGEPAL-CA630 (or equivalent non-ionic detergent): 4% (v/v) solution
-
Peptide-N-Glycosidase F (PNGase F)
-
Incubator at 37°C and 65°C
Procedure:
-
Denaturation: To your glycoprotein sample, add denaturing buffer to a final concentration of 1.33% SDS. Incubate the mixture at 65°C for 10 minutes.
-
Detergent Addition: After denaturation, add 4% (v/v) IGEPAL-CA630 to the sample and mix gently.
-
Enzymatic Digestion: Add PNGase F to the reaction mixture (typically 1-2 units per 20-50 µg of glycoprotein).
-
Incubation: Incubate the reaction at 37°C overnight to ensure complete release of N-glycans.
Protocol 2: Release of O-linked Glycans from Glycoproteins by Hydrazinolysis
This protocol outlines the chemical release of O-linked glycans using hydrazine. Caution: Anhydrous hydrazine is highly toxic and potentially explosive. Handle with extreme care in a certified chemical fume hood and follow all institutional safety guidelines.
Materials:
-
Lyophilized glycopeptide sample
-
Anhydrous hydrazine
-
Triethylamine (0.2 M in hydrazine)
-
Acetic anhydride
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Dowex 50 WX8 column (H+ form)
-
Sealed glass reaction vials
-
Incubator at 45°C
Procedure:
-
Sample Preparation: Place the lyophilized glycopeptide sample (e.g., 5 mg) into a sealed glass vial.
-
Hydrazinolysis: Add 2 mL of 50% hydrazine solution containing 0.2 M triethylamine to the vial.[2]
-
Incubation: Heat the sealed vial at 45°C for 14-72 hours. The optimal time should be determined empirically for the specific glycoprotein.[2]
-
Evaporation: After incubation, carefully evaporate the volatile components under a stream of nitrogen or in a vacuum concentrator.
-
Re-N-acetylation: Dissolve the dry sample in 6.4 mL of saturated NaHCO3 solution and add 0.32 mL of acetic anhydride. Incubate for 20 minutes at room temperature.[2]
-
Purification: Pass the solution through a Dowex 50 WX8 column (H+ form) and collect the eluate. Concentrate the eluate using a rotary evaporator.[2]
Protocol 3: Carbohydrate Labeling with a Generic Hydrazide Reagent
This protocol provides a general procedure for labeling released glycans with a hydrazide-containing fluorescent dye. This protocol may require optimization for specific hydrazide reagents.
Materials:
-
Dried, released glycan sample
-
Hydrazide labeling reagent (e.g., 2-aminobenzamide, 2-AB)
-
Labeling solution (e.g., 30% acetic acid in DMSO)
-
Reducing agent (e.g., sodium cyanoborohydride)
-
Incubator at 65°C
Procedure:
-
Reagent Preparation: Prepare the labeling reagent solution according to the manufacturer's instructions. For 2-AB, a common preparation involves dissolving the 2-AB and sodium cyanoborohydride in a mixture of acetic acid and DMSO.
-
Labeling Reaction: Add the labeling reagent solution to the dried glycan sample.
-
Incubation: Incubate the reaction mixture at 65°C for 2-4 hours.
-
Cleanup: Proceed immediately to a cleanup protocol to remove excess label and by-products.
Protocol 4: Solid-Phase Extraction (SPE) Cleanup of Labeled Glycans
This protocol describes the purification of labeled glycans using a hydrophilic interaction liquid chromatography (HILIC) SPE cartridge to remove excess labeling reagents.
Materials:
-
Labeled glycan sample
-
HILIC SPE cartridge
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
Vacuum manifold
Procedure:
-
Sample Preparation: After the labeling reaction, bring the sample to a high percentage of acetonitrile (e.g., 96%) by adding the appropriate volume of ACN.
-
Cartridge Equilibration: Pre-wash the HILIC SPE cartridge with 70% ethanol, followed by water, and then equilibrate with 96% ACN.
-
Sample Loading: Load the sample onto the equilibrated cartridge.
-
Washing: Wash the cartridge multiple times with 96% ACN to remove excess label and other hydrophobic impurities.
-
Elution: Elute the labeled glycans from the cartridge with water or a low percentage of ACN in water.
-
Drying: Dry the eluted glycans in a vacuum centrifuge. The sample is now ready for analysis.
Quantitative Data
The efficiency of glycan release, labeling, and recovery is critical for accurate quantitative analysis. The following tables summarize reported quantitative data for various stages of the carbohydrate labeling workflow.
Table 1: O-Glycan Release and Recovery
| Method | Recovery of Saccharides | Final Recovery | Reference |
| Hydrazine Method | 81.5% | 48% | [2] |
| Classical β-elimination | Less destructive but lower recovery | 45% | [2] |
Table 2: Hydrazide Labeling Efficiency and Recovery
| Labeling/Enrichment Method | Labeling Efficiency | SPE Recovery | Reference |
| Optimized Hydrazide Labeling (GirP) | 87% ± 4% | - | [3] |
| On-Bead Dimethyl Labeling | - | 10-330% improvement | [4][5] |
| SPE with various sorbents | - | 51.9%–98.9% | [6] |
Table 3: Optimized Reaction Conditions for INLIGHT™ Hydrazide Tag
| Parameter | Optimized Value | Reference |
| Acetic Acid Concentration | 45% | [7] |
| Tag Concentration | 0.1 µg/µL | [7] |
| Temperature | 37°C | [7] |
| Incubation Time | 1.75 hours | [7] |
Visualizations
Workflow for N-Glycan Analysis
The following diagram illustrates a typical workflow for the analysis of N-linked glycans, from glycoprotein to labeled glycan ready for analysis.
Caption: Workflow for N-glycan release, labeling, and analysis.
Chemical Reaction of Hydrazide Labeling
This diagram illustrates the chemical reaction between the open-chain form of a reducing sugar and a hydrazide reagent to form a stable hydrazone conjugate.
Caption: Hydrazone formation from a reducing sugar and a hydrazide.
Logical Flow for O-Glycan Analysis using Hydrazinolysis
This diagram outlines the key steps and considerations for the analysis of O-linked glycans using hydrazinolysis.
Caption: O-glycan analysis workflow using hydrazinolysis.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. tools.thermofisher.cn [tools.thermofisher.cn]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Demonstration of hydrazide tagging for O-glycans and a central composite design of experiments optimization using the INLIGHT™ reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-Aminohydroxylamine and its Analogs in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of key nitrogen-containing heterocyclic compounds utilizing hydroxylamine, hydrazine, and their derivatives. These reagents are fundamental building blocks in medicinal chemistry for constructing five-membered heterocycles such as pyrazoles, triazoles, and oxadiazoles, which are core scaffolds in numerous pharmaceutical agents. The term "N-aminohydroxylamine" is addressed herein through the application of hydrazine and hydroxylamine derivatives, which serve to introduce the requisite nitrogen and oxygen atoms, sometimes resulting in N-aminated heterocyclic products.
Synthesis of Pyrazoles using Hydrazine Derivatives
Application Note:
Pyrazoles are a critical class of heterocyclic compounds with a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1] A primary and highly effective method for synthesizing the pyrazole ring is the condensation reaction between a 1,3-dicarbonyl compound (or its equivalent) and a hydrazine derivative. The use of hydrazine hydrate (H₂N-NH₂·H₂O) leads to N-unsubstituted pyrazoles, while substituted hydrazines yield N-substituted pyrazoles. This reaction proceeds via an initial condensation to form a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to afford the aromatic pyrazole ring. The versatility of this method allows for the creation of a diverse library of pyrazole derivatives by varying the substituents on both the dicarbonyl compound and the hydrazine.[2][3]
Quantitative Data for Pyrazole Synthesis:
| Starting Material 1 | Starting Material 2 | Product | Conditions | Yield (%) | Reference |
| (N'1E, N'3E)-N'1,N'3-bis(3,4,5-substitutedbenzylidene)malonohydrazides | Hydrazine Hydrate | 3,5-bis(substituted) pyrazoles | Solvothermal, 100°C, 1 hour | 71-96% | [1] |
| 1,3-Diketones | Primary Aliphatic/Aromatic Amines (converted to hydrazine in situ) | N-Alkyl/N-Aryl Pyrazoles | Mild conditions, short reaction time | 47-70% | [2] |
| 2-Cyano-N-cyclohexyl-3-(dimethylamino)acrylamide | Hydrazine Derivatives | Pyrazole Derivatives | Microwave irradiation | High | [4] |
Experimental Protocol: Synthesis of 3,5-bis(substituted) Pyrazoles[1]
This protocol describes the general procedure for the synthesis of 3,5-bis(substituted) pyrazoles from malonohydrazide derivatives under solvothermal conditions.
Materials:
-
(N'1E, N'3E)-N'1,N'3-bis(3,4,5-substitutedbenzylidene)malonohydrazide (10 mmol)
-
Hydrazine hydrate (excess)
-
Ethyl acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Autoclave reaction container (Teflon liner)
-
Oven
Procedure:
-
A mixture of the substituted malonohydrazide derivative (10 mmol) and an excess of hydrazine hydrate is placed in a Teflon-lined autoclave reaction container.
-
The lid is secured, and the autoclave is tightly closed.
-
The autoclave is placed in an oven and heated to 100°C for 1 hour.
-
After the reaction period, the autoclave is allowed to cool to room temperature.
-
The resulting product mixture is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed thoroughly with water.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization if necessary.
Reaction Workflow: Pyrazole Synthesis
Caption: General workflow for the synthesis of pyrazoles.
Synthesis of 1,2,4-Triazoles using Hydrazine and Hydroxylamine Derivatives
Application Note:
1,2,4-Triazoles are a prominent class of nitrogen-containing heterocycles with extensive applications in medicine, serving as antifungal and anticancer agents.[5] Their synthesis can be achieved through various routes. A common method involves the reaction of nitriles with hydroxylamine to form an amidoxime, which then reacts with a second nitrile and cyclizes to yield a disubstituted 1,2,4-triazole.[5] Another important strategy is the annulation of nitriles with hydrazines, which can produce a wide range of 1,3,5-trisubstituted 1,2,4-triazoles in good to excellent yields.[6] Furthermore, existing heterocyclic rings can be converted; for instance, oxadiazoles can be transformed into N-amino-1,2,4-triazoles by reacting with hydrazine hydrate.[5] N-amination of triazole anions using hydroxylamine-O-sulfonic acid is also a viable method to introduce an amino group onto a pre-formed triazole ring.[7]
Quantitative Data for 1,2,4-Triazole Synthesis:
| Method | Starting Materials | Product Type | Conditions | Yield | Reference |
| Deamination Annulation | Nitriles, Hydrazines | 1,3,5-Trisubstituted 1,2,4-Triazoles | Base-mediated | Good to Excellent | [6] |
| One-Pot Synthesis | Hydroxylamine, Nitriles | Symmetrically/Unsymmetrically Disubstituted 1,2,4-Triazoles | Copper-catalyzed | Moderate | [5] |
| Ring Transformation | Oxadiazole, Hydrazine Hydrate | 2,3,4-Trisubstituted-1,2,4-Triazoles | Multistep | - | [5] |
| N-Amination | 3-Amino-1,2,4-triazolide anion, Hydroxylamine-O-sulfonic acid | 1,5-Diamino-1,2,4-triazole | - | - | [7] |
Experimental Protocol: N-Amination of 3-Amino-1,2,4-triazole[7]
This protocol outlines the synthesis of 1,5-diamino-1,2,4-triazole via N-amination.
Materials:
-
3-Amino-1,2,4-triazole
-
A suitable base (e.g., potassium hydroxide)
-
Hydroxylamine-O-sulfonic acid (HOSA)
-
Appropriate solvent (e.g., water or an alcohol/water mixture)
Procedure:
-
Dissolve 3-amino-1,2,4-triazole in the chosen solvent.
-
Add a stoichiometric equivalent of a strong base (e.g., KOH) to form the 3-amino-1,2,4-triazolide anion. The reaction is typically stirred at room temperature until deprotonation is complete.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydroxylamine-O-sulfonic acid (HOSA) in the same solvent to the cooled triazolide anion solution.
-
Allow the reaction mixture to stir at a low temperature (e.g., 0-5°C) for several hours, then let it warm to room temperature and stir overnight.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, neutralize the reaction mixture carefully with an acid.
-
The product, 1,5-diamino-1,2,4-triazole, may precipitate from the solution or require extraction with an organic solvent.
-
Isolate the product by filtration or extraction, followed by washing and drying. Further purification can be performed by recrystallization.
Reaction Pathway: Synthesis of 1,2,4-Triazoles from Nitriles
Caption: Copper-catalyzed one-pot synthesis of 1,2,4-triazoles.
Synthesis of Oxadiazoles using Hydroxylamine and Hydrazine Derivatives
Application Note:
Oxadiazoles are five-membered heterocyclic rings containing one oxygen and two nitrogen atoms. The 1,2,4- and 1,3,4-isomers are particularly significant in drug discovery, exhibiting a range of biological activities including antibacterial, anti-inflammatory, and anticancer properties.[8]
1,2,4-Oxadiazoles: A highly efficient, base-mediated, one-pot synthesis has been developed for 3,5-disubstituted 1,2,4-oxadiazoles. This method involves the reaction of nitriles, aldehydes, and hydroxylamine hydrochloride.[9] The reaction proceeds through three sequential steps: formation of an amidoxime from hydroxylamine and a nitrile, reaction of the amidoxime with an aldehyde to form a dihydro-1,2,4-oxadiazole, and subsequent oxidation by another molecule of aldehyde to yield the final product.[9]
1,3,4-Oxadiazoles: The most common synthetic routes for 1,3,4-oxadiazoles involve the cyclodehydration of N,N'-diacylhydrazines using various dehydrating agents like POCl₃, SOCl₂, or polyphosphoric acid.[8][10] Alternatively, acid hydrazides can be reacted with acid chlorides or carboxylic acids to form the diacylhydrazine intermediate in situ, which then cyclizes.[10]
Quantitative Data for Oxadiazole Synthesis:
| Isomer | Method | Starting Materials | Conditions | Yield (%) | Reference |
| 1,2,4-Oxadiazole | One-Pot Synthesis | Nitriles, Aldehydes, Hydroxylamine HCl | Base-mediated | - | [9] |
| 1,3,4-Oxadiazole | Cyclodehydration | N,N'-Diacylhydrazines | Dehydrating agents (POCl₃, PPA, etc.) | - | [8][10] |
| 1,3,4-Oxadiazole | Oxidative Cyclization | Hydrazones | Mercury oxide, Iodine | - | [8] |
| 1,3,4-Oxadiazole | One-Pot Microwave | Monoaryl hydrazides, Acid chlorides | HMPA, Microwave heating | Good to Excellent | [11] |
Experimental Protocol: One-Pot Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles[9]
This protocol describes a general base-mediated one-pot synthesis.
Materials:
-
Nitrile (1 mmol)
-
Aldehyde (2.5 mmol)
-
Hydroxylamine hydrochloride (1.2 mmol)
-
Base (e.g., Potassium Carbonate, K₂CO₃) (2.5 mmol)
-
Solvent (e.g., DMF or DMSO)
Procedure:
-
To a solution of the nitrile (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and the aldehyde (2.5 mmol) in the chosen solvent, add the base (2.5 mmol).
-
Stir the reaction mixture at a specified temperature (e.g., 80-100°C) for several hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
If a precipitate forms, collect it by filtration, wash with water, and dry.
-
If no precipitate forms, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3,5-disubstituted 1,2,4-oxadiazole.
Logical Relationship: 1,2,4-Oxadiazole One-Pot Synthesis
Caption: Sequential procedures in the one-pot synthesis of 1,2,4-oxadiazoles.
References
- 1. Synthesis of Some New 3, 5-Bis (substituted) Pyrazoles and Isoxazoles Based on (N’1E, N’3E)- N’1, N’3-Bis (3, 4, 5-substitutedbenzlidene) Malonohydrazide under Solvothermal Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 6. A practical base mediated synthesis of 1,2,4-triazoles enabled by a deamination annulation strategy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jchemrev.com [jchemrev.com]
Application Notes and Protocols: Experimental Setup for Hydrazinol Reactions with Carbonyls
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of hydrazones through the reaction of hydrazinols (hydrazides) with carbonyl compounds (aldehydes and ketones). Hydrazones are a critical class of compounds in medicinal chemistry and drug development, exhibiting a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1][2]
Introduction
Hydrazones are characterized by the structure R₁R₂C=NNHR₃ and are typically formed by the condensation reaction of a hydrazine derivative with an aldehyde or a ketone.[1] The reaction is a nucleophilic addition-elimination reaction. The nitrogen atom of the hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon. This is followed by the elimination of a water molecule to form the hydrazone. The formation of hydrazones is often catalyzed by acid.
This document outlines the general principles, experimental setups, and specific protocols for conducting these reactions, with a focus on the synthesis of isonicotinoylhydrazones, a class of hydrazones derived from the antitubercular drug isoniazid, which have shown significant therapeutic potential.
Data Presentation: Reaction Parameters and Yields
The following tables summarize quantitative data from various hydrazone synthesis reactions, providing a comparative overview of different reaction conditions and their outcomes.
Table 1: Synthesis of Isonicotinoylhydrazones with Various Benzaldehydes
| Entry | Benzaldehyde Derivative | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) | Reference |
| 1 | 4-(Piperidin-1-yl)benzaldehyde | Ethanol | Reflux | 50 | 303–304 | [2] |
| 2 | 4-(4-Methylpiperazin-1-yl)benzaldehyde | Ethanol | Reflux | 62 | 296–297 | [2] |
| 3 | 4-(4-Ethylpiperazin-1-yl)benzaldehyde | Ethanol | Reflux | 48 | 292–293 | [2] |
| 4 | 4-(4-Propylpiperazin-1-yl)benzaldehyde | Ethanol | Reflux | 50 | 278–279 | [2] |
| 5 | 4-(4-Butylpiperazin-1-yl)benzaldehyde | Ethanol | Reflux | 62 | 263–264 | [2] |
| 6 | 4-(4-Benzylpiperazin-1-yl)benzaldehyde | Ethanol | Reflux | 47 | 302–303 | [2] |
| 7 | 4-(Piperidin-1-yl)naphthalen-1-carbaldehyde | Ethanol | Reflux | 57 | 284–285 | [2] |
| 8 | 2-Chloro-4-(piperidin-1-yl)benzaldehyde | Ethanol | Reflux | 73 | 289–290 | [2] |
Table 2: Synthesis of Hydrazones from 2-Amino-3-formylchromone
| Entry | Hydrazide | Solvent | Reaction Time (min) | Yield (%) | Product Color | Reference |
| 1 | 2-Hydroxybenzhydrazide | Acetic Acid | 9 | 72 | White | [3] |
| 2 | 3-Hydroxy-2-naphthoic acid hydrazide | Acetic Acid | 1 | 81 | Yellow | [3] |
| 3 | Isonicotinic acid hydrazide | Acetic Acid | 25 | 69 | Yellow | [3] |
Experimental Protocols
Protocol 1: General Synthesis of Isonicotinoylhydrazones
This protocol describes a general method for the synthesis of hydrazones from isoniazid and various substituted benzaldehydes.[2]
Materials:
-
Isoniazid (Isonicotinic acid hydrazide)
-
Substituted benzaldehyde (e.g., 4-(piperidin-1-yl)benzaldehyde)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Beakers
-
Ice bath
Procedure:
-
Dissolve an equimolar amount of isoniazid and the desired benzaldehyde derivative in ethanol in a round-bottom flask.
-
Add a magnetic stir bar to the flask.
-
Attach a reflux condenser and heat the mixture to reflux with continuous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete (typically after several hours of reflux), cool the reaction mixture to room temperature.
-
Cool the mixture further in an ice bath to promote precipitation of the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the precipitate with cold ethanol to remove any unreacted starting materials.
-
Dry the purified hydrazone product in a desiccator or a vacuum oven.
-
Determine the melting point and characterize the product using spectroscopic methods (e.g., FT-IR, NMR).
Protocol 2: Synthesis of 2,4-Dinitrophenylhydrazones (Brady's Test)
This protocol is a classic qualitative test for the identification of aldehydes and ketones, resulting in the formation of a colored precipitate.[4][5][6]
Materials:
-
2,4-Dinitrophenylhydrazine (Brady's reagent)
-
Carbonyl compound (aldehyde or ketone) to be tested
-
Methanol or ethanol
-
Test tubes
-
Pipettes
-
Water bath (optional)
Procedure:
-
Prepare Brady's reagent by dissolving 2,4-dinitrophenylhydrazine in a suitable solvent, such as methanol containing a small amount of concentrated sulfuric acid. Caution: 2,4-Dinitrophenylhydrazine is flammable and potentially explosive when dry.[4] Handle with care and do not allow it to dry out completely.
-
Place a small amount (a few drops) of the carbonyl compound to be tested into a clean test tube.
-
Add a few drops of Brady's reagent to the test tube.
-
Observe the formation of a precipitate. A yellow, orange, or red precipitate indicates the presence of a carbonyl group.
-
If no precipitate forms at room temperature, gently warm the mixture in a water bath for a few minutes and then cool.
-
The color of the precipitate can give a preliminary indication of the carbonyl compound's structure. Non-conjugated carbonyls typically form yellow precipitates, while conjugated systems often yield orange to red precipitates.[6]
Protocol 3: Wolff-Kishner Reduction of a Carbonyl Compound
This protocol outlines the reduction of a carbonyl group to a methylene group via a hydrazone intermediate under basic conditions.[7][8][9][10][11]
Materials:
-
Aldehyde or ketone
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Potassium hydroxide (KOH)
-
High-boiling solvent (e.g., diethylene glycol, ethylene glycol)
-
Round-bottom flask
-
Distillation apparatus
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add the carbonyl compound, hydrazine hydrate, and the high-boiling solvent.
-
Add potassium hydroxide pellets to the mixture.
-
Heat the mixture to a temperature that allows for the formation of the hydrazone (e.g., 110-130 °C) and stir for approximately 1 hour.[9]
-
After hydrazone formation, increase the temperature to distill off water and excess hydrazine. A typical temperature for this step is around 190-200 °C.[7][9]
-
Continue heating at this higher temperature for several hours (e.g., 4-5 hours) to allow for the decomposition of the hydrazone and the formation of the alkane.[9]
-
Cool the reaction mixture to room temperature.
-
Pour the cooled mixture into a mixture of ice and aqueous acid (e.g., HCl) to neutralize the excess base.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude alkane product.
-
Purify the product by flash column chromatography or distillation as needed.
Visualizations
Reaction Mechanism of Hydrazone Formation
The following diagram illustrates the acid-catalyzed mechanism of hydrazone formation from a carbonyl compound and a hydrazine.
References
- 1. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Brady’s test for aldehydes and ketones | Class experiment | RSC Education [edu.rsc.org]
- 5. 2,4-Dinitrophenylhydrazine- Definition and Synthesis, Procedure of test and FAQS. [allen.in]
- 6. embibe.com [embibe.com]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. jk-sci.com [jk-sci.com]
- 9. Wolff-Kishner Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
Hydrazinol (2-Hydroxyethylhydrazine) as a Reagent in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxyethylhydrazine, often referred to as hydrazinol, is a versatile bifunctional reagent in organic synthesis. Its structure, possessing both a nucleophilic hydrazine moiety and a hydroxyl group, allows for the construction of a variety of heterocyclic compounds, which are key scaffolds in many pharmaceutical and agrochemical agents.[1][2] This document provides detailed application notes and experimental protocols for the use of 2-hydroxyethylhydrazine in the synthesis of pyrazoles, pyridazinones, and 1,2,4-triazoles.
Physicochemical Properties and Handling
2-Hydroxyethylhydrazine is a colorless to pale yellow, viscous liquid with an ammonia-like odor.[1] It is highly soluble in water and miscible with ethanol and ether.[1] Due to its potential toxicity and carcinogenic effects, it should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[1]
Table 1: Physicochemical Properties of 2-Hydroxyethylhydrazine
| Property | Value | Reference |
| CAS Number | 109-84-2 | [1] |
| Molecular Formula | C₂H₈N₂O | [1] |
| Molecular Weight | 76.10 g/mol | [1] |
| Boiling Point | 155-160 °C at 32 mmHg | [3] |
| Melting Point | -70 °C | [3] |
| Density | 1.123 g/mL at 25 °C | [3] |
Applications in Organic Synthesis
The primary application of 2-hydroxyethylhydrazine in organic synthesis is as a precursor for the formation of nitrogen-containing heterocycles. The hydrazine group readily undergoes condensation reactions with carbonyl compounds, while the hydroxyethyl group can be used for further functionalization of the resulting heterocyclic core.
Synthesis of Pyrazole Derivatives
Pyrazoles are a class of five-membered heterocyclic compounds that exhibit a wide range of biological activities. 2-Hydroxyethylhydrazine is a key reagent in the Knorr pyrazole synthesis and related reactions, typically involving the cyclocondensation with a 1,3-dicarbonyl compound or its equivalent.
A general workflow for the synthesis of pyrazoles using 2-hydroxyethylhydrazine is depicted below.
Application Example 1: Synthesis of 1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile
This example demonstrates the reaction of 2-hydroxyethylhydrazine with an activated enamine, which serves as a 1,3-dicarbonyl equivalent.
Table 2: Reaction Conditions and Yield for the Synthesis of 1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile
| Reactant 1 | Reactant 2 | Solvent | Catalyst | Temperature | Time | Yield | Reference |
| 2-Hydrazinoethanol | (E)-3-dimethylamino-2-formylpropenenitrile | Ethanol | conc. HCl | Heating | 30 min | 64% | [1] |
Experimental Protocol: Synthesis of 1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile [1]
-
To a solution of (E)-3-dimethylamino-2-formylpropenenitrile in ethanol, add an equimolar amount of 2-hydroxyethylhydrazine.
-
Add a catalytic amount of concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux for 30 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile.
Application Example 2: Synthesis of 2-(3-Methyl-5-(pyridin-2-yl)-1H-pyrazol-1-yl)ethanol
This reaction illustrates the condensation of 2-hydroxyethylhydrazine with a β-diketone to form a substituted pyrazole.
Table 3: Reaction Details for the Synthesis of a Pyridylpyrazole Derivative
| Reactant 1 | Reactant 2 | Product | Reference |
| 2-Hydroxyethylhydrazine | (Z)-4-hydroxy-4-(pyridin-2-yl)but-3-en-2-one | 2-(3-Methyl-5-(pyridin-2-yl)-1H-pyrazol-1-yl)ethanol | [3] |
Experimental Protocol: Synthesis of 2-(3-Methyl-5-(pyridin-2-yl)-1H-pyrazol-1-yl)ethanol (General procedure based on similar reactions)
-
Dissolve (Z)-4-hydroxy-4-(pyridin-2-yl)but-3-en-2-one in a suitable solvent such as ethanol or acetic acid.
-
Add a stoichiometric amount of 2-hydroxyethylhydrazine to the solution.
-
Heat the reaction mixture to reflux for several hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture and remove the solvent in vacuo.
-
The resulting crude product can be purified by recrystallization or column chromatography.
Synthesis of Pyridazinone Derivatives
Pyridazinones are six-membered heterocyclic compounds containing two adjacent nitrogen atoms and a carbonyl group. They are often synthesized by the reaction of a γ-ketoacid with a hydrazine derivative.
The general reaction mechanism for the formation of an N-substituted pyridazinone from a γ-ketoacid and 2-hydroxyethylhydrazine is outlined below.
Application Example 3: Synthesis of 6-Aryl-2-(2-hydroxyethyl)-4,5-dihydropyridazin-3(2H)-one
This protocol describes a general method for the synthesis of dihydropyridazinones from β-aroylpropionic acids.
Table 4: General Conditions for Dihydropyridazinone Synthesis
| Reactant 1 | Reactant 2 | Solvent | Condition | Product | Reference |
| β-Aroylpropionic acid | Hydrazine derivative | Ethanol | Reflux | 6-Aryl-4,5-dihydropyridazin-3(2H)-one | [4] |
Experimental Protocol: Synthesis of 6-Aryl-2-(2-hydroxyethyl)-4,5-dihydropyridazin-3(2H)-one (Adapted from general procedures for hydrazine derivatives)
-
A mixture of the appropriate β-aroylpropionic acid (1 equivalent) and 2-hydroxyethylhydrazine (1.1 equivalents) in absolute ethanol is prepared.
-
The reaction mixture is heated at reflux for 4-6 hours.
-
The progress of the reaction is monitored by TLC.
-
After completion, the solvent is evaporated under reduced pressure.
-
The residue is poured into ice-water, and the resulting solid precipitate is collected by filtration.
-
The crude product is washed with water, dried, and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure dihydropyridazinone.
Synthesis of 1,2,4-Triazole Derivatives
1,2,4-Triazoles are five-membered heterocycles with three nitrogen atoms. The synthesis of 4-(2-hydroxyethyl)-substituted 1,2,4-triazole-3-thiones can be achieved from the corresponding thiosemicarbazide, which is in turn prepared from a hydrazide.
Application Example 4: Synthesis of 4-(2-hydroxyethyl)-5-(2-hydroxyphenyl)-2H-1,2,4-triazole-3(4H)-thione
This synthesis involves a multi-step process starting from a hydrazide.
Table 5: Multi-step Synthesis of a 1,2,4-Triazole-3-thione Derivative
| Starting Material | Intermediate 1 | Intermediate 2 | Final Product | Reference |
| Salicylic acid hydrazide | 1,4-Disubstituted thiosemicarbazide | 5-(2-Hydroxyphenyl)-4-substituted-3H-1,2,4-triazole-3-thione | 4-(2-Hydroxyethyl)-5-(2-hydroxyphenyl)-2H-1,2,4-triazole-3(4H)-thione | [5] |
Experimental Protocol: Synthesis of 4-ethyl-5-(2-hydroxyphenyl)-2H-1,2,4-triazole-3(4H)-thione (As a representative example from the same study)[6]
-
Step 1: Synthesis of 1-(2-hydroxybenzoyl)-4-ethylthiosemicarbazide
-
A mixture of salicylic acid hydrazide and ethyl isothiocyanate in a suitable solvent is refluxed.
-
After cooling, the precipitated product is filtered, washed, and dried.
-
-
Step 2: Synthesis of 4-ethyl-5-(2-hydroxyphenyl)-2H-1,2,4-triazole-3(4H)-thione
-
The 1-(2-hydroxybenzoyl)-4-ethylthiosemicarbazide is dissolved in an aqueous solution of sodium hydroxide.
-
The mixture is refluxed for several hours.
-
After cooling, the solution is acidified with a mineral acid (e.g., HCl) to precipitate the product.
-
The solid is filtered, washed with water, and recrystallized to afford the pure triazole-thione.
-
A logical workflow for this multi-step synthesis is presented below.
Conclusion
2-Hydroxyethylhydrazine is a valuable and versatile building block for the synthesis of a variety of biologically relevant heterocyclic compounds. The protocols and data presented herein provide a foundation for researchers to explore the utility of this reagent in their synthetic endeavors. The bifunctional nature of 2-hydroxyethylhydrazine offers opportunities for the creation of diverse molecular architectures with potential applications in drug discovery and materials science. Proper handling and safety precautions are essential when working with this compound.
References
- 1. chemmethod.com [chemmethod.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sphinxsai.com [sphinxsai.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Biocompatible Buffer Conditions for Hydrazone Ligation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and practical protocols for performing hydrazone ligation under biocompatible conditions. Hydrazone ligation is a powerful tool for bioconjugation, enabling the covalent linkage of molecules to biomolecules such as proteins, peptides, and nucleic acids.[1][2] The reaction's utility in biological systems is highly dependent on the reaction conditions, particularly the buffer composition, pH, and the use of catalysts.[1] This document outlines optimized buffer systems and protocols to achieve efficient and stable hydrazone bond formation at physiological pH while maintaining the integrity and function of biological molecules.
Introduction to Hydrazone Ligation in Bioconjugation
Hydrazone ligation involves the reaction of a hydrazine derivative with an aldehyde or ketone to form a hydrazone bond (a C=N double bond).[1] This reaction is highly chemoselective, meaning the reacting functional groups are largely inert to the array of other functional groups present in biomolecules, preventing unwanted side reactions.[3] While the reaction is reversible, the resulting hydrazone linkage can be sufficiently stable for many biological applications, particularly when formed from aromatic aldehydes and hydrazines.[1][4] The ability to perform this ligation at or near neutral pH is critical for applications involving sensitive biological molecules that would be denatured or inactivated under acidic conditions.[1][5][6]
A key challenge in biocompatible hydrazone ligation is the relatively slow reaction rate at neutral pH.[1] To overcome this, nucleophilic catalysts, such as aniline and its derivatives, are often employed to accelerate the reaction.[7][8] However, the potential cytotoxicity of these catalysts has driven the development of more biocompatible catalytic systems and even catalyst-free methods.[9]
Key Considerations for Biocompatible Hydrazone Ligation
Several factors must be carefully considered to ensure successful hydrazone ligation in a biological context:
-
pH: The optimal pH for uncatalyzed hydrazone formation is typically mildly acidic (around 4.5).[1][7] However, for most biological applications, maintaining a neutral pH (7.0-7.4) is essential. At neutral pH, the reaction rate is slower, often necessitating the use of a catalyst.[1] The stability of the formed hydrazone bond is also pH-dependent; it is more stable at neutral pH and can be reversed under acidic conditions, a feature that can be exploited for drug delivery applications.[1]
-
Buffer System: The choice of buffer can significantly impact the reaction efficiency. Common buffers used for hydrazone ligation include sodium phosphate, ammonium acetate, and bicarbonate/CO2.[7][10][11] It is crucial to select a buffer that does not interfere with the reaction or the stability of the biomolecule. Some buffer components themselves can have catalytic activity.[10]
-
Catalysts: Aniline and its derivatives are effective nucleophilic catalysts that can significantly increase the rate of hydrazone formation at neutral pH.[7][8] However, their use requires careful consideration due to potential toxicity.[9] Arginine has emerged as a more biocompatible catalyst option.[10][11] Catalyst-free approaches, which utilize electron-deficient benzaldehydes, offer a promising alternative for in vivo applications.[4][5][6]
-
Reactant Concentration: The concentration of the hydrazine and carbonyl-containing molecules will influence the reaction kinetics. Higher concentrations generally lead to faster reaction rates.[7]
-
Stability of the Hydrazone Bond: The stability of the resulting hydrazone bond is a critical factor. Hydrazones formed from aromatic aldehydes are generally more stable than those from aliphatic aldehydes.[4] While generally stable at physiological pH, it's important to note that hydrazones can be less stable in complex biological media like plasma compared to simple buffer solutions.[1][12][13] For applications requiring very high stability, oxime ligation is a more suitable alternative, as oxime bonds are significantly more resistant to hydrolysis.[14][15]
Experimental Protocols
Protocol 1: Aniline-Catalyzed Hydrazone Ligation of a Protein at Neutral pH
This protocol describes a general procedure for labeling a protein containing a hydrazine moiety with an aldehyde-functionalized molecule using aniline as a catalyst.
Materials:
-
Hydrazine-functionalized protein
-
Aldehyde-functionalized molecule (e.g., a fluorescent dye or drug)
-
Sodium Phosphate Buffer (0.3 M, pH 7.0)[7]
-
Aniline stock solution (200 mM in DMSO or the reaction buffer)[7]
-
Size-Exclusion Chromatography (SEC) column (e.g., NAP-5 column) for purification[7]
Procedure:
-
Reagent Preparation:
-
Dissolve the hydrazine-functionalized protein in the sodium phosphate buffer to a final concentration of 10-100 µM.
-
Dissolve the aldehyde-functionalized molecule in a compatible solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 10 mM).
-
Prepare a fresh 200 mM aniline stock solution.[7]
-
-
Ligation Reaction:
-
In a microcentrifuge tube, combine the hydrazine-functionalized protein solution with the aldehyde-functionalized molecule stock solution. The final concentration of the aldehyde should be in a slight molar excess (e.g., 1.2-5 equivalents) to the protein.
-
Add the aniline stock solution to the reaction mixture to a final concentration of 10-100 mM.[7][8]
-
Gently mix the reaction and incubate at room temperature for 1-24 hours. The reaction progress can be monitored by a suitable analytical technique such as HPLC or SDS-PAGE.
-
-
Purification:
-
Following incubation, remove the excess aldehyde-functionalized molecule and aniline catalyst using a size-exclusion chromatography column (e.g., NAP-5 column) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).[7]
-
-
Characterization and Storage:
-
Characterize the purified protein conjugate using techniques such as mass spectrometry to confirm successful ligation.
-
Store the purified conjugate at 4°C or -20°C, protected from light. For long-term stability, it is recommended to store hydrazone products at a concentration of >50 µM.[7]
-
Protocol 2: Catalyst-Free Hydrazone Ligation using an Electron-Deficient Benzaldehyde
This protocol is for labeling a hydrazine-containing biomolecule without the need for an external catalyst, which is advantageous for applications in living systems.[5][6]
Materials:
-
Hydrazine-functionalized biomolecule
-
Electron-deficient benzaldehyde reagent (e.g., ortho-halo-substituted benzaldehyde)[3]
-
Biocompatible buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reagent Preparation:
-
Dissolve the hydrazine-functionalized biomolecule in the biocompatible buffer to the desired concentration.
-
Dissolve the electron-deficient benzaldehyde reagent in a minimal amount of a biocompatible solvent (e.g., DMSO) to prepare a stock solution.
-
-
Ligation Reaction:
-
Add the electron-deficient benzaldehyde stock solution to the biomolecule solution.
-
Incubate the reaction at room temperature or 37°C. Reaction times will vary depending on the specific reactants and concentrations.
-
-
Purification and Analysis:
-
If necessary, purify the conjugate from unreacted reagents using a method appropriate for the biomolecule (e.g., dialysis, SEC).
-
Analyze the product to confirm ligation.
-
Data Presentation
The following tables summarize quantitative data on the kinetics and stability of hydrazone ligation under various biocompatible conditions.
| Reactants | Buffer | Catalyst | Rate Constant (k¹) (M⁻¹s⁻¹) | Equilibrium Constant (Keq) (M⁻¹) | Reference |
| 6-hydrazinopyridyl peptide + Benzaldehyde | 0.1 M NH₄OAc, pH 4.5 | None | 3.0 ± 0.3 | - | [7] |
| 6-hydrazinopyridyl peptide + Benzaldehyde | 0.3 M Na Phosphate, pH 7 | 100 mM Aniline | ~160 | >10⁵ | [7] |
| Aminooxyacetyl peptide + Benzaldehyde | 0.3 M Na Phosphate, pH 7 | 100 mM Aniline | 8.2 ± 1.0 | >10⁷ | [7] |
| Peptide Hydrazide + α-oxo aldehyde peptide | 0.1 M Na Phosphate, pH 7 | 400 mM Arginine | ~0.16 | - | [11] |
| Peptide Hydrazide + α-oxo aldehyde peptide | 40 mM Bicarbonate/CO₂, pH 7 | 400 mM Arginine | ~0.30 | - | [11] |
Table 1: Reaction Kinetics of Hydrazone Ligation under Various Conditions.
| Hydrazone Type | Condition | Stability | Reference |
| Aromatic Hydrazones | Phosphate Buffered Saline (PBS) | Relatively stable | [12][13] |
| Aromatic Hydrazones | Plasma | Rapid degradation | [12][13] |
| General Hydrazones | Acidic pH (e.g., 5.0) | Labile, reversible | [1][14] |
| General Hydrazones | Neutral pH (e.g., 7.4) | More stable | [1][14] |
Table 2: Qualitative Stability of Hydrazone Bonds.
Visualizations
Caption: Experimental workflow for catalyzed hydrazone ligation.
Caption: Factors influencing hydrazone ligation outcomes.
References
- 1. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Catalyst free hydrazone ligation for protein labeling and modification using electron-deficient benzaldehyde reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Catalyst free hydrazone ligation for protein labeling and modification using electron-deficient benzaldehyde reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient Bioconjugation of Protein Capture Agents to Biosensor Surfaces Using Aniline-Catalyzed Hydrazone Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid and reversible hydrazone bioconjugation in cells without the use of extraneous catalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Investigation of the stability of aromatic hydrazones in plasma and related biological material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-Aminohydroxylamine for Surface Functionalization of Biomaterials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the surface functionalization of biomaterials using N-aminohydroxylamine and its derivatives. The primary method described is oxime ligation, a highly efficient and bioorthogonal "click chemistry" reaction. This technique allows for the covalent immobilization of a wide range of bioactive molecules, such as peptides, proteins, and drugs, onto biomaterial surfaces under mild, aqueous conditions, making it ideal for applications in tissue engineering and drug delivery.
Introduction to Aminooxy Functionalization and Oxime Ligation
Surface modification of biomaterials is crucial for controlling their interaction with biological systems. Aminooxy functionalization introduces aminooxy (-O-NH₂) groups onto a biomaterial surface. These groups can then react with molecules containing an aldehyde or ketone group to form a stable oxime bond (-O-N=C). This reaction, known as oxime ligation, is highly specific, proceeds efficiently in aqueous environments at physiological pH, and does not require toxic catalysts, making it a bioorthogonal reaction.[1][2]
Key Advantages of Oxime Ligation:
-
High Specificity: The reaction is highly selective for aminooxy and carbonyl groups, minimizing side reactions with other functional groups present in biological systems.[1]
-
Biocompatibility: The reaction occurs under mild conditions (physiological pH, room temperature) that are compatible with sensitive biological molecules.[1][2]
-
Stability: The resulting oxime bond is stable under physiological conditions.[3]
-
Versatility: A wide range of molecules, including peptides, proteins, carbohydrates, and small molecule drugs, can be modified with carbonyl groups for subsequent immobilization.
Applications in Biomaterial Science
Aminooxy-functionalized surfaces have significant potential in various biomedical applications:
-
Tissue Engineering: Immobilization of cell-adhesive peptides (e.g., RGD sequences) can promote specific cell attachment, proliferation, and differentiation, guiding tissue regeneration.[4][5][6]
-
Drug Delivery: Covalent attachment of drugs to a biomaterial surface allows for localized and sustained release, improving therapeutic efficacy and reducing systemic side effects.
-
Antimicrobial Surfaces: Immobilization of antimicrobial peptides or other antimicrobial agents can prevent biofilm formation on implantable devices.
-
Biosensors: Specific capture of target molecules can be achieved by functionalizing the sensor surface with aminooxy groups and using probes containing a carbonyl group.
Experimental Protocols
Here, we provide detailed protocols for the aminooxy functionalization of common biomaterials and subsequent oxime ligation.
Protocol 1: Aminooxy Functionalization of Amine-Containing Polymer Scaffolds (e.g., Chitosan, Polylysine)
This protocol describes the introduction of aminooxy groups onto a polymer scaffold that already possesses primary amine groups.
Materials:
-
Amine-containing polymer scaffold
-
N-Hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
(t-Boc-aminooxy)acetic acid
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetate buffer, pH 5.5
Procedure:
-
Activation of (t-Boc-aminooxy)acetic acid:
-
Dissolve (t-Boc-aminooxy)acetic acid, NHS, and EDC in a 1:1.2:1.2 molar ratio in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 4 hours to form the NHS ester.
-
-
Functionalization of the Polymer Scaffold:
-
Immerse the amine-containing polymer scaffold in the activated ester solution from step 1.
-
Allow the reaction to proceed overnight at room temperature with gentle agitation.
-
Wash the scaffold thoroughly with DMF, followed by DCM and finally PBS to remove unreacted reagents.
-
-
Deprotection of the Aminooxy Group:
-
Immerse the scaffold in a solution of 50% TFA in DCM for 1 hour at room temperature to remove the Boc protecting group.
-
Wash the scaffold extensively with DCM, followed by PBS (pH 7.4) to neutralize and remove residual acid.
-
The scaffold now presents reactive aminooxy groups on its surface.
-
Protocol 2: Oxime Ligation for Peptide Immobilization
This protocol details the immobilization of an aldehyde- or ketone-containing peptide onto an aminooxy-functionalized biomaterial.
Materials:
-
Aminooxy-functionalized biomaterial (from Protocol 1 or other methods)
-
Aldehyde- or ketone-containing peptide (e.g., RGD peptide with a formylbenzoyl group)
-
Acetate buffer, pH 5.5
Procedure:
-
Prepare Peptide Solution:
-
Dissolve the aldehyde- or ketone-containing peptide in acetate buffer (pH 5.5) to a final concentration of 1-5 mg/mL.
-
-
Immobilization Reaction:
-
Washing:
-
After the incubation period, remove the biomaterial from the peptide solution.
-
Wash the biomaterial extensively with PBS (pH 7.4) to remove any non-covalently bound peptide.
-
The biomaterial is now functionalized with the desired peptide.
-
Characterization and Quantitative Analysis
Thorough characterization is essential to confirm successful surface modification and to quantify the density of functional groups.
Surface Characterization Techniques
-
X-ray Photoelectron Spectroscopy (XPS): XPS is a powerful technique to determine the elemental composition of the biomaterial surface. The appearance of the N1s peak and its chemical shift can confirm the presence of aminooxy groups. Derivatization with a fluorine-containing aldehyde (e.g., trifluorobenzaldehyde) followed by XPS analysis of the F1s signal can be used for quantification.[9][10]
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to identify characteristic vibrational bands of the functional groups. The formation of the oxime bond can be monitored by the appearance of a C=N stretching vibration.
-
Contact Angle Measurement: Changes in surface wettability upon functionalization can be assessed by measuring the water contact angle. Successful introduction of hydrophilic moieties like PEG linkers will decrease the contact angle.
Quantitative Analysis of Surface Groups
Table 1: Quantitative Analysis Methods for Surface Functional Groups
| Method | Target Functional Group | Principle | Typical Reagents | Detection Method | Reference |
| Ninhydrin Assay | Primary Amines (can be adapted for aminooxy) | Reaction of ninhydrin with primary amines to form a colored product (Ruhemann's purple). | Ninhydrin reagent | Spectrophotometry (absorbance at 570 nm) | [11][12] |
| Chemical Derivatization XPS (CD-XPS) | Aminooxy groups | Reaction with a fluorine-containing aldehyde, followed by XPS analysis of the fluorine signal. | 4-(Trifluoromethyl)benzaldehyde | X-ray Photoelectron Spectroscopy (F1s signal) | [9] |
| Fluorescence Labeling | Aminooxy groups | Reaction with a fluorescent probe containing an aldehyde or ketone. | Fluorescent aldehyde/ketone | Fluorescence Spectroscopy |
Protocol 3: Quantification of Surface Amino Groups using the Ninhydrin Assay [11][12]
-
Place the aminooxy-functionalized biomaterial in a test tube.
-
Add 1 mL of ninhydrin reagent.
-
Heat the tube in a boiling water bath for 20 minutes.
-
Add 5 mL of a diluent solvent (e.g., 50% ethanol).
-
Measure the absorbance of the solution at 570 nm using a spectrophotometer.
-
Quantify the concentration of amino groups by comparing the absorbance to a standard curve prepared with a known concentration of an amino-containing compound.
Biological Response and Signaling Pathways
The biological performance of a functionalized biomaterial is highly dependent on the immobilized molecule. For tissue engineering applications, the interaction of cells with the modified surface is of paramount importance.
Cell Viability and Adhesion
MTT Assay for Cell Viability: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[13][14]
Table 2: Example Data from MTT Assay on Functionalized Surfaces
| Surface | Cell Type | Incubation Time (hours) | Cell Viability (%) |
| Unmodified Control | Fibroblasts | 24 | 100 |
| Aminooxy-functionalized | Fibroblasts | 24 | 95 ± 5 |
| RGD-immobilized | Fibroblasts | 24 | 110 ± 8 |
Note: Data are representative and will vary depending on the specific biomaterial, cell type, and experimental conditions.
Signaling Pathways
The immobilization of ligands such as RGD peptides that target cell surface receptors can trigger specific intracellular signaling cascades.
Integrin-Mediated Adhesion and Focal Adhesion Kinase (FAK) Signaling:
Integrins are transmembrane receptors that mediate cell-matrix adhesion. The binding of RGD peptides to integrins can lead to integrin clustering and the activation of Focal Adhesion Kinase (FAK).[5][15] FAK is a key signaling molecule that regulates cell spreading, migration, proliferation, and survival.[15][16]
Visualizations
Experimental Workflow for Biomaterial Functionalization
Caption: Workflow for aminooxy functionalization and oxime ligation.
Integrin-FAK Signaling Pathway
References
- 1. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Single-step grafting of aminooxy-peptides to hyaluronan: a simple approach to multifunctional therapeutics for experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Click Chemistry for the Synthesis of RGD-Containing Integrin Ligands [mdpi.com]
- 5. Interaction Mechanism and Clustering among RGD Peptides and Integrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure–Activity Relationships of RGD-Containing Peptides in Integrin αvβ5-Mediated Cell Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Single-Step Grafting of Aminooxy-Peptides to Hyaluronan: A Simple Approach to Multifunctional Therapeutics for Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. osti.gov [osti.gov]
- 10. pages.jh.edu [pages.jh.edu]
- 11. microbenotes.com [microbenotes.com]
- 12. The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Signaling through focal adhesion kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Focal adhesion kinase modulates tension signaling to control actin and focal adhesion dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring Hydrazinol Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring reactions involving hydrazinol and its derivatives. The protocols outlined below utilize common analytical techniques to ensure accurate quantification and reaction progress tracking, which is critical in pharmaceutical development and chemical research.
Introduction to this compound Reaction Monitoring
Hydrazine and its derivatives are versatile reagents used in a variety of chemical syntheses, including the formation of hydrazones, a key reaction in drug discovery and development for creating bioconjugates and other functionalized molecules. Monitoring these reactions is crucial for optimizing reaction conditions, ensuring product quality, and identifying potential impurities. This document outlines protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy for the effective monitoring of this compound reactions.
High-Performance Liquid Chromatography (HPLC) for Hydrazine and Hydrazone Analysis
HPLC is a robust technique for monitoring the consumption of hydrazine and the formation of hydrazone products. Due to the low UV absorbance and high polarity of hydrazine, a derivatization step is often employed to enhance detection and retention on reverse-phase columns.
Application Note: HPLC Analysis with Pre-column Derivatization
This method involves the derivatization of residual hydrazine in a reaction mixture to a more readily detectable compound. Salicylaldehyde is a common derivatizing agent that reacts with hydrazine to form a salazine derivative, which has a strong UV chromophore.
Key Parameters for HPLC Analysis of Hydrazine Derivatives:
| Parameter | Salicylaldehyde Derivative | Benzaldehyde Derivative |
| Derivatizing Agent | Salicylaldehyde | Benzaldehyde |
| Column | Inertsil ODS-3V (250 mm × 4.6 mm, 5 µm)[1] | C18 column[2] |
| Mobile Phase | Buffer:Methanol (25:75 v/v) (Buffer: 10g Ammonium dihydrogen phosphate in 1000 mL water)[1] | Methanol:Water (80:20 v/v)[2] |
| Flow Rate | 1.0 mL/min[1] | 1.5 mL/min[2] |
| Detection Wavelength | 360 nm[1] | 313 nm[2] |
| Limit of Detection | 3.1 ppm[1] | 0.032 µ g/sample [2] |
| Linear Range | - | - |
| Correlation Coefficient | >0.998[1] | - |
Experimental Protocol: HPLC Monitoring of a Hydrazone Formation Reaction
This protocol describes the steps for monitoring the reaction between a carbonyl-containing compound and hydrazine using salicylaldehyde for derivatization of unreacted hydrazine.
Materials:
-
Reaction mixture
-
Salicylaldehyde
-
Methanol (HPLC grade)
-
Ammonium dihydrogen phosphate
-
Ultrapure water
-
Diluent (Methanol)
-
Volumetric flasks
-
Pipettes
-
HPLC system with UV detector
Procedure:
-
Sample Preparation:
-
At various time points during the reaction, withdraw an aliquot of the reaction mixture.
-
Accurately weigh approximately 100 mg of the reaction mixture into a 10 mL volumetric flask.
-
Add 5 mL of diluent and 50 µL of salicylaldehyde.
-
Vortex the mixture for 20 minutes to ensure complete derivatization of any unreacted hydrazine.
-
Make up the volume to 10 mL with the diluent.
-
-
Standard Preparation:
-
Prepare a stock solution of hydrazine hydrate (e.g., 100 mg in 10 mL of water).
-
Perform serial dilutions to create a series of standards at known concentrations.
-
Derivatize the standards in the same manner as the samples.
-
-
HPLC Analysis:
-
Set up the HPLC system according to the parameters in the table above for the salicylaldehyde derivative.
-
Inject the prepared samples and standards into the HPLC system.
-
Monitor the chromatograms for the appearance of the hydrazone product and the disappearance of the carbonyl starting material, as well as the peak corresponding to the derivatized hydrazine.
-
-
Data Analysis:
-
Quantify the concentration of unreacted hydrazine by comparing the peak area of the salazine derivative in the samples to the calibration curve generated from the standards.
-
Monitor the formation of the desired hydrazone product by observing the increase in its corresponding peak area over time.
-
Workflow for HPLC Analysis of this compound Reactions:
Caption: Workflow for monitoring this compound reactions using HPLC with pre-column derivatization.
Gas Chromatography (GC) for Trace Hydrazine Analysis
GC, particularly when coupled with a mass spectrometer (GC-MS), is a highly sensitive method for detecting trace amounts of hydrazine, which is often a critical process impurity. Similar to HPLC, a derivatization step is necessary to make the volatile and polar hydrazine amenable to GC analysis.
Application Note: Headspace GC-MS for Hydrazine Detection
This method utilizes in-situ derivatization with acetone followed by headspace sampling, which minimizes matrix effects and provides excellent sensitivity.
Key Parameters for Headspace GC-MS Analysis of Hydrazine:
| Parameter | Acetone Derivative |
| Derivatizing Agent | Acetone or Acetone-d6[3][4] |
| Column | DB-624 (20 m x 0.18 mm, 1 µm film thickness) or similar[5] |
| Carrier Gas | Helium[5] |
| Injector Temperature | 200 °C (split mode)[5] |
| Oven Program | Initial temperature: 95°C[5] |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID)[3][5] |
| Limit of Quantitation | As low as 0.1 ppm[3][4] |
| Linear Range | 0.1 to 10 ppm[3][4] |
| Correlation Coefficient | >0.999[3][4] |
Experimental Protocol: GC-MS for Residual Hydrazine in a Drug Substance
This protocol is designed for the quantification of trace hydrazine in a final drug substance or a late-stage reaction mixture.
Materials:
-
Drug substance/reaction mixture
-
Acetone (or Acetone-d6 for isotopic labeling)
-
Diluent (e.g., a solvent in which the sample is soluble and that is compatible with the GC method)
-
Headspace vials with septa and caps
-
GC-MS system with headspace autosampler
Procedure:
-
Sample Preparation:
-
Accurately weigh about 10 mg of the drug substance into a 10 mL headspace vial.[3][4]
-
Add the appropriate diluent and 900 µL of acetone to the vial.[6]
-
Seal the vial immediately and vortex to dissolve the sample and allow for the derivatization reaction to proceed. The reaction between hydrazine and acetone is rapid.[6]
-
-
Standard Preparation:
-
Prepare a stock solution of hydrazine in the chosen diluent.
-
Create a series of standards by spiking known amounts of the hydrazine stock solution into headspace vials containing the drug substance matrix (if available) or the diluent.
-
Add acetone to the standards and seal the vials.
-
-
GC-MS Analysis:
-
Place the sample and standard vials in the headspace autosampler.
-
Set up the GC-MS system with the parameters outlined in the table above.
-
The headspace autosampler will heat the vials to a specific temperature for a set time to allow the derivatized hydrazine (acetone azine) to partition into the headspace before injection into the GC.
-
-
Data Analysis:
-
Monitor the selected ions for acetone azine (m/z 112) or its deuterated analog.[4]
-
Generate a calibration curve from the standard samples.
-
Quantify the amount of hydrazine in the drug substance by comparing the peak area of acetone azine in the samples to the calibration curve.
-
Logical Relationship for GC-MS Derivatization and Analysis:
Caption: Derivatization of hydrazine with acetone for GC-MS analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy for In-Situ Reaction Monitoring
NMR spectroscopy is a powerful, non-invasive technique for monitoring reactions in real-time. It provides structural information and allows for the simultaneous quantification of reactants, intermediates, and products without the need for derivatization.
Application Note: 1H NMR for Reaction Kinetics
By acquiring a series of 1H NMR spectra over time, the concentration of each species in the reaction can be determined by integrating their characteristic signals. This allows for the calculation of reaction rates and the elucidation of reaction mechanisms.
Key Considerations for NMR Reaction Monitoring:
| Parameter | Guideline |
| Solvent | Deuterated solvent compatible with the reaction |
| Internal Standard | A non-reactive compound with a known concentration and a signal that does not overlap with other signals |
| Acquisition Time | Should be short relative to the reaction rate to accurately capture the kinetics |
| Relaxation Delay (d1) | Should be at least 5 times the longest T1 of the protons being quantified to ensure accurate integration |
| Number of Scans (ns) | Minimized to achieve adequate signal-to-noise for improved time resolution[7] |
Experimental Protocol: In-Situ 1H NMR Monitoring of Hydrazone Formation
This protocol outlines the general steps for monitoring the formation of a hydrazone from an aldehyde/ketone and a hydrazine derivative directly in an NMR tube.
Materials:
-
Aldehyde or ketone starting material
-
Hydrazine derivative
-
Deuterated solvent (e.g., DMSO-d6, CDCl3)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tube and spectrometer
Procedure:
-
Preparation:
-
Dissolve a known amount of the aldehyde/ketone starting material and the internal standard in the deuterated solvent in the NMR tube.
-
Acquire an initial 1H NMR spectrum (t=0) to record the chemical shifts and integrals of the starting material and internal standard.
-
-
Reaction Initiation:
-
Add a known amount of the hydrazine derivative to the NMR tube.
-
Quickly mix the contents and place the NMR tube in the spectrometer.
-
-
Data Acquisition:
-
Data Processing and Analysis:
-
Process the series of spectra (Fourier transform, phase correction, and baseline correction).
-
For each spectrum, integrate the signal of the internal standard and the signals corresponding to the starting materials and the product(s).
-
Calculate the concentration of each species at each time point relative to the constant integral of the internal standard.
-
Plot the concentrations of reactants and products as a function of time to obtain the reaction profile and determine the reaction kinetics.
-
Signaling Pathway for NMR Reaction Monitoring:
Caption: Reaction pathway for hydrazone formation monitored by 1H NMR.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. osha.gov [osha.gov]
- 3. A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sielc.com [sielc.com]
- 6. [Determination of hydrazine in prednisolone by derivatization-gas chromatography-triple quadrupole mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Application Notes: Hydrazine Derivatives in Antibody-Drug Conjugate (ADC) Development
Note on Terminology: The term "Hydrazinol" is not standard in chemical literature. This document pertains to the use of hydrazine derivatives , primarily hydrazides , which react with aldehydes or ketones to form hydrazone linkers in the development of Antibody-Drug Conjugates (ADCs).
Introduction to Hydrazone Linkers in ADCs
Hydrazone linkers are a class of chemically cleavable linkers used to connect a cytotoxic payload to a monoclonal antibody (mAb).[1] The defining feature of this linkage is its pH-sensitivity; it remains relatively stable at the physiological pH of blood (~7.4) but is designed to hydrolyze and release the drug in the more acidic environments of endosomes (pH 5.0–6.5) and lysosomes (pH ~4.8) within tumor cells.[][3] This targeted release mechanism is a cornerstone of the ADC strategy, aiming to deliver potent cytotoxins directly to cancer cells while minimizing systemic exposure and associated off-target toxicity.[1]
The formation of a hydrazone bond occurs through the condensation reaction between a hydrazide group (-CO-NH-NH₂) and a carbonyl group (an aldehyde or a ketone). In ADC design, one of these functional groups is incorporated into the linker-payload molecule, and the other is introduced onto the antibody.
Mechanism of Action and pH-Dependent Hydrolysis
The general mechanism of action for an ADC employing a hydrazone linker follows a multi-step process:
-
Circulation: The ADC circulates in the bloodstream, where the near-neutral pH helps maintain the stability of the hydrazone bond.[][4]
-
Targeting & Internalization: The mAb component of the ADC binds to a specific antigen on the surface of a cancer cell, triggering receptor-mediated endocytosis.
-
Intracellular Trafficking: The ADC-antigen complex is trafficked into the cell through the endo-lysosomal pathway.
-
Acid-Catalyzed Cleavage: As the endosome matures into a lysosome, the internal pH drops significantly. This acidic environment catalyzes the hydrolysis of the hydrazone linker, breaking the bond between the linker and the drug.[3][5]
-
Payload Release & Action: The freed cytotoxic payload can then exert its cell-killing effect, for example, by damaging DNA or disrupting microtubule function.
The lability of the hydrazone linker in circulation has been a significant challenge. Premature drug release can lead to systemic toxicity, a concern that led to the withdrawal of the first-generation ADC, gemtuzumab ozogamicin (Mylotarg), in 2010, though it was later reintroduced with a revised dosage.[3][6] Consequently, linker design has evolved to optimize the balance between stability in plasma and efficient cleavage within the tumor cell.[6][7]
Advantages and Disadvantages
Advantages:
-
Targeted Release: The pH-sensitive nature allows for controlled drug release in the acidic organelles of cancer cells.[][8]
-
Well-Established Chemistry: The formation of hydrazone bonds is a well-understood and reproducible conjugation method.[9]
-
Traceless Release (in some designs): Depending on the linker structure, the released payload can be free of any linker remnants that might impair its activity.
Disadvantages:
-
Potential Plasma Instability: Early hydrazone linkers showed insufficient stability in the bloodstream, leading to premature drug release and off-target toxicity.[3][4][6] A phenylketone-derived hydrazone linker was reported to have a half-life of only 2 days in human plasma.[6]
-
Heterogeneity: Traditional conjugation methods targeting native antibody residues can lead to a heterogeneous mixture of ADC species with varying drug-to-antibody ratios (DARs), which can complicate manufacturing and characterization.[10]
Data Summary: Stability and Performance
Quantitative data on hydrazone linkers is crucial for predicting their in-vivo performance. The stability is often compared at physiological pH and acidic pH, simulating the conditions in blood plasma versus the lysosome.
| Linker Type | Condition | pH | Half-life (t½) | Reference |
| Phenylketone-derived Hydrazone | Human/Mouse Plasma | ~7.4 | ~2 days | [6] |
| General Hydrazone | Plasma | 7.4 | 183 hours | [11] |
| General Hydrazone | Acidic Environment | 5.0 | 4.4 hours | [11] |
| Sacituzumab govitecan (Carbonate Linker) | Serum | ~7.4 | 36 hours | [6] |
| Silyl ether-based Linker | Human Plasma | ~7.4 | > 7 days | [6] |
Note: The table includes data for other acid-cleavable linkers for comparison, highlighting the ongoing effort to improve linker stability.
Experimental Workflow and Protocols
Diagram: General Workflow for Hydrazone ADC Synthesis
Caption: Workflow for generating an antibody-drug conjugate using hydrazone ligation.
Protocol 1: Generation of Aldehyde Groups on an Antibody
This protocol describes the mild oxidation of carbohydrate domains on an antibody to generate reactive aldehyde groups, which can then be conjugated to a hydrazide-functionalized linker-drug.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Sodium periodate (NaIO₄) solution (e.g., 100 mM in water, freshly prepared)
-
Reaction buffer (e.g., 0.1 M sodium acetate, pH 5.5)
-
Quenching solution (e.g., 1 M glycerol or ethylene glycol)
-
Desalting columns or tangential flow filtration (TFF) system for buffer exchange
Methodology:
-
Buffer Exchange: Exchange the antibody into the reaction buffer (0.1 M sodium acetate, pH 5.5) to a final concentration of 5-10 mg/mL.
-
Oxidation Reaction:
-
Cool the antibody solution to 4°C and protect it from light.
-
Add a calculated volume of the cold NaIO₄ solution to the antibody solution to achieve a final molar excess (e.g., 25-fold molar excess of periodate to mAb).
-
Incubate the reaction at 4°C for 30-60 minutes with gentle mixing. The reaction time and periodate concentration may require optimization.
-
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of ~15 mM. Incubate for 15 minutes at 4°C. This will consume any excess periodate.
-
Purification: Immediately purify the aldehyde-modified antibody from the reaction components using a desalting column or TFF, exchanging it into a conjugation-compatible buffer (e.g., PBS, pH 6.0).
-
Characterization: Confirm the presence of aldehyde groups using a commercially available aldehyde quantification assay. The modified antibody should be used immediately for conjugation.
Protocol 2: Hydrazone Conjugation and ADC Purification
This protocol describes the reaction between the aldehyde-modified antibody and a hydrazide-linker-payload.
Materials:
-
Aldehyde-modified mAb (from Protocol 1) in conjugation buffer (e.g., PBS, pH 6.0)
-
Hydrazide-linker-payload, dissolved in a compatible organic solvent (e.g., DMSO)
-
Purification system: Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC)
Methodology:
-
Conjugation Reaction:
-
To the chilled solution of the aldehyde-modified mAb, add the hydrazide-linker-payload solution dropwise while gently stirring. A typical molar excess of the drug-linker is 5- to 10-fold per aldehyde group. The final concentration of organic solvent (e.g., DMSO) should typically be kept below 10% (v/v) to maintain antibody integrity.
-
Allow the reaction to proceed at 4°C or room temperature for 12-24 hours. The optimal pH for hydrazone formation is typically between 5 and 7.[12]
-
-
Purification:
-
After the incubation period, purify the ADC from unreacted drug-linker, aggregated protein, and other reaction components.
-
Size Exclusion Chromatography (SEC): This is a common method to separate the larger ADC from the smaller, unreacted drug-linker molecules.
-
Hydrophobic Interaction Chromatography (HIC): HIC can be used to separate ADC species with different drug-to-antibody ratios (DARs), providing a more homogeneous product.[13]
-
-
Final Formulation: The purified ADC is buffer-exchanged into a suitable formulation buffer for storage and downstream applications.
Protocol 3: Characterization - Drug-to-Antibody Ratio (DAR) Determination
The average DAR is a critical quality attribute of an ADC.[13] It can be determined using several methods.
Method A: UV/Vis Spectroscopy
-
Measure the absorbance of the purified ADC solution at two wavelengths: 280 nm (for the antibody) and a wavelength corresponding to the maximum absorbance of the payload.
-
Calculate the concentrations of the antibody and the payload using their respective extinction coefficients and the Beer-Lambert law.
-
The DAR is the molar ratio of the payload to the antibody.
Method B: Mass Spectrometry (MS)
-
The ADC sample is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS).[13][14]
-
For cysteine-linked ADCs, the sample is often reduced to separate the light and heavy chains before analysis.[15]
-
The mass of the unconjugated antibody (or its subunits) is compared to the masses of the drug-conjugated species.
-
The mass difference reveals the number of drug-linker molecules attached, allowing for the calculation of an accurate average DAR and an assessment of the distribution of different DAR species.[14][15]
Diagram: ADC Mechanism of Action via Hydrazone Cleavage
Caption: Mechanism of a hydrazone-linked ADC from circulation to cell death.
References
- 1. Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibody-drug conjugates: recent advances in conjugation and linker chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. adcreview.com [adcreview.com]
- 5. njbio.com [njbio.com]
- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of next generation of linkers for antibody-drug conjugates (ADCs) - American Chemical Society [acs.digitellinc.com]
- 8. njbio.com [njbio.com]
- 9. researchgate.net [researchgate.net]
- 10. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PEG Hydrazide | BroadPharm [broadpharm.com]
- 13. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. agilent.com [agilent.com]
Application Notes and Protocols for Fluorescent Labeling of Glycans with Aminooxy-Functionalized Dyes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The analysis of protein glycosylation is a critical aspect of biomedical research and biopharmaceutical development. Glycans play crucial roles in protein folding, stability, and function, and alterations in glycosylation are associated with various diseases. Fluorescent labeling of glycans enables sensitive detection and quantification in various analytical workflows, including high-performance liquid chromatography (HPLC), capillary electrophoresis (CE), and glycan microarrays.
This document provides detailed application notes and protocols for the fluorescent labeling of glycans using aminooxy-functionalized dyes. This method, known as oxime ligation, offers a robust and specific way to conjugate a fluorescent tag to the reducing end of a glycan. The reaction proceeds under mild conditions and results in a stable oxime bond. While the user's query specified "N-aminohydroxylamine," the relevant and widely used chemical approach for this purpose involves aminooxy-functionalized reagents that react with the aldehyde group of the glycan's open-ring form.
Principle of Oxime Ligation for Glycan Labeling
Aminooxy-functionalized fluorescent dyes react with the aldehyde group present in the open-ring form of a reducing sugar to form a stable oxime linkage. This chemoselective ligation is highly specific for aldehydes and ketones, minimizing side reactions with other functional groups in a biological sample. The reaction can be catalyzed by nucleophilic catalysts such as aniline, which significantly increases the reaction rate at neutral or slightly acidic pH.[1][2][3][4]
Fluorescent Dyes and Reagents
A variety of fluorescent dyes functionalized with an aminooxy group are commercially available, offering a wide range of excitation and emission spectra to suit different detection systems. Examples include the CF® Dye series and other custom-synthesized dyes with fluorescent moieties like naphthalene.[2][5][6][7] The choice of dye will depend on the specific application and the instrumentation available.
Data Presentation: Comparison of Labeling Conditions
The efficiency of glycan labeling via oxime ligation is influenced by several factors, including the concentration of reagents, temperature, reaction time, and the presence of a catalyst. The following table summarizes typical reaction parameters compiled from various sources.
| Parameter | Typical Range/Condition | Notes |
| Glycan Concentration | pmol to nmol range | Dependent on the sensitivity of the downstream analytical method. |
| Aminooxy Dye Concentration | 10-50 molar equivalents relative to the glycan | Higher molar excess can drive the reaction to completion. |
| Catalyst (Aniline) | 10-100 mM | Significantly accelerates the reaction, allowing for milder conditions.[1][4] |
| pH | 5.5 - 7.0 | A slightly acidic to neutral pH is optimal for oxime bond formation.[1] |
| Temperature | 4°C to 37°C | Higher temperatures can increase the reaction rate.[8][9] |
| Reaction Time | 1 - 18 hours | Dependent on temperature, catalyst, and reactant concentrations.[1][9] |
| Solvent | Aqueous buffer (e.g., PBS, sodium acetate) | The reaction is compatible with aqueous environments.[7] |
Experimental Protocols
Protocol 1: Fluorescent Labeling of Released N-Glycans
This protocol describes the labeling of N-glycans that have been enzymatically released from a glycoprotein using PNGase F.
Materials:
-
Released and purified N-glycans
-
Aminooxy-functionalized fluorescent dye (e.g., CF® Dye Aminooxy)
-
Anhydrous DMSO (for dissolving the dye, if necessary)
-
Aniline
-
Reaction Buffer: 1 M Sodium Acetate, 1.5 M NaCl, pH 5.5
-
Deionized water
-
Microcentrifuge tubes
Procedure:
-
Prepare the Glycan Sample: Lyophilize the purified N-glycan sample to dryness in a microcentrifuge tube.
-
Prepare the Labeling Reagent: Prepare a stock solution of the aminooxy-functionalized fluorescent dye (e.g., 5 mM in water or DMSO).[7]
-
Prepare the Catalyst Solution: Prepare a 10X aniline stock solution in the reaction buffer.
-
Reconstitute the Glycans: Resuspend the dried glycans in the reaction buffer to the desired concentration.
-
Initiate the Labeling Reaction:
-
To the glycan solution, add the aminooxy dye stock solution to a final concentration of 10-50 molar equivalents.
-
Add the 10X aniline stock solution to a final concentration of 1X (e.g., 10 mM).
-
Vortex the mixture gently to ensure thorough mixing.
-
-
Incubation: Incubate the reaction mixture for 2-4 hours at 37°C, protected from light. The optimal incubation time may need to be determined empirically.
-
Purification of Labeled Glycans: After incubation, the labeled glycans must be purified from the excess free dye. This can be achieved using various methods, such as:
-
Solid-phase extraction (SPE) with a graphitized carbon or C18 cartridge.
-
Size-exclusion chromatography.
-
Hydrophilic interaction liquid chromatography (HILIC).
-
-
Analysis: The purified, fluorescently labeled glycans are now ready for downstream analysis by HPLC, CE, or mass spectrometry.
Protocol 2: Labeling of Glycoproteins via Sialic Acid Oxidation
This protocol is for labeling intact glycoproteins by first oxidizing the sialic acid residues to generate aldehydes, followed by reaction with an aminooxy-functionalized dye.
Materials:
-
Purified glycoprotein
-
Sodium periodate (NaIO4)
-
Ethylene glycol
-
Aminooxy-functionalized fluorescent dye
-
Aniline
-
Reaction Buffer: 1 M Sodium Acetate, 1.5 M NaCl, pH 5.5
-
PBS buffer, pH 7.4
-
Desalting column or ultrafiltration device
Procedure:
-
Prepare the Glycoprotein: Dissolve the glycoprotein in PBS buffer, pH 7.4, at a concentration of 1-5 mg/mL.
-
Oxidation of Sialic Acids:
-
Cool the glycoprotein solution on ice.
-
Add a freshly prepared solution of sodium periodate to a final concentration of 1 mM.
-
Incubate on ice for 30 minutes in the dark.
-
Quench the reaction by adding ethylene glycol to a final concentration of 10 mM and incubate for 10 minutes on ice.
-
-
Buffer Exchange: Remove the excess periodate and byproducts by buffer exchanging the oxidized glycoprotein into the reaction buffer (pH 5.5) using a desalting column or an ultrafiltration device.
-
Labeling Reaction:
-
Add the aminooxy-functionalized fluorescent dye to the oxidized glycoprotein solution to a final concentration of 10-50 molar equivalents relative to the glycoprotein.
-
Add aniline to a final concentration of 10 mM.
-
Incubate for 2 hours at room temperature, protected from light.
-
-
Purification of Labeled Glycoprotein: Remove the excess free dye by size-exclusion chromatography, dialysis, or ultrafiltration.
-
Characterization: The degree of labeling can be determined spectrophotometrically, and the labeled glycoprotein can be analyzed by SDS-PAGE and fluorescence imaging.
Visualizations
Caption: Experimental workflow for fluorescent labeling of released N-glycans.
Caption: Chemical pathway of oxime ligation for glycan labeling.
References
- 1. High efficiency labeling of glycoproteins on living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CF® Dye Aminooxy - Biotium [biotium.com]
- 3. Dyes For Labeling Carbonyls & Carbohydrates - Biotium [biotium.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of a multifunctional aminoxy-based fluorescent linker for glycan immobilization and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a multifunctional aminoxy-based fluorescent linker for glycan immobilization and analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol: Aminooxy Labeling of Glycoproteins - Biotium [biotium.com]
- 8. biorxiv.org [biorxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Solid-Phase Peptide Synthesis Incorporating Hydrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the incorporation of hydrazine functionalities into peptides via Solid-Phase Peptide Synthesis (SPPS). The use of hydrazine-based linkers and reagents offers versatile strategies for the synthesis of peptide hydrazides, which are valuable intermediates in drug development, protein engineering, and bioconjugation.
Introduction
Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the efficient and controlled assembly of amino acid chains. The incorporation of a C-terminal hydrazide group (-CONHNH2) significantly expands the utility of synthetic peptides. Peptide hydrazides serve as key precursors for the generation of peptide thioesters for native chemical ligation (NCL), allow for site-specific conjugation to molecules bearing aldehyde or ketone groups through hydrazone bond formation, and can be further derivatized into other functional groups.[1][2][3] This document outlines several robust methods for preparing peptide hydrazides using SPPS, including the use of preloaded hydrazine resins, direct hydrazinolysis of standard resins, and the application of specialized aryl hydrazine linkers.
Methods for Incorporating Hydrazine Functionality in SPPS
There are three primary strategies for the synthesis of peptide hydrazides via SPPS:
-
Using Preloaded Hydrazine Resins: This is a convenient method where the synthesis starts with a resin already functionalized with a protected hydrazine group.[2][4] This approach streamlines the synthesis process and is amenable to automated SPPS.
-
Direct Hydrazinolysis of Peptidyl-Resins: This method involves the cleavage of the peptide from a standard resin (e.g., Wang resin) using a solution of hydrazine hydrate.[1][5] It offers the flexibility of using readily available and cost-effective resins.
-
Employing Aryl Hydrazine Linkers: These are "safety-catch" linkers that are stable to the standard conditions of Fmoc-SPPS but can be activated under specific oxidative conditions to release the peptide hydrazide.[6][7][8][9] This strategy provides an orthogonal cleavage approach, which is particularly useful for the synthesis of complex or modified peptides.
Quantitative Data Summary
The following tables summarize the reported yields and purities for the synthesis of peptide hydrazides using different methods.
| Peptide Sequence/Description | Synthesis Method | Resin | Yield (%) | Purity (%) | Reference |
| 19-mer mucin1 peptide | Direct Hydrazinolysis | Wang-TentaGel | Excellent | High | [1][5] |
| Octapeptides (various C-termini) | Direct Hydrazinolysis | Wang-TentaGel | Very Good to Excellent | High | [1][5] |
| α-hydrazino acetyl peptide 3a | Solid-phase coupling of N,N,N'-tris(Boc)hydrazinoacetic acid | Rink Amide | 35 | >95 | [10] |
| α-hydrazino acetyl peptide 3b | Solid-phase coupling of N,N,N'-tris(Boc)hydrazinoacetic acid | Rink Amide | 40 | >95 | [10] |
| α-synuclein (140 aa) | Native chemical ligation of peptide hydrazides | 2-Cl-(Trt)-NHNH2 | 11 (overall) | High | [11][12] |
| Modalin-5 derivatives | Conventional SPPS | Hydrazide-incorporated ChemMatrix | 34 (for hydrazide) | High | [13] |
Experimental Protocols
Protocol 1: Synthesis of Peptide Hydrazides using Preloaded 2-Chlorotrityl Hydrazine Resin
This protocol describes a greener SPPS approach for the synthesis of peptide hydrazides using a preloaded 2-chlorotrityl (2-CTC) hydrazine resin.[2][4]
Materials:
-
Fmoc-hydrazine 2-CTC resin
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, DIPEA)
-
Deprotection solution: 20% piperidine in DMF or a greener solvent mixture (e.g., DMSO/ethyl acetate)
-
Washing solvents: DMF, DCM, and greener alternatives
-
Cleavage solution: 5% HCl in aqueous acetone
Procedure:
-
Resin Swelling: Swell the Fmoc-hydrazine 2-CTC resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the hydrazine linker by treating the resin with 20% piperidine in DMF for 20 minutes.
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess piperidine and byproducts.
-
Amino Acid Coupling: Couple the first Fmoc-protected amino acid using a standard coupling protocol (e.g., 4 equivalents of Fmoc-amino acid, 3.95 equivalents of HBTU, and 6 equivalents of DIPEA in DMF for 1-2 hours).
-
Washing: Wash the resin with DMF and DCM.
-
Repeat Synthesis Cycle: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the last amino acid is coupled, remove the final Fmoc group.
-
Washing and Drying: Wash the resin with DMF, DCM, and methanol, and then dry it under vacuum.
-
Cleavage: Cleave the peptide hydrazide from the resin by treating it with 5% HCl in aqueous acetone. This also removes Boc protecting groups from side chains.[4]
Protocol 2: Direct Hydrazinolysis of Peptidyl-Wang Resin
This protocol details the generation of peptide hydrazides by direct cleavage of a peptide synthesized on a standard Wang resin.[1][5]
Materials:
-
Peptidyl-Wang resin (synthesized using standard Fmoc-SPPS)
-
Hydrazine hydrate solution (e.g., 5% in DMF)
-
Washing solvents: DMF, DCM
-
Precipitation solvent: Cold diethyl ether
Procedure:
-
Resin Preparation: Synthesize the desired peptide sequence on a Wang resin using standard Fmoc-SPPS protocols.
-
Resin Swelling: Swell the peptidyl-Wang resin in DMF.
-
Hydrazinolysis: Treat the resin with a solution of 5% hydrazine hydrate in DMF for 2-4 hours at room temperature.
-
Filtration: Filter the resin and collect the filtrate containing the peptide hydrazide.
-
Resin Washing: Wash the resin with additional DMF to ensure complete recovery of the product.
-
Solvent Evaporation: Remove the DMF from the combined filtrate and washings under reduced pressure.
-
Precipitation: Precipitate the crude peptide hydrazide by adding cold diethyl ether.
-
Purification: Purify the peptide hydrazide using reverse-phase HPLC.
Protocol 3: Synthesis of N-Terminal α-Hydrazinoacetyl Peptides
This protocol describes the incorporation of a hydrazinoacetyl group at the N-terminus of a peptide on the solid phase.[10][14][15]
Materials:
-
Peptidyl-resin (with a free N-terminal amine)
-
N,N,N'-tris(tert-butyloxycarbonyl)-hydrazino acetic acid
-
Coupling reagents (e.g., HBTU, DIPEA)
-
Washing solvents: DMF, DCM
-
Cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5)
Procedure:
-
Peptide Synthesis: Synthesize the desired peptide sequence on a suitable resin (e.g., Rink Amide) using standard Fmoc-SPPS, leaving the final N-terminal Fmoc group on.
-
Final Fmoc Deprotection: Remove the N-terminal Fmoc group to expose the free amine.
-
Hydrazinoacetic Acid Coupling: Couple N,N,N'-tris(tert-butyloxycarbonyl)-hydrazino acetic acid to the N-terminal amine using standard coupling conditions.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain and Boc protecting groups simultaneously using a standard TFA-based cleavage cocktail.
-
Purification: Purify the resulting α-hydrazinoacetyl peptide by reverse-phase HPLC.
Visualizations
Experimental Workflow: SPPS with Preloaded Hydrazine Resin
Caption: Workflow for SPPS using a preloaded hydrazine resin.
Experimental Workflow: Direct Hydrazinolysis of Peptidyl-Resin
Caption: Workflow for direct hydrazinolysis of a peptidyl-resin.
Signaling Pathway: LAMP-Peptidoliposome Interaction with AP-3
Caption: Interaction of a LAMP-peptidoliposome with AP-3.[16]
Applications in Drug Development and Research
The synthesis of peptides incorporating hydrazine functionalities has numerous applications:
-
Native Chemical Ligation (NCL): Peptide hydrazides are readily converted to peptide thioesters, which are essential for NCL, a powerful technique for the synthesis of large peptides and proteins.[1][11][12]
-
Bioconjugation and Drug Delivery: The hydrazide group can be chemoselectively ligated to aldehydes or ketones to form stable hydrazone bonds. This is particularly useful for attaching drugs, imaging agents, or polyethylene glycol (PEG) to peptides.[2][3] Hydrazone linkages can also be designed to be hydrolytically labile, allowing for controlled drug release.
-
Late-Stage Diversification: A peptide hydrazide can serve as a common intermediate for the synthesis of the corresponding peptide acid or amide, facilitating the rapid generation of peptide libraries with C-terminal modifications to explore structure-activity relationships.[13]
-
Synthesis of Lipopeptides: Hydrazinoacetyl peptides can be chemoselectively acylated to produce lipopeptides, which are important for studying protein-lipid interactions and for the development of targeted drug delivery systems.[14][15]
-
Probing Biological Systems: As demonstrated with the LAMP-peptidoliposomes, peptides synthesized with hydrazone ligation can be used to create tools to investigate cellular processes like protein sorting and trafficking.[16]
References
- 1. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 2. Bot Detection [iris-biotech.de]
- 3. Solid‐Phase Synthesis of Peptide Hydrazides: Moving Toward Green Chemistry - Groupe Français des Peptides et des Protéines [gfpp.fr]
- 4. Bot Detection [iris-biotech.de]
- 5. Efficient generation of peptide hydrazides via direct hydrazinolysis of Peptidyl-Wang-TentaGel resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. osti.gov [osti.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Chemical synthesis of proteins using peptide hydrazides as thioester surrogates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [PDF] Late-stage diversification strategy for the synthesis of peptide acids and amides using hydrazides | Semantic Scholar [semanticscholar.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Chemoselective acylation of fully deprotected hydrazino acetyl peptides. Application to the synthesis of lipopetides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Anchorage of synthetic peptides onto liposomes via hydrazone and alpha-oxo hydrazone bonds. preliminary functional investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hydrazide-Mediated Microarray Technology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of hydrazide-based chemistry in microarray technology. This powerful technique enables the covalent immobilization of a wide range of biomolecules, including carbohydrates, glycoproteins, and peptides, facilitating high-throughput analysis of biomolecular interactions.
Introduction to Hydrazide-Mediated Immobilization
Hydrazide-based microarrays offer a robust and versatile platform for the covalent attachment of various biomolecules to a solid support. The core principle lies in the chemoselective reaction between hydrazide groups on the microarray surface and carbonyl groups (aldehydes or ketones) on the target molecule. This specific ligation chemistry ensures a stable and oriented immobilization, which is crucial for maintaining the biological activity of the immobilized probes.
Two primary strategies are employed for hydrazide-mediated immobilization:
-
Reaction with Epoxide-Coated Surfaces: This method involves the reaction of hydrazide-conjugated molecules with an epoxide-derivatized glass slide. The reaction is highly selective and efficient, even in the presence of other nucleophiles like amines and thiols.[1]
-
Reaction with Aldehyde/Ketone Groups: This is the more common approach where the microarray surface is functionalized with hydrazide groups. Target molecules containing or engineered to contain aldehyde or ketone groups are then immobilized through the formation of a stable hydrazone bond. For glycoproteins, the cis-diol groups of their carbohydrate moieties can be gently oxidized with sodium periodate to generate aldehyde groups for immobilization.
Hydrazide-based immobilization has been shown to be more efficient for protein binding compared to other methods like those using aminooxy surfaces.[2] This is attributed to the fact that reducing sugars react with hydrazide groups to predominantly form cyclic structures, which may lead to stronger interactions with their cognate proteins.
Applications in Microarray Technology
The versatility of hydrazide chemistry lends itself to a variety of microarray applications, including:
-
Carbohydrate Microarrays (Glycan Arrays): These arrays are instrumental in studying carbohydrate-protein interactions, which are fundamental to many biological processes, including cell adhesion, signaling, and pathogen recognition.[2][3][4] Unmodified carbohydrates can be directly immobilized on hydrazide-coated slides.
-
Glycoprotein Microarrays: By oxidizing the glycan portions of glycoproteins, these molecules can be specifically immobilized on hydrazide surfaces. This oriented immobilization is particularly advantageous for studying protein-protein interactions and for immunoassays, as it can leave the antigen-binding sites of antibodies unobstructed.
-
Peptide and Small Molecule Microarrays: Peptides and small molecules functionalized with a hydrazide group can be efficiently printed onto epoxide-coated slides, creating arrays for screening protein binding partners and enzyme activities.[1]
Quantitative Data Summary
The efficiency and performance of hydrazide-mediated immobilization are critical for generating reliable microarray data. The following table summarizes key quantitative parameters reported in the literature.
| Parameter | Molecule Type | Substrate | Value | Reference |
| Immobilization Efficiency | Glycoproteins | Hydrazide-activated resin | >90% coupling in ≤ 4 hours (with aniline catalyst) | Thermo Fisher Scientific |
| Immobilization Efficiency | Hydrazide-linked substances | Epoxide-coated glass slides | Highly efficient and selective | [1] |
| Comparison | Carbohydrates | Hydrazide vs. Aminooxy surfaces | Hydrazide-based immobilization is more efficient for protein binding | [2] |
| Stability | Glycoproteins on agarose hydrazide | pH range | Stable from pH 3 to 10 | |
| Signal-to-Noise Ratio | General Microarrays | Epoxy-coated slides | High signal-to-noise ratio | [5] |
Experimental Protocols
Protocol 1: Preparation of Hydrazide-Activated Microarray Slides
This protocol describes the preparation of hydrazide-functionalized glass slides from commercially available amine-coated slides.
Materials:
-
Amine-coated microarray slides
-
Succinimidyl 4-hydrazinonicotinate acetone hydrazone (SANH)
-
Dimethylformamide (DMF)
-
Phosphate buffer (pH 7.4)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Microarray spotter
-
Centrifuge with slide rotor
Procedure:
-
Prepare a 10 mM solution of SANH in DMF.
-
In a humidity chamber, spot the SANH solution onto the amine-coated slides using a microarrayer.
-
Incubate the slides for 2-4 hours at room temperature.
-
Wash the slides thoroughly with DMF, followed by ethanol, and finally with deionized water.
-
Dry the slides by centrifugation.
-
The slides are now hydrazide-activated and ready for immobilization. For long-term storage, keep them in a desiccator at 4°C.
Protocol 2: Immobilization of Glycoproteins on Hydrazide-Activated Slides
This protocol details the site-specific immobilization of glycoproteins via their carbohydrate moieties.
Materials:
-
Hydrazide-activated microarray slides (from Protocol 1)
-
Glycoprotein solution (in a suitable buffer, e.g., 0.1 M sodium acetate, pH 5.5)
-
Sodium meta-periodate (NaIO₄)
-
Printing buffer (e.g., phosphate buffer with 30% glycerol, pH 5.0)
-
Washing buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
Procedure:
-
Oxidation of Glycoprotein:
-
Prepare a 20 mM solution of sodium meta-periodate in 0.1 M sodium acetate buffer (pH 5.5). This solution should be freshly prepared.
-
Add the periodate solution to the glycoprotein solution at a 1:1 volume ratio.
-
Incubate for 20 minutes at room temperature in the dark.
-
Quench the reaction by adding a quenching buffer or by desalting the solution.
-
-
Printing:
-
Dilute the oxidized glycoprotein to the desired concentration in the printing buffer.
-
Spot the glycoprotein solution onto the hydrazide-activated slides using a microarrayer.
-
-
Immobilization:
-
Incubate the slides in a humidity chamber at 50°C for 12 hours.
-
-
Washing and Blocking:
-
Wash the slides extensively with the washing buffer to remove non-covalently bound protein.
-
Incubate the slides in blocking buffer for 1 hour at room temperature to block any remaining reactive sites.
-
Wash the slides again and dry by centrifugation. The microarray is now ready for interaction studies.
-
Protocol 3: Protein-Carbohydrate Interaction Assay on a Carbohydrate Microarray
This protocol outlines the procedure for probing a carbohydrate microarray with a fluorescently labeled lectin to identify binding interactions.
Materials:
-
Carbohydrate microarray (prepared by spotting unmodified carbohydrates on hydrazide-activated slides)
-
Fluorescently labeled lectin (e.g., Cy3- or Cy5-labeled)
-
Binding buffer (e.g., PBS with 1 mM CaCl₂, 1 mM MgCl₂, and 0.05% Tween-20)
-
Washing buffer (e.g., PBS with 0.05% Tween-20)
-
Microarray scanner
Procedure:
-
Blocking:
-
Incubate the carbohydrate microarray in blocking buffer for 1 hour at room temperature.
-
-
Lectin Incubation:
-
Dilute the fluorescently labeled lectin to the desired concentration in the binding buffer.
-
Apply the lectin solution to the microarray and incubate for 1 hour at room temperature in a humidity chamber, protected from light.
-
-
Washing:
-
Wash the slide thoroughly with the washing buffer to remove unbound lectin.
-
Rinse with deionized water.
-
-
Scanning and Data Analysis:
-
Dry the slide by centrifugation.
-
Scan the microarray using a fluorescence scanner at the appropriate wavelength.
-
Analyze the scanned image to quantify the fluorescence intensity of each spot, which corresponds to the binding affinity of the lectin to the specific carbohydrate.
-
Visualizations
Caption: Workflow for glycoprotein immobilization and interaction analysis.
References
- 1. Chemical Microarrays Constructed by Selective Attachment of Hydrazide-Conjugated Substances to Epoxide Surfaces and Their Applications | Springer Nature Experiments [experiments.springernature.com]
- 2. Carbohydrate microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation and Analysis of Glycan Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbohydrate microarrays - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Microarray Spotting & Hybridization | kbDNA [kbdna.com]
Chemo-selective Ligation Strategies Using N-Aminohydroxylamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of chemo-selective ligation strategies utilizing N-aminohydroxylamine, a versatile reagent for bioconjugation and drug development. The following sections detail the primary ligation methods, quantitative data, experimental protocols, and their applications in studying cellular signaling pathways.
Introduction to N-Aminohydroxylamine Ligation
N-aminohydroxylamine (H₂N-NH-OH), a hydrazine derivative of hydroxylamine, offers unique reactivity for chemo-selective ligation reactions. Its bifunctional nature, possessing both a nucleophilic amine and a hydroxylamine moiety, allows for the formation of stable covalent bonds with various electrophilic partners. This property makes it a valuable tool for the precise construction of complex biomolecules, including peptides, proteins, and drug conjugates. The primary ligation strategies involving hydroxylamine derivatives, which can be adapted for N-aminohydroxylamine, include oxime ligation, α-ketoacid-hydroxylamine (KAHA) ligation, and acylsilane-hydroxylamine (ASHA) ligation.
Oxime Ligation
Oxime ligation is a robust and widely used bioconjugation method that involves the reaction of a hydroxylamine with an aldehyde or a ketone to form a stable oxime bond. This reaction is highly chemo-selective and proceeds under mild, aqueous conditions, making it ideal for modifying sensitive biological molecules. The reaction can be catalyzed by nucleophilic agents like aniline to enhance the reaction rate, particularly with less reactive ketones.
Quantitative Data for Oxime Ligation
| Reactants | Catalyst | pH | Temp (°C) | Time | Yield (%) | Reference |
| Aminooxy-peptide + Benzaldehyde | 100 mM Aniline | 7.0 | RT | minutes | >95% | [1] |
| Aminooxy-dansyl + Citral | 50 mM Aniline | 7.0 | RT | - | - | [2] |
| Aminooxy-dansyl + 2-Pentanone | 100 mM Aniline | 7.5 | RT | ~4 h | - | [2] |
| N-aryl peptides + O-benzylhydroxylamine | - | 7.0 | RT | 24 h | >80% | [3] |
| Thz-peptide + Aoa-peptide | 1.0 eq. PdCl₂ | 2.0 | RT | 3 h | >95% | |
| Thz-peptide + Aoa-peptide | 1.0 eq. Iodine | 4.5 | RT | 3 h | >95% |
Note: Quantitative data for ligations specifically using N-aminohydroxylamine is limited in the reviewed literature; the data presented is for related hydroxylamine and aminooxy compounds and serves as a reference.
Experimental Protocol: Oxime Ligation of a Peptide with a Fluorescent Dye
This protocol describes the labeling of a peptide containing an aminooxy group with a benzaldehyde-functionalized fluorescent dye.
Materials:
-
Aminooxy-functionalized peptide
-
Benzaldehyde-functionalized dye (e.g., Alexa Fluor 488 benzaldehyde)
-
Aniline stock solution (1 M in DMSO)
-
Sodium phosphate buffer (0.3 M, pH 7.0)
-
Reverse-phase HPLC for purification and analysis
-
Mass spectrometer for characterization
Procedure:
-
Dissolve the aminooxy-functionalized peptide in 0.3 M sodium phosphate buffer (pH 7.0) to a final concentration of 100 µM.
-
Dissolve the benzaldehyde-functionalized dye in DMSO to create a 10 mM stock solution.
-
Add the benzaldehyde-functionalized dye stock solution to the peptide solution to a final concentration of 100 µM.
-
Add the aniline stock solution to the reaction mixture to a final concentration of 100 mM.
-
Allow the reaction to proceed at room temperature for 15-30 minutes.
-
Monitor the reaction progress by reverse-phase HPLC.
-
Upon completion, purify the labeled peptide by preparative reverse-phase HPLC.
-
Characterize the purified product by mass spectrometry to confirm the formation of the oxime conjugate.
Oxime Ligation Mechanism
Caption: Mechanism of oxime formation from an aldehyde and a hydroxylamine.
α-Ketoacid-Hydroxylamine (KAHA) Ligation
The KAHA ligation is a powerful method for the chemical synthesis of proteins and peptides. It involves the reaction between a peptide with a C-terminal α-ketoacid and another peptide with an N-terminal hydroxylamine to form a native amide bond.[4] This ligation proceeds under acidic aqueous conditions and does not require protecting groups for amino acid side chains.[4][5] A key building block for introducing the hydroxylamine functionality is (S)-5-oxaproline (Opr).
Quantitative Data for KAHA Ligation
| Peptide 1 (C-terminal α-ketoacid) | Peptide 2 (N-terminal Hydroxylamine) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| H₂N-F1(22–59)-Leu-KA | Opr-F2(62–95)-Leu-SY | DMSO/H₂O (acidic) | RT | 16 | ~70-80 | [6] |
| FmocOpr-F4(135–165)-Leu-KA | Opr-F5(168–198)-COOH | NMP/H₂O (acidic) | RT | 16 | ~60-70 | [6] |
Note: The yields are approximate based on HPLC monitoring described in the literature.
Experimental Protocol: KAHA Ligation for Peptide Synthesis
This protocol outlines the ligation of two peptide fragments, one with a C-terminal α-ketoacid and the other with an N-terminal (S)-5-oxaproline.
Materials:
-
Peptide 1 with a C-terminal α-ketoacid (lyophilized powder)
-
Peptide 2 with an N-terminal (S)-5-oxaproline (lyophilized powder)
-
Ligation Buffer: DMSO/H₂O (1:1 v/v) with 0.2 M sodium phosphate, pH 4.5
-
Reverse-phase HPLC for purification and analysis
-
Mass spectrometer for characterization
Procedure:
-
Dissolve Peptide 1 in the ligation buffer to a final concentration of 2 mM.
-
Dissolve Peptide 2 in the ligation buffer to a final concentration of 2.2 mM (1.1 equivalents).
-
Combine the two peptide solutions in a microcentrifuge tube.
-
Vortex the mixture gently and allow the reaction to proceed at room temperature for 16-24 hours.
-
Monitor the reaction progress by taking aliquots at different time points and analyzing them by analytical reverse-phase HPLC.
-
Once the reaction is complete, purify the ligated peptide product by preparative reverse-phase HPLC.
-
Lyophilize the pure fractions and characterize the final product by mass spectrometry.
KAHA Ligation Workflow
Caption: Experimental workflow for KAHA ligation of two peptide fragments.
Acylsilane-Hydroxylamine (ASHA) Ligation
The ASHA ligation is a more recently developed, highly efficient method for forming amide bonds under mild, aqueous conditions.[7] This reaction involves the coupling of an acylsilane with a hydroxylamine. A key feature of the ASHA ligation is its proposed mechanism involving a Brook-type rearrangement, which drives the reaction forward.[7] This method exhibits excellent functional group tolerance, making it suitable for the late-stage modification of complex molecules like drugs and natural products.[7]
Quantitative Data for ASHA Ligation
| Acylsilane | Hydroxylamine | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Various aromatic acylsilanes | O-substituted hydroxylamines | H₂O/t-BuOH | 40 | 1-12 | 70-95% | |
| Aliphatic acylsilanes | O-substituted hydroxylamines | H₂O/t-BuOH | 40 | 2-12 | 65-90% |
Experimental Protocol: ASHA Ligation for Small Molecule Modification
This protocol describes the general procedure for the ASHA ligation to modify a small molecule.
Materials:
-
Acylsilane derivative of the molecule to be modified
-
Hydroxylamine hydrochloride (e.g., O-benzylhydroxylamine hydrochloride)
-
Citric acid
-
t-Butanol (t-BuOH)
-
Water (deionized)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the acylsilane (0.2 mmol) in a mixture of t-BuOH and water (1:1, 2 mL), add hydroxylamine hydrochloride (0.24 mmol, 1.2 equivalents) and citric acid (0.02 mmol, 0.1 equivalents).
-
Stir the reaction mixture at 40 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide.
ASHA Ligation Mechanism
Caption: Proposed mechanism for the ASHA ligation involving a Brook rearrangement.
Application in Studying Signaling Pathways
Chemo-selective ligation strategies are instrumental in synthesizing molecular probes to investigate cellular signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and G-Protein Coupled Receptor (GPCR) pathways. By conjugating fluorophores, affinity tags, or inhibitors to proteins or peptides involved in these pathways, researchers can visualize, track, and perturb signaling events.
MAPK Signaling Pathway
The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Natural products and synthetic molecules that modulate this pathway are of great interest in cancer research.
Caption: Simplified diagram of the MAPK/ERK signaling pathway.
GPCR Signaling Pathway
GPCRs constitute a large family of transmembrane receptors that play a central role in signal transduction for a vast array of extracellular signals. Ligands developed or modified using chemo-selective ligation can be used to study GPCR activation, downstream signaling, and receptor trafficking.
Caption: A generalized G-protein coupled receptor (GPCR) signaling cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03235B [pubs.rsc.org]
- 3. Efficient Formation of Amide Bonds under Mild Conditions - ChemistryViews [chemistryviews.org]
- 4. Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Hydrazinol Reactions
Welcome to the technical support center for Hydrazinol reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the yield of reactions involving hydrazine derivatives with carbonyls (to form hydrazones) and esters (to form hydrazides).
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of a this compound reaction?
A1: this compound reactions, in the context of this guide, primarily refer to two main types of condensation reactions:
-
Hydrazone Formation: The reaction of a hydrazine derivative with an aldehyde or a ketone. This is a nucleophilic addition of the hydrazine to the carbonyl carbon, followed by the elimination of a water molecule to form a C=N double bond.[1][2] The rate-limiting step at neutral pH is typically the breakdown of the tetrahedral intermediate to eliminate water.[1]
-
Hydrazide Synthesis: The reaction of a hydrazine derivative with an ester. This is a nucleophilic acyl substitution where the hydrazine displaces the alkoxy group of the ester to form a hydrazide.[3][4]
Q2: What are the key factors that influence the yield of my this compound reaction?
A2: Several factors can significantly impact the yield of your reaction:
-
Reactant Stoichiometry: The molar ratio of hydrazine to the carbonyl or ester compound is crucial. An excess of hydrazine is often used to drive the reaction to completion and can help prevent the formation of dimers or other side products.[3]
-
Temperature: Reaction temperature affects the rate of reaction. While higher temperatures can increase the reaction rate, they can also lead to decomposition of reactants or products. The optimal temperature is specific to the reactants being used.
-
Solvent: The choice of solvent is critical. The polarity of the solvent can influence the kinetics of the reaction and the solubility of reactants and products.[5][6] Protic solvents can decrease the reactivity of hydrazides in some cases.[7]
-
Catalyst: Acid or base catalysis can significantly accelerate the reaction. For hydrazone formation, acid catalysis is common, with catalysts like aniline and its derivatives being effective.[8][9] For hydrazide synthesis from esters, the reaction is often carried out under neutral or slightly basic conditions.
-
Reaction Time: Monitoring the reaction progress is essential to determine the optimal reaction time. Insufficient time will lead to incomplete conversion, while prolonged reaction times can result in side reactions or product degradation.
-
Purity of Reagents: The purity of your starting materials, including the hydrazine derivative, carbonyl/ester, and solvent, can directly impact the yield and purity of your product.
Q3: My hydrazone product is an oil and is difficult to purify. What can I do?
A3: Oily products can be challenging. Here are a few techniques to try for purification:
-
Trituration: Stirring the oily product with a cold non-polar solvent like n-hexane or pentane can sometimes induce crystallization.[10]
-
Recrystallization: If the product is soluble in a hot solvent and insoluble when cold, recrystallization can be an effective purification method. Common solvents to try include ethanol, or a mixed solvent system like hexane/ethyl acetate.[10]
-
Chromatography: Column chromatography on silica gel can be used, but be aware that some hydrazones are sensitive to the acidic nature of silica and may decompose.[10] Using a mobile phase doped with a small amount of a base like triethylamine (e.g., 1%) can help mitigate this.[10] Alternatively, basic alumina can be used as the stationary phase.[10]
Troubleshooting Guide
This guide addresses common issues encountered during this compound reactions and provides steps to resolve them.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Incomplete reaction. | - Increase the reaction time and monitor progress using TLC. - Increase the reaction temperature, but be mindful of potential decomposition. - Use an excess of the hydrazine reagent (e.g., 5-20 fold excess for hydrazide synthesis).[3] |
| Unsuitable reaction conditions. | - Optimize the solvent. For hydrazone formation, consider solvents like ethanol, methanol, or acetonitrile.[5][11] - For hydrazone formation, add a catalytic amount of acid (e.g., a few drops of glacial acetic acid).[11] For base-catalyzed reactions like the Wolff-Kishner reduction, ensure a strong base like KOH or NaOH is used in a high-boiling solvent.[12][13] | |
| Reactant decomposition. | - Ensure the purity of your starting materials. - If the reaction is exothermic, add reagents dropwise and consider cooling the reaction mixture. | |
| Sterically hindered reactants. | - For sterically hindered ketones in a Wolff-Kishner reduction, higher reaction temperatures may be required (Barton modification).[12] | |
| Formation of Multiple Products/Side Reactions | Azine formation (in hydrazone synthesis). | This can occur when one molecule of the carbonyl compound reacts with both ends of the hydrazine molecule. Using an excess of hydrazine can help minimize this. |
| Hydrolysis of product. | Hydrazones are susceptible to hydrolysis, especially under acidic conditions.[2] Work up the reaction promptly and avoid prolonged exposure to acidic conditions during purification if your product is sensitive. | |
| Dimerization (in hydrazide synthesis). | Using a significant excess of hydrazine hydrate can help prevent the formation of dimers.[3] | |
| Difficulty in Product Isolation | Product is highly soluble in the reaction solvent. | - After the reaction is complete, try to precipitate the product by adding a non-solvent or by cooling the reaction mixture. - Remove the solvent under reduced pressure and attempt purification of the residue. |
| Product is an oil. | Refer to the FAQ on purifying oily hydrazone products. |
Data Presentation: Impact of Reaction Conditions on Yield
The following table summarizes quantitative data on the impact of various reaction conditions on the yield of hydrazide and hydrazone synthesis, compiled from multiple sources.
| Reaction Type | Reactants | Solvent | Catalyst/Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Hydrazide Synthesis | Ethyl 4-aminobenzoate, Hydrazine hydrate | Ethanol | Pyridine | Reflux | 10 | 91 | [14] |
| Hydrazide Synthesis | Methyl ester Boc-protected amino acids, Hydrazine monohydrate | - | - | Ambient | 24 | Quantitative | [4] |
| Hydrazide Synthesis | Ethyl caproate, Hydrazine hydrate | - | - | - | 5 | 68 | [15] |
| Hydrazide Synthesis | Ethyl/methyl esters, Hydrazine hydrate | Ethanol | - | 75-80 | 2 | - | [16] |
| Hydrazone Synthesis | Aldehydes, Hydrazides | Methanol/Ethanol | - | - | - | Low | [17] |
| Hydrazone Synthesis | Aldehydes, Hydrazides | Solvent-free | Microwave | 0.083 | - | 92-96 | [17] |
| Hydrazone Synthesis | Aldehydes, Hydrazides | Conventional heating | - | - | - | 61-65 | [17] |
| Wolff-Kishner Reduction | Isovanillin, Hydrazine hydrate | Ethylene glycol | KOH | 130 then 190 | 1 then 5 | - | [18] |
| Wolff-Kishner Reduction | Aldehyde, Hydrazine monohydrate | DGME | KOH | 110 then 194 | 1 then 4 | - | [18] |
Experimental Protocols
Protocol 1: General Procedure for Hydrazone Synthesis from an Aldehyde
This protocol is a general guideline and may require optimization for specific substrates.
-
Dissolve the Aldehyde: In a round-bottom flask, dissolve the aldehyde (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Add Hydrazine: Add the hydrazine derivative (1 to 1.2 equivalents) to the solution.
-
Add Catalyst (Optional but Recommended): Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).[11]
-
Reaction: Stir the reaction mixture at room temperature or under reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Reactions can take from a few hours to overnight.[11]
-
Isolation: Once the reaction is complete, the product may precipitate out of the solution upon cooling. If so, collect the solid by filtration. If not, pour the reaction mixture into ice-cold water to induce precipitation.[11]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).[11]
Protocol 2: Huang-Minlon Modification of the Wolff-Kishner Reduction
This is a common and effective method for the deoxygenation of aldehydes and ketones.[12][13]
-
Initial Reaction Mixture: In a round-bottom flask equipped with a reflux condenser, add the ketone or aldehyde (1 equivalent), hydrazine hydrate (e.g., 5 equivalents), and potassium hydroxide (e.g., 10 equivalents) to a high-boiling solvent like ethylene glycol or diethylene glycol.[18]
-
Hydrazone Formation: Heat the mixture to a temperature that allows for the formation of the hydrazone (e.g., 110-130 °C) for about 1 hour.[18] During this time, water will be formed.
-
Removal of Water: Increase the temperature to distill off the water and excess hydrazine. This will allow the reaction temperature to rise to around 190-200 °C.[12][18]
-
Decomposition: Maintain the high temperature for several hours (e.g., 4-5 hours) to allow for the decomposition of the hydrazone and the evolution of nitrogen gas.[18]
-
Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a mixture of ice and aqueous HCl to neutralize the excess base.[18]
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., diethyl ether). Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4), filter, and remove the solvent under reduced pressure. The crude product can be further purified by column chromatography if necessary.[18]
Protocol 3: Synthesis of a Hydrazide from an Ester
This protocol describes a common method for preparing hydrazides.
-
Reaction Setup: In a round-bottom flask, dissolve the ester (1 equivalent) in a minimal amount of a suitable solvent like ethanol.[19]
-
Add Hydrazine Hydrate: Add an excess of hydrazine hydrate (e.g., 10-20 equivalents).[3]
-
Reaction: Reflux the reaction mixture for several hours (e.g., 3-12 hours). Monitor the reaction progress by TLC.[3][19]
-
Isolation: Upon cooling, the hydrazide product often crystallizes out of the solution.[3] If it does not, the product can sometimes be precipitated by adding water.
-
Purification: Collect the solid product by filtration and wash it with a small amount of cold ethanol. The product can be further purified by recrystallization from a suitable solvent if needed.[3]
Visualizations
A troubleshooting workflow for improving the yield of this compound reactions.
References
- 1. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrazone - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Water-soluble Organocatalysts for Hydrazone and Oxime Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. alcrut.com [alcrut.com]
- 12. jk-sci.com [jk-sci.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization, electrochemical measurements and theoretical st ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05939H [pubs.rsc.org]
- 15. CN103408454A - Preparation method of hydrazide compound - Google Patents [patents.google.com]
- 16. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. minarjournal.com [minarjournal.com]
- 18. Wolff-Kishner Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: N-Hydroxyhydrazine (N-aminohydroxylamine)
<
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides technical support for handling N-hydroxyhydrazine (also referred to by the less common name N-aminohydroxylamine) in solution. Due to its reactive nature, preventing degradation is critical for experimental success and reproducibility. This document outlines common issues, troubleshooting solutions, and preventative protocols.
Frequently Asked Questions (FAQs)
Q1: My N-hydroxyhydrazine solution has turned yellow/brown. What happened and is it still usable?
A1: A yellow or brown discoloration is a common indicator of oxidation. N-hydroxyhydrazine and similar hydrazine derivatives are susceptible to autoxidation, especially when exposed to atmospheric oxygen.[1] This process can be accelerated by factors such as alkaline or neutral pH, and the presence of metal ions.[1] The solution's efficacy is likely compromised due to the formation of degradation products. It is strongly recommended to discard the discolored solution and prepare a fresh batch using appropriate preventative measures.
Q2: What is the optimal pH for storing N-hydroxyhydrazine solutions?
A2: Hydrazine derivatives are significantly more stable under strongly acidic conditions.[1] In neutral or alkaline solutions, they are unstable, particularly in the presence of oxygen.[1] For maximal stability, prepare and store your solutions in an acidic buffer (e.g., pH 4-5). The stability of similar hydroxylamine-based compounds increases as the pH approaches neutrality from a more acidic state, but they are most stable in acidic conditions.[2]
Q3: Can I store my prepared N-hydroxyhydrazine solution in the refrigerator?
A3: Yes, storing the solution at low temperatures (2-8°C) is a good practice to slow the rate of degradation. However, this should be done in conjunction with other stabilization methods, such as using deoxygenated solvents and maintaining an acidic pH. For long-term storage, aliquoting the solution into tightly sealed vials under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize repeated exposure to air.
Q4: What materials should I avoid when working with N-hydroxyhydrazine?
A4: Avoid contact with metals such as iron, copper, cobalt, and molybdenum, as well as their oxides, which can catalyze decomposition.[3][4] Ensure all glassware is scrupulously clean. Use high-purity solvents and reagents to avoid introducing catalytic impurities. Do not use metal spatulas for weighing; prefer glass or plastic weighing boats and non-metallic tools.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results or loss of compound activity. | Degradation of the N-hydroxyhydrazine stock solution. | 1. Prepare fresh solutions daily or weekly, depending on stability under your specific conditions.2. Implement the preventative measures outlined in the protocols below (e.g., use of deoxygenated solvents, acidic pH).3. Quantify the concentration of your solution before use with an appropriate analytical method (see Protocol 2). |
| Rapid color change in the solution upon preparation. | 1. Dissolved oxygen in the solvent.2. Contaminated glassware or reagents.3. High pH of the solvent/buffer. | 1. Deoxygenate your solvent by sparging with an inert gas (N₂ or Ar) for 15-30 minutes before use.2. Use acid-washed glassware and high-purity (e.g., HPLC grade) solvents.3. Ensure the solvent or buffer is adjusted to an acidic pH (e.g., 4.5) before adding the N-hydroxyhydrazine. |
| Precipitate forms in the solution. | 1. Reaction with impurities.2. Formation of insoluble degradation products or salts. | 1. Filter the solution if necessary, but assume the concentration has changed. It is safer to discard and prepare a fresh solution.2. Ensure the compound is fully dissolved in a suitable, high-purity solvent. |
Key Degradation Pathways & Prevention
The primary degradation mechanism for N-hydroxyhydrazine in solution is oxidation by dissolved oxygen. This process can be complex, potentially involving radical intermediates and leading to the formation of nitrogen gas (N₂), ammonia, and other byproducts.[1] The process is significantly influenced by pH and the presence of catalytic metal ions.
Caption: Factors influencing N-hydroxyhydrazine stability.
Experimental Protocols
Protocol 1: Preparation of a Stabilized N-Hydroxyhydrazine Stock Solution
This protocol describes the preparation of a stock solution with enhanced stability, suitable for use in sensitive biological or chemical assays.
Materials:
-
N-hydroxyhydrazine salt (e.g., hydrochloride)
-
High-purity water (e.g., HPLC-grade or Milli-Q)
-
Acidic buffer concentrate (e.g., 0.5 M citrate or acetate, pH 4.5)
-
Inert gas source (Argon or Nitrogen) with sparging needle
-
Sterile, amber glass vials with PTFE-lined screw caps
-
Acid-washed glassware
Procedure:
-
Solvent Deoxygenation: In a glass beaker or flask, prepare the desired final volume of buffer by diluting the concentrate with high-purity water. Sparge the solution with argon or nitrogen gas for at least 15-30 minutes to remove dissolved oxygen.
-
Weighing: Tare a clean, dry weighing boat on an analytical balance. Quickly weigh the required amount of N-hydroxyhydrazine salt. This compound is hygroscopic, so minimize its exposure to the atmosphere.
-
Dissolution: Add the weighed compound to the deoxygenated buffer. Mix gently with a magnetic stirrer under a gentle stream of inert gas until fully dissolved.
-
Aliquoting and Storage: Immediately aliquot the solution into pre-labeled amber glass vials. Before sealing, flush the headspace of each vial with inert gas.
-
Storage: Store the sealed vials at 2-8°C, protected from light. For longer-term storage, consider -20°C.
Caption: Workflow for preparing a stabilized solution.
Protocol 2: Quantification of N-Hydroxyhydrazine by HPLC-UV
This protocol provides a general method to assess the concentration and purity of your N-hydroxyhydrazine solution. Method optimization may be required for your specific instrumentation. This is adapted from general methods for analyzing hydrazines.[5][6][7]
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
N-hydroxyhydrazine reference standard
Procedure:
-
Standard Preparation: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) from a freshly weighed reference standard, using the same deoxygenated acidic buffer as your sample.
-
Sample Preparation: Dilute your stock solution to fall within the calibration range using the same buffer.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm
-
Gradient: Start with 5% B for 2 minutes, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
-
Analysis: Inject the standards to create a calibration curve. Inject your sample(s).
-
Quantification: Determine the concentration of your sample by comparing its peak area to the calibration curve. The appearance of significant extra peaks may indicate degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US2680066A - Process of stabilizing hydrazine and hydrazine hydrate and mixtures of either of them with alcohols or water - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. TABLE 6-1, Analytical Methods for Determining Hydrazine, 1,1-Dimethylhydrazine, and 1,2-Dimethylhydrazine in Biological Samplesa - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Hydrazone Ligation to Peptides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hydrazone ligation to peptides, with a specific focus on optimizing the reaction pH.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for hydrazone ligation to peptides?
The optimal pH for hydrazone ligation is a balance between the rate of the acid-catalyzed dehydration of the hemiaminal intermediate and the concentration of the reactive, unprotonated hydrazine nucleophile.[1] Generally, the reaction is fastest at a mildly acidic pH of approximately 4.5 to 5.5.[1][2] However, the reaction can be effectively carried out at a neutral pH (around 7.0-7.4), which is often necessary for biological applications involving sensitive biomolecules.[3][4][5]
Q2: Can I perform hydrazone ligation at neutral pH?
Yes, hydrazone ligation can be performed at neutral pH, which is often desirable for biological applications to maintain the stability and function of peptides and proteins.[3][4][5] However, the reaction rate is significantly slower at neutral pH compared to acidic conditions.[1] To enhance the reaction rate at neutral pH, the use of nucleophilic catalysts is highly recommended.[4][5]
Q3: What are common catalysts used for hydrazone ligation, and how do they work at different pH levels?
Aniline and its derivatives are the most common catalysts for hydrazone ligation.[3][5] These catalysts function by forming a highly reactive protonated Schiff base intermediate with the aldehyde, which is more susceptible to nucleophilic attack by the hydrazine.[6] Aniline catalysis is effective at both acidic and neutral pH but can significantly accelerate the reaction at neutral pH, enabling efficient ligation at low reactant concentrations.[3][5] Other catalysts, such as 2-aminophenols and 2-(aminomethyl)benzimidazoles, have also been shown to be effective, in some cases more so than aniline, at neutral pH.[4] Arginine has also been identified as a catalyst for hydrazone ligation and is particularly effective in bicarbonate/CO2 buffer at neutral pH.[7][8]
Q4: What are the main side reactions to be aware of during hydrazone ligation, and how does pH influence them?
A primary concern is the hydrolysis of the hydrazone bond, which is the reverse reaction of the ligation.[1] The stability of the hydrazone bond is pH-dependent, with hydrolysis being significantly faster under acidic conditions.[1] At pH values above 5, the stability of hydrazone conjugates generally decreases.[1] For instance, the half-life of a hydrazone linkage can decrease dramatically from 183 hours at pH 7.2 to 4.4 hours at pH 5.[1] Additionally, when using aniline as a catalyst, a side reaction involving the reductive alkylation of aniline can occur if a reducing agent like NaBH3CN is present.[6]
Q5: How can I monitor the progress of my hydrazone ligation reaction?
The progress of the reaction can be conveniently monitored by analytical techniques such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and UV-Vis spectroscopy.[3] By tracking the disappearance of the starting materials and the appearance of the product peak over time, you can determine the reaction kinetics and the final conversion. Mass spectrometry (ESI-MS) can be used to confirm the identity of the product.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Yield | Suboptimal pH: The pH of the reaction mixture is too high or too low for efficient ligation. | Optimize the pH of your reaction. Start with a mildly acidic buffer (e.g., 0.1 M NH4OAc, pH 4.5) and test a range of pH values up to neutral (e.g., 0.3 M Na phosphate, pH 7.0).[3] |
| Slow Reaction Kinetics: Especially at neutral pH and low reactant concentrations, the reaction can be very slow. | Introduce a nucleophilic catalyst such as aniline (10-100 mM) to accelerate the reaction rate.[3] Consider using more recently developed, highly effective catalysts if aniline proves insufficient.[4] | |
| Reactant Degradation: The peptide or hydrazine derivative may not be stable under the reaction conditions. | Ensure the stability of your starting materials at the chosen pH and temperature. Store stock solutions appropriately and prepare them fresh if necessary. | |
| Multiple Peaks in HPLC | Presence of Unreacted Starting Materials: The reaction has not gone to completion. | Allow the reaction to proceed for a longer duration. If the reaction has stalled, consider optimizing the pH or adding a catalyst. |
| Formation of Hydrazone Isomers: If the aldehyde or hydrazine is asymmetrical, formation of E/Z isomers of the hydrazone is possible. | This is an inherent property of the molecules. Isomers may or may not be separable by HPLC. Characterize each peak by mass spectrometry. | |
| Side Product Formation: Undesired reactions are occurring. | Review the reaction conditions. If using a catalyst, ensure it is compatible with all functional groups on your peptide. The presence of a reducing agent with aniline can lead to side products.[6] | |
| Product Instability/Disappearance | Hydrolysis of the Hydrazone Bond: The product is reverting to the starting materials. | The hydrazone bond is susceptible to hydrolysis, especially at acidic pH.[1] If the product needs to be stored, consider adjusting the pH to neutral or slightly basic conditions and store at low temperatures. For applications requiring high stability, consider oxime ligation, as oximes are generally more stable than hydrazones.[3] |
| Difficulty in Purification | Similar Retention Times of Product and Reactants: The product and one of the starting materials co-elute during HPLC purification. | Optimize the HPLC gradient to improve separation. Consider using a different stationary phase or mobile phase modifier. |
| Product Adsorption to Column: The peptide conjugate is irreversibly binding to the HPLC column. | Add a small amount of trifluoroacetic acid (TFA) to the mobile phase to improve peak shape and recovery for peptides. |
Quantitative Data Summary
The following table summarizes the effect of pH and aniline catalyst on the rate constant of hydrazone ligation between 6-hydrazinopyridyl-peptide and benzaldehyde.
| pH | Aniline Concentration (mM) | Second-Order Rate Constant (k1, M⁻¹s⁻¹) | Reference |
| 4.5 | 0 | 3.0 ± 0.3 | [3] |
| 7.0 | 100 | 170 ± 10 | [3] |
Experimental Protocols
General Protocol for Hydrazone Ligation
This protocol is a general guideline and may require optimization for specific peptides and aldehydes.
-
Preparation of Stock Solutions:
-
Prepare a 2 mM stock solution of the hydrazine-modified peptide in the desired reaction buffer (e.g., 0.1 M NH₄OAc for pH 4.5 or 0.3 M Na phosphate for pH 7.0).[3]
-
Prepare a 2 mM stock solution of the aldehyde-containing molecule in the same buffer.[3]
-
If using a catalyst, prepare a 200 mM stock solution of aniline in the same buffer.[3]
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the stock solutions to achieve the desired final concentrations of reactants and catalyst. For example, for a 100 µM reaction, mix equal volumes of the 2 mM peptide and aldehyde stock solutions. If using aniline, add the appropriate volume of the aniline stock solution and adjust the final volume with the reaction buffer.
-
-
Reaction and Monitoring:
-
Incubate the reaction mixture at room temperature.
-
Monitor the reaction progress by taking aliquots at different time points and analyzing them by RP-HPLC (e.g., monitoring at 220 nm and 350 nm).[3]
-
-
Product Characterization:
-
Once the reaction is complete, the product can be purified by preparative RP-HPLC.
-
Confirm the identity of the purified product by mass spectrometry (e.g., ESI-MS).[3]
-
Visualizations
Caption: Experimental workflow for hydrazone ligation to peptides.
Caption: Chemical reaction scheme for hydrazone ligation.
References
- 1. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity - Chemical Science (RSC Publishing) DOI:10.1039/C8SC01082J [pubs.rsc.org]
- 3. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling. | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Removal of Unreacted Hydrazinol from Reaction Mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the effective removal of unreacted hydrazinol (hydrazine) from reaction mixtures.
General Safety Precautions
Hydrazine is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1][2][3] Always wear personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (nitrile or chloroprene are recommended).[1][2] An emergency shower and eyewash station should be readily accessible.[4] All hydrazine waste is considered hazardous and must be disposed of according to institutional and regulatory guidelines.[1][2][3]
Method 1: Chemical Quenching
Chemical quenching involves the addition of a reagent to the reaction mixture to neutralize excess hydrazine. This is often the quickest method for destroying residual hydrazine.
Troubleshooting Guide: Chemical Quenching
| Issue | Possible Cause | Troubleshooting Steps |
| Product degradation or side reactions. | The quenching agent is not selective and reacts with the desired product. | - Use a milder or more selective quenching agent. For example, if a strong oxidant like bleach is causing issues, consider using a dilute solution of hydrogen peroxide. - Perform the quenching reaction at a lower temperature to minimize side reactions. - Add the quenching agent slowly and monitor the reaction progress by TLC or another appropriate analytical technique. |
| Incomplete quenching of hydrazine. | Insufficient amount of quenching agent was used. | - Calculate the stoichiometric amount of quenching agent needed based on the excess hydrazine used in the reaction. It is often recommended to use a slight excess of the quenching agent. - Ensure proper mixing to allow the quenching agent to react with all of the hydrazine. |
| Formation of a precipitate that is difficult to filter. | The byproduct of the quenching reaction is insoluble and forms a fine precipitate. | - Try adding a filter aid such as Celite to improve filtration. - Consider changing the quenching agent to one that produces soluble byproducts. |
| Exothermic reaction leading to a dangerous temperature increase. | The reaction between hydrazine and the quenching agent is highly exothermic. | - Perform the quenching reaction in an ice bath to control the temperature. - Add the quenching agent slowly and portion-wise. - Ensure the reaction vessel is appropriately sized to handle any potential for rapid gas evolution. |
FAQs: Chemical Quenching
Q1: What are the common quenching agents for hydrazine?
A1: Common quenching agents include dilute aqueous solutions of hydrogen peroxide (H₂O₂), sodium hypochlorite (NaOCl, bleach), and calcium hypochlorite.[5] The choice of quenching agent depends on the stability of your product to oxidation.
Q2: How do I determine the amount of quenching agent to add?
A2: The amount of quenching agent should be calculated based on the stoichiometry of the reaction with hydrazine. It is advisable to use a slight excess (e.g., 1.1 to 1.5 equivalents) relative to the amount of unreacted hydrazine. The reaction between hydrogen peroxide and hydrazine is: N₂H₄ + 2H₂O₂ → N₂ + 4H₂O.[6]
Q3: What are the safety considerations when quenching hydrazine?
A3: The quenching of hydrazine is often exothermic and can lead to the evolution of nitrogen gas. Therefore, it is crucial to perform the quenching reaction in a well-ventilated fume hood, with adequate cooling (e.g., an ice bath), and to add the quenching agent slowly to control the reaction rate.[5]
Method 2: Extractive Workup
Extractive workup is a common method for separating a product from a reaction mixture based on its differential solubility in two immiscible liquid phases. Since hydrazine is highly soluble in water, this technique can be used to remove it from a product that is soluble in an organic solvent.
Troubleshooting Guide: Extractive Workup
| Issue | Possible Cause | Troubleshooting Steps |
| Formation of a stable emulsion. | The presence of both polar and nonpolar substances in the mixture can lead to the formation of an emulsion, which is a stable mixture of two immiscible liquids. | - Add a small amount of brine (saturated aqueous NaCl solution) to the separatory funnel. The increased ionic strength of the aqueous phase can help to break the emulsion. - Gently swirl or rock the separatory funnel instead of vigorous shaking. - Allow the mixture to stand for an extended period to allow the layers to separate. - Filter the mixture through a pad of Celite. |
| Product is partially soluble in the aqueous layer. | The desired product has some solubility in water, leading to product loss during extraction. | - Perform multiple extractions with smaller volumes of the organic solvent. - Back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product. - If the product is an acid or a base, adjust the pH of the aqueous layer to decrease its solubility. |
| Poor separation of layers. | The densities of the organic and aqueous layers are too similar. | - Add a solvent with a significantly different density to the organic layer. For example, if using ethyl acetate, adding some hexane can decrease the density of the organic layer. - Add brine to the aqueous layer to increase its density. |
FAQs: Extractive Workup
Q1: What is a typical procedure for an extractive workup to remove hydrazine?
A1: A common procedure involves diluting the reaction mixture with an organic solvent (e.g., ethyl acetate, dichloromethane) and then washing it multiple times with water or brine in a separatory funnel. The hydrazine will preferentially dissolve in the aqueous layer, which is then discarded.
Q2: My product is polar and has some water solubility. How can I effectively use an extractive workup?
A2: If your product has some water solubility, you can minimize product loss by performing several extractions with smaller volumes of the organic solvent rather than one large extraction. Additionally, saturating the aqueous layer with a salt like sodium chloride (creating brine) can decrease the solubility of your organic product in the aqueous phase, a phenomenon known as "salting out".
Q3: What should I do if I can't see the interface between the two layers?
A3: If the layers are difficult to see, you can try to identify the interface by gently swirling the separatory funnel and observing the movement of the liquid. Sometimes, holding a white piece of paper behind the funnel can improve visibility. If the organic layer is chlorinated (e.g., dichloromethane), it will be the bottom layer. If it is a non-chlorinated solvent (e.g., ethyl acetate, diethyl ether), it will typically be the top layer.
Method 3: Azeotropic Distillation
Azeotropic distillation can be used to remove hydrazine by adding a solvent that forms a low-boiling azeotrope with it. This azeotrope can then be removed by distillation.
Troubleshooting Guide: Azeotropic Distillation
| Issue | Possible Cause | Troubleshooting Steps |
| Product decomposes at the distillation temperature. | The boiling point of the azeotrope is too high, causing thermal degradation of the product. | - Use a co-solvent that forms a lower-boiling azeotrope with hydrazine. - Perform the distillation under reduced pressure to lower the boiling points of all components. |
| Incomplete removal of hydrazine. | The azeotrope is not being effectively removed. | - Ensure you are using an efficient distillation setup with a fractionating column. - Continue the distillation until all of the azeotrope has been collected. Monitoring the temperature at the head of the column can indicate when the azeotrope has been fully removed. |
FAQs: Azeotropic Distillation
Q1: What solvents are commonly used for the azeotropic removal of hydrazine?
A1: Solvents such as toluene and xylene can form azeotropes with hydrazine and water, facilitating their removal by distillation.[7][8][9]
Q2: How do I know when all the hydrazine has been removed?
A2: The temperature at the head of the distillation column will remain constant at the boiling point of the azeotrope as it is being distilled. Once the azeotrope is completely removed, the temperature will rise to the boiling point of the next lowest-boiling component in the mixture.
Method 4: Column Chromatography
Column chromatography is a powerful purification technique that can be used to separate a product from unreacted hydrazine and other impurities based on their differential adsorption to a stationary phase.
Troubleshooting Guide: Column Chromatography
| Issue | Possible Cause | Troubleshooting Steps |
| Hydrazine co-elutes with the product. | The chosen solvent system (mobile phase) does not provide adequate separation. | - Modify the polarity of the eluent. Since hydrazine is very polar, using a less polar solvent system may allow the product to elute while the hydrazine remains on the column. - Consider using a different stationary phase. For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) with a polar stationary phase (like silica) and a mobile phase of acetonitrile and water can be effective.[10] |
| Product streaks on the column. | The product is not moving down the column in a tight band. | - Ensure the crude product is loaded onto the column in a minimal amount of solvent. - Try pre-adsorbing the crude product onto a small amount of silica gel before loading it onto the column. |
| Low recovery of the product. | The product is strongly adsorbed to the stationary phase and does not elute. | - Gradually increase the polarity of the eluent throughout the chromatography run (gradient elution). - If the product is acidic or basic, adding a small amount of a modifier (e.g., acetic acid or triethylamine) to the eluent can improve recovery. |
FAQs: Column Chromatography
Q1: What type of column and solvent system should I use to remove hydrazine?
A1: For many organic compounds, normal-phase chromatography on silica gel is effective.[11] Since hydrazine is highly polar, it will generally have a strong affinity for the silica gel and will not elute with non-polar to moderately polar organic solvents. The choice of eluent will depend on the polarity of your product.
Q2: Can I use column chromatography to purify a water-soluble product?
A2: Purifying water-soluble products with standard silica gel chromatography can be challenging. In such cases, reversed-phase chromatography or HILIC might be more suitable.[10]
Visualizing Experimental Workflows
Chemical Quenching Workflow
Caption: Workflow for Chemical Quenching of Hydrazine.
Extractive Workup Workflow
Caption: Workflow for Extractive Workup.
Column Chromatography Workflow
References
- 1. ehs.unm.edu [ehs.unm.edu]
- 2. ehs.ucsb.edu [ehs.ucsb.edu]
- 3. artscimedia.case.edu [artscimedia.case.edu]
- 4. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. US4366130A - Process for removing residual hydrazine from caustic solutions - Google Patents [patents.google.com]
- 7. Method for preparing high-concentration hydrazine hydrate - Eureka | Patsnap [eureka.patsnap.com]
- 8. prepchem.com [prepchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. biotage.com [biotage.com]
- 11. reddit.com [reddit.com]
Characterization of byproducts in N-aminohydroxylamine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-aminohydroxylamine and its derivatives. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in N-aminohydroxylamine synthesis?
A1: The byproduct profile in N-aminohydroxylamine synthesis is highly dependent on the synthetic route employed.
-
Reduction of Nitro Compounds: This is a widely used method where byproducts arise from incomplete or over-reduction, as well as side reactions of intermediates. Common byproducts include:
-
Anilines: Formed from the complete reduction of the nitro group.[1][2][3]
-
Nitrosoarenes: Intermediates in the reduction process that may persist if the reaction is incomplete.
-
Azoxy and Azo Compounds: Result from the condensation of nitrosoarenes and N-arylhydroxylamines, which are intermediates in the reaction.[4][5] The formation of these condensation products is influenced by the reaction conditions, particularly the solvent and atmosphere.[3]
-
Hydrazines: Can be formed by the reduction of azo compounds.[6]
-
-
Raschig Process (Reduction of Nitrites): While a common industrial method for unsubstituted hydroxylamine, byproducts can include:
-
Ammonia: From the hydrolysis of hydroxylamine or over-reduction.
-
Nitrous Oxide (N₂O): Can be formed from the decomposition of hyponitrous acid, an intermediate, or by the reaction of hydroxylamine with excess nitrite.[7]
-
Sulfate salts: Generated as byproducts depending on the specific reagents used in the process.[1]
-
Q2: I am observing a low yield of my desired N-aminohydroxylamine product. What are the potential causes?
A2: Low yields can be attributed to several factors, often related to reaction conditions and reagent stability:
-
Over-reduction: The desired hydroxylamine is an intermediate in the reduction of nitro compounds to amines. Harsh reaction conditions, such as high temperatures or a highly active catalyst, can lead to the formation of the corresponding aniline as the major product.[1][8]
-
Side Reactions: The formation of condensation byproducts like azoxy and azo compounds consumes the hydroxylamine intermediate, thereby reducing the yield of the desired product.[9]
-
Decomposition of Hydroxylamine: Hydroxylamine can be unstable, especially at elevated temperatures, and may decompose.[10]
-
Suboptimal Reaction Conditions: Factors such as temperature, pressure, solvent, and the choice of reducing agent and catalyst significantly impact the reaction's selectivity and yield.[1][8] For instance, in the reduction of nitrobenzene, the choice of solvent can dramatically shift the selectivity between N-phenylhydroxylamine and azoxybenzene.[3]
Q3: How can I minimize the formation of byproducts in my synthesis?
A3: Minimizing byproducts requires careful control over reaction conditions to enhance the selectivity towards the desired N-aminohydroxylamine.
-
Choice of Reducing Agent and Catalyst: The selection of the catalyst and reducing agent is crucial. For the reduction of nitroarenes, certain catalytic systems are more selective for N-arylhydroxylamines. For example, the use of ammonia-borane with a silver/titania catalyst has been shown to favor the formation of N-aryl hydroxylamines over anilines.[2]
-
Temperature Control: Lower temperatures often favor the formation of hydroxylamines over anilines. For instance, in the reduction of nitroarenes using Raney nickel and hydrazine, maintaining the temperature between 0-10 °C is recommended.[11]
-
Solvent Selection: The solvent can influence the reaction pathway. In some gold nanoparticle-catalyzed reductions of nitrobenzene, using water as a solvent favors the formation of N-phenylhydroxylamine, while ethanol promotes the formation of azoxybenzene.[3]
-
Reaction Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen) can be key to obtaining high selectivity for N-phenylhydroxylamine by preventing competing condensation reactions that are favored in the presence of air.[3]
-
Additives: The addition of certain compounds can inhibit the further reduction of the hydroxylamine. For example, dimethyl sulfoxide (DMSO) has been used to inhibit the hydrogenation of hydroxylamines to anilines.[12]
Troubleshooting Guide
Problem: An unexpected peak is observed in my HPLC analysis.
Possible Cause & Solution:
-
Unreacted Starting Material: The peak could correspond to unreacted nitro compound or other starting materials.
-
Troubleshooting Step: Compare the retention time of the unknown peak with that of your starting materials. If they match, consider increasing the reaction time or temperature (while being mindful of hydroxylamine stability) to drive the reaction to completion.
-
-
Known Byproduct: The peak may be a common byproduct such as the corresponding aniline, azoxy, or azo compound.
-
Troubleshooting Step: If available, inject standards of potential byproducts to compare retention times. If a standard is not available, proceed to byproduct characterization using techniques like LC-MS and NMR. To mitigate the formation of these byproducts, refer to the strategies outlined in FAQ Q3 .
-
-
Derivatization Artifact: If using a derivatization agent for analysis, the peak could be an artifact from the derivatization process itself or a reaction between the derivatizing agent and the sample matrix.
-
Troubleshooting Step: Analyze a blank sample (containing only the solvent and derivatizing agent) to identify any peaks originating from the derivatization reagent.
-
Problem: My product appears to be degrading upon isolation or storage.
Possible Cause & Solution:
-
Inherent Instability of Hydroxylamine: N-aminohydroxylamines can be thermally unstable and sensitive to oxidation.
-
Troubleshooting Step: Handle the purified product under an inert atmosphere and store it at low temperatures. Avoid exposure to air and heat. For long-term storage, consider converting the hydroxylamine to a more stable salt form.
-
Data Presentation: Byproduct Distribution in Nitroarene Reduction
The following tables summarize quantitative data on the influence of reaction conditions on the product distribution during the reduction of nitroarenes.
Table 1: Effect of Catalyst and Reducing Agent on Nitrobenzene Reduction
| Catalyst | Reducing Agent | Solvent | Temperature (°C) | N-Phenylhydroxylamine Yield (%) | Aniline Yield (%) | Azoxybenzene Yield (%) | Reference |
| Ag/TiO₂ | NaBH₄ | Methanol | Room Temp | - | >99 | - | [2] |
| Ag/TiO₂ | NH₃BH₃ | Methanol | Room Temp | 92 | 8 | - | [2] |
| AuNP@PPh₂-PIILP | NaBH₄ | Water | Room Temp | >99 | - | - | [3] |
| AuNP@PPh₂-PIILP | NaBH₄ | Ethanol | 60 | - | - | >99 | [3] |
| Raney Ni | Hydrazine | Ethanol | 0-10 | High (not specified) | Low (not specified) | - | [11] |
| Pt/SiO₂ | H₂ | THF | Room Temp | High (with additives) | Low | - | [12] |
Table 2: Influence of Reaction Time on the Selective Hydrogenation of a Nitroarene (NA-1) using a Passivated Catalyst
| Reaction Time (min) | Conversion (%) | Selectivity for N-Arylhydroxylamine (%) |
| 10 | 95.6 | 93.7 |
| 20 | >99 | 92.1 |
| 30 | >99 | 90.5 |
| 60 | >99 | 88.3 |
| Data adapted from a study on selective hydrogenation in a micropacked bed reactor.[9] |
Experimental Protocols
Protocol 1: HPLC Analysis of Hydroxylamine with Pre-Column Derivatization using Benzaldehyde
This method is suitable for the quantification of trace amounts of hydroxylamine, which lacks a UV chromophore, by converting it to a UV-active derivative.
1. Reagents and Materials:
-
Hydroxylamine Hydrochloride (Reference Standard)
-
Benzaldehyde (Derivatization Reagent)
-
Methanol (HPLC Grade)
-
Perchloric Acid (7.0% v/v in water)
-
Water (HPLC Grade)
-
Acetic Acid
-
Sodium Acetate
-
Sample containing hydroxylamine
2. Preparation of Solutions:
-
Diluent: Mix methanol and 7.0% v/v perchloric acid in water (50:50).[13]
-
Derivatization Reagent: Prepare a 2.0 mg/mL solution of benzaldehyde in the diluent.[13]
-
Standard Stock Solution: Accurately weigh about 80 mg of hydroxylamine hydrochloride reference standard into a 50 mL volumetric flask, dissolve in 25 mL of water, and make up to volume with methanol.[14]
-
Standard Working Solution: Perform serial dilutions of the stock solution with the diluent to achieve a final concentration in the desired range (e.g., 0.05 ppm).[13]
3. Derivatization Procedure:
-
To a known volume of the standard or sample solution, add an excess of the benzaldehyde derivatization reagent.
-
Add acetic acid and sodium acetate to buffer the reaction.[14]
-
Seal the reaction vessel and incubate in a water bath at a controlled temperature (e.g., 50°C for 20 minutes or 70°C for 30 minutes).[13][14] The optimal conditions may need to be determined experimentally.[15]
-
Cool the solution to room temperature.
4. HPLC Conditions:
-
Column: A C18 reversed-phase column is typically used (e.g., Zorbax SB C18, 150x4.6mm, 3.5µm).[6]
-
Mobile Phase: A gradient or isocratic elution can be used. For example, an isocratic mobile phase of 1.0 mL of orthophosphoric acid in 1000 mL of water.[16]
-
Flow Rate: 0.8 - 1.0 mL/min.[16]
-
Column Temperature: 30-40°C.[6]
-
Detection: UV detection at a wavelength where the benzaldoxime derivative has significant absorbance (e.g., 252 nm or 254 nm).[16][17]
-
Injection Volume: 10 µL.[16]
Protocol 2: GC-MS Analysis of Hydroxylamine after Derivatization
This protocol involves converting hydroxylamine to a volatile derivative suitable for gas chromatography.
1. Derivatization Options:
-
To Acetone Oxime: Add acetone to the sample. The hydroxylamine will react to form acetone oxime, which is volatile and can be directly injected into the GC-MS.[18]
-
Silylation: For samples containing hydroxylamine and other polar compounds, a two-step derivatization of methoximation followed by silylation can be employed.
-
Methoximation: React the sample with methoxyamine hydrochloride in pyridine to convert carbonyl groups to oximes.[19]
-
Silylation: Add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to replace active hydrogens with trimethylsilyl (TMS) groups, increasing volatility.[19][20]
-
2. GC-MS Parameters (General Guidance):
-
Column: A non-polar or medium-polarity column is typically used, such as one with a 100% dimethylpolysiloxane stationary phase or a ZB1701 column.[18][21]
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) at a rate of 10-20°C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron Impact (EI) ionization at 70 eV.
-
Scan Range: 40-650 amu.[21]
Visualizations
Caption: Workflow for the identification and characterization of byproducts.
Caption: Troubleshooting logic for optimizing N-aminohydroxylamine synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. Hydrazine synthesis by azo compound reduction [organic-chemistry.org]
- 7. Nitrous oxide - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Selective hydrogenation of nitroaromatics to N -arylhydroxylamines in a micropacked bed reactor with passivated catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05715K [pubs.rsc.org]
- 10. Reduction of nitric oxide by hydroxylamine. 2. Reactions of the alkylated hydroxylamines | Semantic Scholar [semanticscholar.org]
- 11. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 15. biomedgrid.com [biomedgrid.com]
- 16. asianjpr.com [asianjpr.com]
- 17. biomedgrid.com [biomedgrid.com]
- 18. Research Portal - Electrocatalytic Nitrate Reduction to Hydroxylamine: Advancing Selectivity and Performance in Acidic Media [research.kuleuven.be]
- 19. m.youtube.com [m.youtube.com]
- 20. brjac.com.br [brjac.com.br]
- 21. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to increase the stability of hydrazone linkages
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of hydrazone linkages in their experiments.
Frequently Asked Questions (FAQs)
Q1: My hydrazone-linked conjugate is degrading prematurely at physiological pH (7.4). What are the potential causes and solutions?
A1: Premature degradation of hydrazone linkages at neutral pH is a common issue. The stability of a hydrazone bond is highly dependent on its chemical structure and the surrounding environment.
-
Structural Effects: Hydrazones formed from aliphatic aldehydes are generally less stable and more susceptible to hydrolysis at neutral pH compared to those derived from aromatic aldehydes.[1][2] The conjugation of the C=N bond with the aromatic ring in aryl hydrazones increases resonance stabilization, making the bond more resistant to hydrolysis.[1][3]
-
Electronic Effects: Electron-donating groups on the carbonyl component can facilitate protonation of the hydrazone nitrogen, leading to increased rates of hydrolysis.[1][2] Conversely, electron-withdrawing groups on the hydrazine moiety can decrease the stability of the hydrazone.[4]
-
Solution: To increase stability at pH 7.4, consider synthesizing your hydrazone from an aromatic aldehyde or a ketone. The resulting hydrazone will exhibit greater stability due to resonance effects.[1][3]
Q2: I need my hydrazone-linked drug delivery system to be stable in circulation (pH 7.4) but release the payload in the acidic environment of endosomes (pH 5.0-6.0). How can I achieve this pH sensitivity?
A2: Achieving this "pH-switch" is a key goal in drug delivery. The rate of hydrazone hydrolysis is acid-catalyzed.[5]
-
Fine-Tuning Stability: While aromatic hydrazones are very stable, some may be too stable to release the drug effectively in the desired timeframe, even at acidic pH.[1] A careful balance is needed. You can modulate the electronic properties of the aromatic aldehyde. For instance, introducing electron-donating groups can slightly decrease stability to allow for cleavage at acidic pH while maintaining stability at neutral pH.
-
Aliphatic Alternatives: While generally less stable, specific aliphatic aldehydes can be chosen to provide reasonable stability at pH 7.4 with rapid hydrolysis at acidic pH.[1] The length and structure of the acyl hydrazide can also influence the hydrolysis rate.[1]
Q3: My hydrazone formation reaction is slow, or the yield is low. What can I do to improve it?
A3: The kinetics of hydrazone formation can be influenced by several factors.
-
pH of Reaction: The optimal pH for hydrazone formation is typically around 4.5.[6] At this pH, there is a sufficient concentration of the protonated carbonyl group to be electrophilic and the hydrazine nitrogen to be nucleophilic.
-
Catalysis: The reaction can be slow at neutral pH. Aniline is often used as a catalyst to accelerate hydrazone formation, but it can be cytotoxic, limiting its use in biological applications.[7] Intramolecular catalysis, by designing a hydrazine with a neighboring basic group, can also enhance reaction rates without the need for external catalysts.[7][8]
-
Solvent: For hydrophobic reactants, a mixed solvent system (e.g., methanol/methylene chloride) might be necessary to ensure solubility and facilitate the reaction.[3]
Q4: Are there alternatives to hydrazone linkages that offer greater stability?
A4: Yes, if high stability is the primary concern and pH-dependent cleavage is not required, other linkages can be considered.
-
Oximes: Oxime bonds, formed between an aminooxy group and an aldehyde or ketone, are significantly more stable to hydrolysis than hydrazones across a wide pH range.[5][9][10]
-
Reduced Hydrazones: The hydrazone bond can be reduced, for example with sodium cyanoborohydride, to form a stable alkylhydrazide (a single C-N bond), which is not susceptible to hydrolysis.[3]
-
Trialkylhydrazonium ions: These linkages are exceptionally stable, even more so than oximes, but their formation requires post-conjugation alkylation which may not be suitable for all applications.[5][11]
Troubleshooting Guides
Issue 1: Inconsistent Hydrolysis Rates Between Batches
| Potential Cause | Troubleshooting Step |
| Variation in pH of Buffers | Prepare fresh buffers and verify the pH with a calibrated pH meter before each experiment. Even small deviations in pH can significantly affect hydrolysis rates.[12] |
| Purity of Starting Materials | Ensure the purity of your aldehyde/ketone and hydrazine starting materials using appropriate analytical techniques (e.g., NMR, Mass Spectrometry). Impurities can act as catalysts or inhibitors. |
| Temperature Fluctuations | Maintain a constant and accurate temperature during the hydrolysis assay, as the reaction rate is temperature-dependent.[12] |
| Presence of Plasma Components | If working in biological media, be aware that plasma proteins and other low molecular weight components can catalyze hydrazone hydrolysis, leading to faster degradation than in simple buffers.[11][13] |
Issue 2: Poor Stability of Hydrazone-Linked Conjugate in Plasma
| Potential Cause | Troubleshooting Step |
| Enzymatic Degradation | While hydrolysis is the primary degradation pathway, consider the possibility of enzymatic cleavage. Perform stability studies in heat-inactivated plasma to differentiate between chemical and enzymatic degradation. |
| Catalysis by Plasma Components | As mentioned, plasma components can accelerate hydrolysis.[13] If this is an issue, consider using a more stable hydrazone derived from an aromatic ketone or an oxime linkage.[5][9] |
Quantitative Data Summary
Table 1: Effect of Aldehyde Structure on Hydrazone Stability
| Hydrazone Type | Stability at pH 7.4 | Stability at pH 5.5 | Key Finding |
| Aliphatic Aldehyde-derived | Reasonably stable | Highly unstable (complete hydrolysis within minutes) | Highly sensitive to acidic pH, suitable for rapid drug release in acidic environments.[1][2] |
| Aromatic Aldehyde-derived | Highly stable (half-life > 72h) | Highly stable (half-life > 48h) | Resistant to hydrolysis at both neutral and mildly acidic pH due to resonance stabilization.[1][2] |
Table 2: Comparative Hydrolytic Stability of Different C=N Linkages
| Linkage Type | Relative Stability | Notes |
| Imines | Least Stable | Prone to rapid hydrolysis, especially at neutral and acidic pH.[4] |
| Hydrazones | Moderately Stable | Stability is tunable based on structure and pH.[1][4][5] |
| Oximes | Highly Stable | Significantly more resistant to hydrolysis than hydrazones.[5][9][10] The rate constant for acid-catalyzed hydrolysis is about 1000-fold lower than for simple hydrazones.[5][9] |
| Trialkylhydrazonium ions | Exceptionally Stable | Even more stable than oximes.[5][11] |
Experimental Protocols
Protocol 1: Synthesis of an Aromatic Hydrazone-Linked Conjugate
This protocol describes a general method for conjugating a hydrazide-modified molecule to a molecule containing an aromatic aldehyde.
Materials:
-
Hydrazide-modified molecule (e.g., a peptide or drug)
-
Aromatic aldehyde-containing molecule (e.g., a polymer or linker)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable organic solvent
-
Glacial Acetic Acid (as a catalyst)
-
Reaction vessel
-
Stirring apparatus
Methodology:
-
Dissolve the aromatic aldehyde-containing molecule in the chosen anhydrous solvent.
-
Add a slight molar excess (e.g., 1.2 equivalents) of the hydrazide-modified molecule to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 1-2% of the total volume).
-
Stir the reaction mixture at room temperature for 4-24 hours. The reaction progress can be monitored by analytical techniques such as HPLC or LC-MS.
-
Upon completion, the solvent can be removed under reduced pressure.
-
Purify the resulting hydrazone-linked conjugate using an appropriate method, such as size exclusion chromatography, dialysis, or preparative HPLC.
-
Characterize the final product by NMR, Mass Spectrometry, and other relevant techniques to confirm the formation of the hydrazone linkage.
Protocol 2: Assessing Hydrazone Stability by HPLC
This protocol outlines a method to determine the hydrolytic stability of a hydrazone-linked conjugate at different pH values.
Materials:
-
Purified hydrazone-linked conjugate
-
Phosphate buffered saline (PBS) at pH 7.4
-
Acetate or phosphate buffer at pH 5.0
-
Incubator or water bath at 37°C
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or fluorescence)
-
Quenching solution (e.g., a basic solution to stop hydrolysis)
Methodology:
-
Prepare stock solutions of the hydrazone-linked conjugate in a suitable solvent (e.g., DMSO or water).
-
Dilute the stock solution into the pre-warmed (37°C) buffers of different pH to a final desired concentration.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench the hydrolysis by adding the aliquot to a quenching solution if necessary.
-
Analyze the samples by HPLC. The degradation of the conjugate can be monitored by the decrease in the peak area of the intact conjugate over time.[1][2]
-
The amount of released drug/molecule can be quantified by the appearance of its corresponding peak.
-
Calculate the percentage of intact conjugate remaining at each time point and plot it against time to determine the hydrolysis kinetics and the half-life of the hydrazone linkage at each pH.
Visualizations
References
- 1. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. huc.cup.uni-muenchen.de [huc.cup.uni-muenchen.de]
- 5. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing the kinetics of hydrazone exchange processes: an experimental and computational study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Rapid and reversible hydrazone bioconjugation in cells without the use of extraneous catalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. raineslab.com [raineslab.com]
- 11. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HPLC study on stability of pyridoxal isonicotinoyl hydrazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Steric Hindrance in Hydrazinolysis Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering steric hindrance in hydrazinolysis reactions.
Troubleshooting Guides
Issue: Low or No Conversion of a Sterically Hindered Substrate
When faced with a hydrazinolysis reaction that shows low or no conversion, particularly with bulky substrates, a systematic approach to troubleshooting is essential. The following guide addresses common causes and provides actionable solutions.
1. Reaction Temperature and Time
Sterically hindered substrates often require more forcing conditions to overcome the activation energy barrier.
-
Problem: The reaction is running at room temperature or with mild heating and is not proceeding.
-
Solution: Increase the reaction temperature significantly. For highly hindered esters like polymethyl methacrylate (PMMA), temperatures as high as 120°C for several days may be necessary. For hindered amides, temperatures around 100°C are often employed.[1] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time at the elevated temperature.
2. Microwave Irradiation
Microwave-assisted synthesis can dramatically accelerate reactions by efficiently heating the reaction mixture.
-
Problem: Conventional heating is leading to very long reaction times or decomposition of starting material/product.
-
Solution: Employ microwave irradiation. This technique can reduce reaction times from hours to minutes and often leads to cleaner reactions with higher yields.[2][3][4][5] Start with a temperature screen to find the optimal conditions for your specific substrate.
3. Catalysis
The addition of a catalyst can lower the activation energy and facilitate the reaction.
-
Problem: Even at high temperatures, the reaction is sluggish.
-
Solution 1: Ammonium Salts for Amides: For the hydrazinolysis of unactivated amides, the addition of an ammonium salt, such as ammonium iodide, can significantly accelerate the reaction.[1]
-
Solution 2: Lewis Acids for Esters: While less common specifically for hydrazinolysis, Lewis acids are known to activate carbonyl compounds towards nucleophilic attack. Consider screening Lewis acids like ZrCl₄, especially if other methods fail. Zirconium tetrachloride is a versatile Lewis acid used in a variety of organic transformations.[4][6][7]
4. Solvent Choice
The solvent can play a crucial role in reaction kinetics and solubility of reactants.
-
Problem: The reaction is not proceeding, or the starting material is not fully soluble.
-
Solution: Experiment with different solvents. For hydrazinolysis, polar aprotic solvents like DMSO can be effective.[8] In some cases, a non-aqueous medium, such as a mixture of methanol and dichloromethane (MeOH/CH₂Cl₂), can be beneficial for the hydrolysis of hindered esters.[9]
Experimental Workflow for Troubleshooting Low Conversion
Caption: Troubleshooting workflow for low conversion in hydrazinolysis.
Issue: Formation of Side Products, Primarily Azines
The reaction between hydrazine and a ketone or aldehyde can lead to the formation of a hydrazone, which can then react with another molecule of the carbonyl compound to form an azine. This is a common side reaction, especially with sterically hindered ketones.[7][8][10][11]
-
Problem: The major product of the reaction is the azine, not the desired hydrazone or subsequent hydrazinolysis product.
-
Solution 1: Use of Pre-formed Hydrazone: If the goal is a Wolff-Kishner reduction, using a pre-formed hydrazone can be advantageous. This avoids having both hydrazine and the carbonyl compound present at the same time, thus minimizing azine formation.
-
Solution 2: Control of Stoichiometry: Carefully control the stoichiometry of the reactants. Using a slight excess of hydrazine can help to ensure that all of the carbonyl compound is converted to the hydrazone before it has a chance to react to form the azine.
-
Solution 3: Anhydrous Conditions: The formation of azines can be favored in the presence of water. Ensuring anhydrous reaction conditions can help to suppress this side reaction.[8]
Frequently Asked Questions (FAQs)
Q1: What is the difference between hydrazine and hydrazine hydrate, and which should I use?
A1: Hydrazine (N₂H₄) is a highly reactive and toxic anhydrous compound. Hydrazine hydrate (N₂H₄·H₂O) is a solution of hydrazine in water, which is generally less hazardous to handle.[12] For many applications, including the hydrazinolysis of esters and amides, hydrazine hydrate is sufficient and preferred for safety reasons. However, for reactions that are sensitive to water, such as the release of glycans from glycoproteins where water can cause degradation, anhydrous hydrazine is often specified.[1]
Q2: Can I use a catalyst for the hydrazinolysis of a sterically hindered ester?
A2: Yes, while not as commonly reported as for other ester transformations, the use of a Lewis acid catalyst can be a viable strategy. Lewis acids activate the carbonyl group of the ester, making it more susceptible to nucleophilic attack by hydrazine.[1][13][14] A good starting point would be to screen common Lewis acids such as ZrCl₄, TiCl₄, or AlCl₃ in catalytic amounts.
Q3: My substrate contains multiple functional groups. Will hydrazinolysis be selective?
A3: Hydrazinolysis is a powerful method for cleaving amide and ester bonds. However, it can also reduce other functional groups, particularly in the context of the Wolff-Kishner reduction, where carbonyls are reduced to methylenes.[5][8][15][16][17] If your molecule contains other sensitive functionalities, it is advisable to perform a small-scale test reaction and analyze the product mixture carefully. Protecting groups may be necessary for other reactive sites in the molecule.
Q4: How do I remove a Lewis acid catalyst like zirconium tetrachloride from my reaction mixture?
A4: Zirconium tetrachloride is water-sensitive and will hydrolyze. A typical workup procedure involves quenching the reaction with a saturated aqueous solution of a mild base like sodium bicarbonate or a chelating agent like ammonium chloride. This will precipitate zirconium salts, which can then be removed by filtration. The organic product can then be extracted from the aqueous layer.
Logical Relationship for Catalyst Selection
Caption: Catalyst selection guide for hindered hydrazinolysis.
Data Presentation
Table 1: Reaction Conditions for Hydrazinolysis of a Sterically Hindered Amide
| Entry | Hydrazine Hydrate (equiv) | Additive (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 10 | NH₄I (1.0) | - | 70 | 48 | 20 |
| 2 | 10 | NH₄I (1.0) | None | 70 | 48 | 0 |
| 3 | 10 | NH₄I (1.0) | - | 100 | 24 | 85 |
| 4 | 10 | None | - | 100 | 24 | <5 |
| 5 | 10 | Zn(OTf)₂ (0.2) | - | 100 | 24 | 95 |
Data adapted from a study on the hydrazinolysis of N-benzylbenzamide.[1]
Table 2: Microwave-Assisted Synthesis of Acid Hydrazides
| Substrate | Power (W) | Time (min) | Yield (%) |
| Diclofenac | 700 | 3 | 86.7 |
| Indomethacin | 700 | 10 | 40.9 |
| Mefenamic Acid | 700 | 3 | 65.5 |
Data from a study on the microwave-assisted synthesis of acid hydrazides from their corresponding acids and hydrazine hydrate.[4]
Experimental Protocols
Protocol 1: General Procedure for Ammonium Salt-Accelerated Hydrazinolysis of a Hindered Amide
-
To a reaction vial, add the sterically hindered amide (1.0 equiv), ammonium iodide (1.0 equiv), and hydrazine hydrate (10 equiv).
-
Seal the vial and heat the mixture to 100°C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Microwave-Assisted Hydrazinolysis of a Hindered Ester
-
In a microwave-safe reaction vessel, combine the sterically hindered ester (1.0 equiv) and hydrazine hydrate (5-10 equiv).
-
Add a suitable solvent (e.g., ethanol or DMF) to ensure proper mixing and heating.
-
Seal the vessel and place it in the microwave reactor.
-
Set the temperature to 120-150°C and the reaction time to 5-30 minutes. Use a power of around 300 W as a starting point.[5]
-
After the reaction is complete, cool the vessel to room temperature.
-
Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.
-
Follow a standard aqueous workup procedure as described in Protocol 1 to isolate and purify the product.
Note: These are general protocols and may require optimization for specific substrates. Always perform reactions in a well-ventilated fume hood and take appropriate safety precautions when working with hydrazine derivatives.
References
- 1. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 2. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. byjus.com [byjus.com]
- 6. iosrjournals.org [iosrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. US6562977B2 - Process for the preparation of mixed anhydrides - Google Patents [patents.google.com]
- 11. alcrut.com [alcrut.com]
- 12. people.reed.edu [people.reed.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. 21.6. Wolff-Kishner reduction | Organic Chemistry II [courses.lumenlearning.com]
- 16. Lewis Acid Catalyzed Alkylation of Hydrazones by Allyl Bromide and Tin Powder: Direct access to Homoallylic Amines [article.sapub.org]
- 17. rtong.people.ust.hk [rtong.people.ust.hk]
Technical Support Center: Purification of Hydrazinol-Conjugated Biomolecules
Welcome to the technical support center for the purification of hydrazinol-conjugated biomolecules. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the challenges associated with purifying these sensitive bioconjugates.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in purifying this compound-conjugated biomolecules?
A1: The main challenge stems from the acid-labile nature of the hydrazone bond that links the biomolecule to the payload. This bond is susceptible to hydrolysis under acidic conditions, which can lead to cleavage of the conjugate and reduced yield of the desired product.[1][2] Therefore, purification strategies must be carefully designed to maintain a neutral or slightly basic pH environment.
Q2: Which chromatography techniques are most suitable for purifying this compound-conjugated biomolecules?
A2: Size-Exclusion Chromatography (SEC), Hydrophobic Interaction Chromatography (HIC), and Ion-Exchange Chromatography (IEX) are the most commonly employed techniques.[3]
-
SEC separates molecules based on size and is effective for removing unconjugated small molecules and aggregates.
-
HIC separates based on hydrophobicity and is particularly useful for separating antibody-drug conjugates (ADCs) with different drug-to-antibody ratios (DARs).[4][5][6]
-
IEX separates based on charge and can be used to remove process-related impurities and charge variants.
Q3: How can I monitor the stability of my hydrazone-linked conjugate during purification?
A3: The stability of the hydrazone bond can be monitored by analyzing fractions at different stages of the purification process. Techniques like UV-Vis spectroscopy can be used to track the conjugate, especially if the linker or payload has a unique absorbance wavelength.[7] Additionally, analyzing aliquots by SDS-PAGE or HPLC can help detect any degradation or loss of the conjugated payload.
Q4: What are the critical quality attributes (CQAs) to consider for a purified this compound-conjugated biomolecule?
A4: Key CQAs include purity (absence of unconjugated biomolecule, free drug, and aggregates), drug-to-antibody ratio (DAR) for ADCs, stability of the conjugate, and retained biological activity of the biomolecule.[8]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Yield of Purified Conjugate | Hydrolysis of the hydrazone bond: The purification buffer pH is too acidic. | - Ensure all buffers are at a pH of 7.0 or slightly above.[1] - Avoid prolonged exposure to even mildly acidic conditions. - Consider using a buffer system with good buffering capacity in the neutral pH range, such as phosphate or HEPES buffers.[9] |
| Non-specific binding to the chromatography resin: The conjugate is irreversibly binding to the column matrix. | - For HIC, optimize the salt concentration in the loading and elution buffers to minimize strong hydrophobic interactions.[9][10] - For IEX, adjust the ionic strength of the elution buffer to ensure efficient recovery. - Consider using a different type of chromatography resin with lower non-specific binding properties. | |
| Precipitation of the conjugate: The conjugate is aggregating and precipitating out of solution. | - See the "High Levels of Aggregation" section below. | |
| High Levels of Aggregation in the Purified Product | Hydrophobic interactions: The conjugation of a hydrophobic payload can increase the propensity for aggregation. | - Optimize HIC conditions by adjusting the salt type and concentration to reduce hydrophobic interactions.[4] - Add non-ionic detergents (e.g., Polysorbate 20) at low concentrations to the purification buffers to prevent aggregation. - Perform purification at a lower temperature (e.g., 4°C) to decrease hydrophobic interactions. |
| Inappropriate buffer conditions: The buffer composition is not optimal for maintaining conjugate solubility. | - Screen different buffer systems and pH values to find the optimal conditions for your specific conjugate. - Ensure the ionic strength of the buffer is sufficient to maintain protein solubility. | |
| Inconsistent Drug-to-Antibody Ratio (DAR) in the Final Product | Heterogeneity in the conjugation reaction: The initial conjugation reaction produced a wide distribution of DAR species. | - Optimize the conjugation reaction conditions (e.g., molar ratio of reactants, reaction time, temperature) to achieve a more homogenous product. |
| Selective loss of certain DAR species during purification: Some DAR species may be preferentially lost during chromatography. | - For HIC, use a shallow gradient elution to improve the resolution and separation of different DAR species.[5] - Analyze fractions across the elution peak to assess the distribution of DARs and pool fractions accordingly. | |
| Cleavage of the Hydrazone Linker Detected in the Final Product | Exposure to acidic microenvironments: Localized drops in pH, for example, on the surface of a chromatography resin, can cause bond cleavage. | - Use high-quality chromatography resins with minimal acidic or basic functional groups. - Ensure thorough equilibration of the column with the appropriate neutral pH buffer before loading the sample. |
| Instability of the specific hydrazone linker: Some hydrazone linkers are inherently more labile than others. | - If possible, consider using a more stable hydrazone linker, for example, one derived from an aromatic aldehyde, which has been shown to be more stable than those from aliphatic aldehydes.[1][2] |
Experimental Protocols
Protocol 1: Purification of a this compound-Conjugated Antibody by Size-Exclusion Chromatography (SEC)
This protocol is designed to remove unconjugated small molecules (e.g., excess linker-payload) and high molecular weight aggregates.
Materials:
-
SEC column (e.g., Superdex 200 or equivalent)
-
Chromatography system (e.g., FPLC or HPLC)
-
Purification Buffer: 50 mM Sodium Phosphate, 150 mM NaCl, pH 7.2
-
Sample: Crude this compound-conjugated antibody
-
0.22 µm syringe filters
Procedure:
-
System Preparation: Equilibrate the SEC column with at least 2 column volumes (CVs) of Purification Buffer at a flow rate of 1 mL/min until a stable baseline is achieved.
-
Sample Preparation: Centrifuge the crude conjugate sample at 14,000 x g for 10 minutes to remove any precipitated material. Filter the supernatant through a 0.22 µm syringe filter.
-
Sample Injection: Inject the filtered sample onto the equilibrated column. The injection volume should not exceed 2% of the total column volume for optimal resolution.
-
Elution: Elute the sample with the Purification Buffer at a flow rate of 1 mL/min. Monitor the elution profile at 280 nm (for the antibody) and at a wavelength specific to the conjugated payload if applicable.
-
Fraction Collection: Collect fractions corresponding to the main monomeric conjugate peak, which should elute before the smaller, unconjugated molecules and after any high molecular weight aggregates.
-
Analysis: Analyze the collected fractions by SDS-PAGE and UV-Vis spectroscopy to confirm purity and concentration.
Protocol 2: Purification of a this compound-Conjugated ADC by Hydrophobic Interaction Chromatography (HIC)
This protocol is suitable for separating ADCs with different DARs.
Materials:
-
HIC column (e.g., Phenyl Sepharose, Butyl Sepharose)
-
Chromatography system
-
Binding Buffer (Buffer A): 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0[5]
-
Elution Buffer (Buffer B): 25 mM Sodium Phosphate, pH 7.0[5]
-
Sample: Partially purified this compound-conjugated ADC
Procedure:
-
Sample Preparation: Adjust the salt concentration of the ADC sample to match the Binding Buffer by adding a concentrated stock of ammonium sulfate.
-
System Preparation: Equilibrate the HIC column with 5-10 CVs of Binding Buffer.
-
Sample Loading: Load the salt-adjusted sample onto the column.
-
Wash: Wash the column with Binding Buffer until the UV baseline is stable to remove any unbound material.
-
Elution: Elute the bound ADC using a linear gradient from 100% Buffer A to 100% Buffer B over 20-30 CVs. ADCs with higher DARs are more hydrophobic and will elute later in the gradient.
-
Fraction Collection: Collect fractions across the gradient.
-
Analysis: Analyze the fractions by SDS-PAGE, HIC-HPLC, and mass spectrometry to determine the purity and DAR of each fraction. Pool the fractions containing the desired DAR species.
Protocol 3: Characterization by SDS-PAGE
Materials:
-
Precast polyacrylamide gels (e.g., 4-20% gradient)
-
SDS-PAGE running buffer
-
2X Laemmli sample buffer (with and without reducing agent, e.g., β-mercaptoethanol)
-
Protein molecular weight standards
-
Coomassie Brilliant Blue or silver stain
Procedure:
-
Sample Preparation: Mix the purified conjugate with an equal volume of 2X Laemmli sample buffer. Prepare both reducing and non-reducing samples.
-
Denaturation: Heat the samples at 95°C for 5 minutes.[11]
-
Gel Loading: Load the denatured samples and molecular weight standards into the wells of the polyacrylamide gel.
-
Electrophoresis: Run the gel at a constant voltage (e.g., 150 V) until the dye front reaches the bottom of the gel.[12]
-
Staining: Stain the gel with Coomassie Brilliant Blue or silver stain to visualize the protein bands.
-
Analysis: Under non-reducing conditions, the conjugate should run as a single band at a higher molecular weight than the unconjugated antibody. Under reducing conditions, the heavy and light chains will be separated. The presence of the payload may cause a slight shift in the molecular weight of the chains.
Quantitative Data Summary
Table 1: pH Stability of Hydrazone Linkages
| Hydrazone Type | pH | Temperature (°C) | Half-life | Reference |
| Aliphatic Aldehyde-derived | 5.5 | 37 | < 2 minutes | [1] |
| Aliphatic Aldehyde-derived | 7.4 | 37 | Variable (minutes to hours) | [1] |
| Aromatic Aldehyde-derived | 5.5 | 37 | > 48 hours | [1] |
| Aromatic Aldehyde-derived | 7.4 | 37 | > 72 hours | [1] |
Table 2: Typical Performance of Purification Methods for this compound-Conjugated Biomolecules
| Purification Method | Typical Recovery | Key Separation Principle | Primary Application |
| Size-Exclusion Chromatography (SEC) | > 90% | Size and hydrodynamic radius | Removal of unconjugated small molecules and aggregates |
| Hydrophobic Interaction Chromatography (HIC) | 70-90% | Hydrophobicity | Separation of species with different DARs |
| Ion-Exchange Chromatography (IEX) | 80-95% | Net surface charge | Removal of charge variants and process-related impurities |
Visualizations
Caption: Experimental workflow for the synthesis, purification, and characterization of this compound-conjugated biomolecules.
Caption: Troubleshooting logic for the purification of this compound-conjugated biomolecules.
References
- 1. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and characterization of pH-sensitive PEG-PE conjugates for stimuli-sensitive pharmaceutical nanocarriers: the effect of substitutes at the hydrazone linkage on the ph stability of PEG-PE conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 6. m.youtube.com [m.youtube.com]
- 7. abacusdx.com [abacusdx.com]
- 8. Challenges and new frontiers in analytical characterization of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydrophobic Interaction Chromatography Setup [sigmaaldrich.com]
- 10. eblbio.com [eblbio.com]
- 11. neobiotechnologies.com [neobiotechnologies.com]
- 12. SDS-PAGE Protocol | Rockland [rockland.com]
Impact of buffer composition on Hydrazinol reaction kinetics
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of buffer composition and other experimental parameters on the kinetics of hydrazinolysis reactions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during hydrazinolysis experiments, with a focus on reaction kinetics and product integrity.
Q1: My hydrazinolysis reaction is slow or incomplete. What are the possible causes and solutions?
A1: Slow or incomplete hydrazinolysis can be attributed to several factors related to reaction setup and reagent quality.
-
Insufficient Temperature: The reaction rate is highly dependent on temperature. Ensure your heating block is calibrated and set to the temperature specified in your protocol. For instance, the release of N-glycans typically requires higher temperatures (e.g., 100°C for 10 hours) than the release of O-glycans.
-
Reagent Quality: Use high-purity, anhydrous hydrazine. The presence of water can significantly hinder the primary reaction. Once a hydrazine ampule is opened, it should be used immediately as it is highly hygroscopic.
-
Sample Solubility: For protein substrates, poor solubility can limit the accessibility of cleavage sites to hydrazine. In such cases, the use of a denaturing agent like 6 M guanidine HCl in the reaction setup can improve solubilization and reaction efficiency.[1]
Q2: I am observing significant degradation of my released glycans, particularly O-linked glycans. How can I prevent this?
A2: Glycan degradation, often referred to as "peeling," is a common side reaction during hydrazinolysis, especially under alkaline conditions favored by the presence of moisture.
-
Ensure Anhydrous Conditions: This is the most critical factor. Thoroughly lyophilize your sample before adding hydrazine.[2] All glassware and syringes must be perfectly dry. Consider drying glassware in a vacuum oven.[2]
-
Sample Purity: The presence of salts and metal ions can interfere with the hydrazinolysis reaction and may contribute to degradation.[2] It has been demonstrated that pre-washing glycoprotein samples with a dilute acid, such as 0.1% trifluoroacetic acid (TFA), or a chelating agent like EDTA can significantly reduce peeling, suggesting a role for cations in this side reaction.[3]
Q3: My final product is a complex mixture, and I am having trouble with downstream analysis. What could be the issue?
A3: A complex product mixture can result from side reactions or incomplete post-hydrazinolysis processing.
-
Peptide Bond Cleavage: Hydrazinolysis can cause significant cleavage of peptide bonds, which is an expected outcome of the reaction.[2] This should be anticipated in your downstream analytical strategy.
-
Incomplete Re-N-acetylation: During hydrazinolysis, acetamido groups on sugars like GlcNAc are deacetylated. A subsequent re-N-acetylation step is crucial to restore the native structure of the glycans. Incomplete re-N-acetylation will lead to a heterogeneous product. Ensure the re-N-acetylation protocol, often involving acetic anhydride and a weak base like saturated sodium bicarbonate, is followed carefully.[4]
Frequently Asked Questions (FAQs)
Q1: What is the role of a buffer in a hydrazinolysis reaction?
A1: Traditionally, hydrazinolysis for glycan release is performed with anhydrous or concentrated hydrazine, which itself acts as the reactive solvent, and conventional buffers (e.g., phosphate, acetate) are generally not used directly in the high-temperature reaction. This is because the presence of water and other buffer components can lead to undesirable side reactions.[2] However, the composition of the sample solution before lyophilization and the post-hydrazinolysis workup are critical. For peptide and protein hydrazinolysis at specific motifs, buffers such as sodium phosphate are used to control the pH of the reaction medium.[5]
Q2: How does pH affect hydrazinolysis kinetics?
A2: The hydrazinolysis reaction involves the nucleophilic attack of hydrazine on an electrophilic carbonyl carbon (e.g., of an amide bond). While the reaction is typically not run in a buffered aqueous solution, the principles of acid-base catalysis are relevant. For specific applications like peptide hydrazinolysis, the pH is controlled. For instance, the conversion of a peptide hydrazide to a thioester involves an initial step at a low pH (3.0-4.0) for oxidation to an acyl azide, followed by a pH adjustment to ~7.0 for the subsequent reaction.[1][5]
Q3: Can the ionic strength of the sample solution impact the reaction?
A3: Yes, the presence of salts in the sample prior to hydrazinolysis can negatively impact the reaction.[2] While direct studies on the effect of ionic strength on the kinetics of hydrazinolysis are not extensively documented in the context of glycan release, high salt concentrations can interfere with the reaction and subsequent cleanup steps. It is a standard recommendation to ensure samples are free of salts and detergents before starting the hydrazinolysis procedure.[2]
Data on Factors Affecting Hydrazinolysis
The following table summarizes the impact of various components and conditions on the hydrazinolysis reaction based on available literature. Direct kinetic data comparing different buffer systems is limited; therefore, the table focuses on qualitative and semi-quantitative outcomes.
| Parameter/Component | Condition | Effect on Reaction Kinetics/Outcome | Reference(s) |
| Water | Presence of moisture | Reduces reaction efficiency, promotes "peeling" and degradation of glycans. | [2][3] |
| Temperature | 60°C vs. 100°C | Lower temperatures (e.g., 60°C) are used for selective release of O-glycans, while higher temperatures (e.g., 100°C) release both N- and O-glycans. Reaction rate increases with temperature. | [2] |
| Metal Ions (e.g., Ca²⁺) | Presence in sample | Increases the rate of the "peeling" side reaction. | [3] |
| Sample Pre-wash | 0.1% TFA or EDTA | Reduces "peeling" by removing interfering substances like metal ions. | [3] |
| Denaturants | 6 M Guanidine HCl | Increases solubility of protein substrates, potentially increasing the reaction rate for poorly soluble proteins. | [1] |
| Post-reaction Quenching | Saturated NaHCO₃ / Acetic Anhydride | Neutralizes excess hydrazine and performs re-N-acetylation of released glycans; this is a workup step and does not affect the hydrazinolysis kinetics itself. | [4][6] |
Experimental Protocols
Protocol 1: Release of N-Glycans from Glycoproteins
This protocol is adapted from standard procedures for the chemical release of N-linked glycans.
-
Sample Preparation:
-
Place up to 2 mg of lyophilized glycoprotein sample in a screw-cap reaction tube.
-
Thoroughly dry the sample under vacuum over P₂O₅ for at least 24 hours to ensure it is completely anhydrous.[2]
-
-
Hydrazinolysis Reaction:
-
Workup and Re-N-acetylation:
-
After cooling, remove the hydrazine under vacuum using a rotary pump connected to a cold trap.[4]
-
To the dry residue, add 200 µL of a saturated sodium bicarbonate solution at 0°C.
-
Add 8 µL of acetic anhydride and incubate at 0°C for 5 minutes.[4]
-
Add another 200 µL of saturated sodium bicarbonate and 8 µL of acetic anhydride and incubate for an additional 30 minutes at 0°C.[4]
-
The released and re-N-acetylated glycans can then be purified by methods such as ion exchange chromatography (e.g., using Dowex 50W-X2).[4]
-
Visualizations
Experimental Workflow for Glycan Release
Caption: Workflow for N-glycan release via hydrazinolysis.
Troubleshooting Logic for Poor Reaction Yield
Caption: Troubleshooting logic for low hydrazinolysis yield.
References
- 1. academic.oup.com [academic.oup.com]
- 2. agilent.com [agilent.com]
- 3. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 4. Release of N-glycans by hydrazinolysis - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Application of the 50% Hydrazine Solution Method for O-Glycans Release, their Chemical Labeling, and HPLC Separation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Reactions of N-Substituted Hydroxylamines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize off-target reactions when working with N-substituted hydroxylamines.
Frequently Asked Questions (FAQs)
Q1: My reaction with an N-substituted hydroxylamine is giving low yield and multiple side products. What are the likely causes?
Several factors can contribute to low yields and the formation of side products in reactions involving N-substituted hydroxylamines. The primary cause is often the inherent instability of the hydroxylamine functional group, which can lead to decomposition and undesired side reactions.[1][2][3][4] Key factors include:
-
Decomposition: Hydroxylamine and its derivatives are prone to thermal decomposition, which can be accelerated by factors like high temperature, high pH, and the presence of metal ions.[1][5] Decomposition can lead to the formation of ammonia, nitrogen gas, and nitrogen oxides, which can then participate in further unwanted reactions.[3][5]
-
Oxidation: The N-OH moiety is susceptible to oxidation, which can lead to the formation of nitrones, nitroso compounds, and other oxidized species. This is a significant pathway for off-target reactions.
-
Autocatalytic Decomposition: The decomposition of hydroxylamines can sometimes be autocatalytic, where the decomposition products themselves catalyze further decomposition, leading to a runaway reaction.[1][2]
-
Reaction with Starting Materials or Solvents: The hydroxylamine reagent itself or its decomposition products might react with your starting materials, intermediates, or even the solvent, leading to a complex mixture of products.
Q2: How can I improve the stability of my N-substituted hydroxylamine in solution?
Stabilizing N-substituted hydroxylamine solutions is crucial to prevent decomposition and subsequent side reactions. Here are some effective strategies:
-
Use of Salts: Handling and storing N-substituted hydroxylamines as their salt forms (e.g., hydrochloride or sulfate) significantly improves their stability compared to the free base.[1]
-
pH Control: Maintaining a slightly acidic pH can help to stabilize hydroxylamine solutions. Decomposition is often accelerated at high pH.[5]
-
Metal Chelators: The presence of multivalent metal cations, such as Fe(II), Fe(III), and Cu(II), can catalyze the decomposition of hydroxylamines.[5] Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these metal ions and inhibit decomposition.
-
Low Temperature: Storing hydroxylamine solutions at low temperatures can significantly slow down the rate of decomposition.[1]
-
Inert Atmosphere: For sensitive reactions, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation-related side reactions.
Q3: What are the optimal reaction conditions to minimize off-target reactions?
Optimizing reaction conditions is key to favoring the desired reaction pathway. Consider the following:
-
Temperature: Use the lowest temperature at which the desired reaction proceeds at a reasonable rate. High temperatures can promote decomposition.[1][6]
-
Solvent Choice: The choice of solvent can be critical. Fluorinated alcohols like hexafluoroisopropanol (HFIP) or trifluoroethanol (TFE) have been shown to be effective in certain amination reactions involving hydroxylamine derivatives.[7]
-
Reagent Stoichiometry: Carefully control the stoichiometry of your reagents. An excess of the hydroxylamine reagent might be necessary to drive the reaction to completion, but a large excess can also lead to more side products.[7]
-
Reaction Time: Monitor the reaction progress to determine the optimal reaction time. Prolonged reaction times can lead to the accumulation of decomposition products.
-
Use of Additives: In some cases, additives can improve reaction selectivity. For example, the use of specific acids or bases can influence the reaction pathway.[7]
Q4: How can I detect and quantify off-target products and residual hydroxylamine?
Detecting and quantifying residual hydroxylamine and any side products is essential for process control and ensuring the purity of your final product. Since hydroxylamine itself can be difficult to detect directly due to its lack of a chromophore and high polarity, derivatization followed by chromatographic analysis is a common and effective approach.[8][9]
-
High-Performance Liquid Chromatography (HPLC): A widely used technique involves derivatizing the hydroxylamine with a reagent that introduces a UV-active moiety, allowing for sensitive detection by HPLC with a UV detector.[8][9][10] Common derivatizing agents include 1-fluoro-2,4-dinitrobenzene (DNFB).[9]
-
Gas Chromatography (GC): GC can also be used for the analysis of hydroxylamine after derivatization to make it more volatile.[11]
-
Mass Spectrometry (MS): Coupling liquid chromatography or gas chromatography with mass spectrometry (LC-MS or GC-MS) can provide more definitive identification of side products.
Troubleshooting Guides
Problem 1: Reaction is incomplete, with significant starting material remaining.
| Possible Cause | Troubleshooting Step |
| Insufficient reagent | Increase the stoichiometry of the N-substituted hydroxylamine. |
| Low reaction temperature | Gradually increase the reaction temperature while monitoring for side product formation. |
| Poor reagent stability | Prepare a fresh solution of the N-substituted hydroxylamine immediately before use. Consider using a stabilized form (e.g., a salt). |
| Inappropriate solvent | Screen different solvents, including polar aprotic and fluorinated alcohols.[7] |
Problem 2: Formation of multiple, unidentified side products.
| Possible Cause | Troubleshooting Step |
| Decomposition of the hydroxylamine | Lower the reaction temperature. Add a chelating agent (e.g., EDTA) to remove catalytic metal ions.[5] Ensure the pH of the reaction mixture is not basic. |
| Oxidation of the hydroxylamine | Run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Prolonged reaction time | Monitor the reaction closely and quench it as soon as the desired product is formed. |
| Un-optimized reaction conditions | Perform a systematic optimization of reaction parameters such as concentration, temperature, and stoichiometry.[12] |
Quantitative Data Summary
Table 1: Effect of Stabilizers on the Decomposition Rate of 50% Aqueous Hydroxylamine Solution [5]
| Stabilizer | Concentration (% by weight) | Decomposition Rate (ml/hr) | Efficacy |
| None (with 10 ppm Fe³⁺) | 0 | ~2000 | - |
| trans-1,2-diaminocyclohexane-N,N,N¹,N¹-tetraacetic acid | 0.05 | <10 (after 16 hours) | High |
| N-(2-hydroxyethyl)-ethylenediamine triacetic acid | 0.05 | 6.64 | Moderate |
| triethylenetetraamine hexaacetic acid | 0.05 | ~24 | Low |
| nitrotriacetic acid | 0.05 | 78 | Low |
Experimental Protocols
Protocol 1: General Procedure for a Reaction Involving an N-Substituted Hydroxylamine Derivative
This protocol provides a general workflow for a reaction involving an N-substituted hydroxylamine, such as an amination reaction.
-
Reagent Preparation: Prepare a fresh solution of the N-substituted hydroxylamine derivative in the chosen solvent (e.g., HFIP) immediately before use.[7] If starting from a salt, neutralize it carefully with a suitable base if the free base is required for the reaction.
-
Reaction Setup: To a reaction vessel under an inert atmosphere (e.g., nitrogen), add the substrate and the solvent.
-
Reagent Addition: Add the solution of the N-substituted hydroxylamine derivative to the reaction mixture. If the reaction is exothermic, consider adding the reagent dropwise at a controlled temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS) at regular intervals.
-
Work-up: Once the reaction is complete, quench the reaction by adding a suitable reagent. The work-up procedure will be specific to the reaction and products and may involve extraction, washing, and drying of the organic phase.
-
Purification: Purify the desired product using an appropriate technique, such as column chromatography, crystallization, or distillation.
Protocol 2: Quantification of Residual Hydroxylamine by HPLC after Derivatization
This protocol outlines the steps for quantifying residual hydroxylamine in a sample.
-
Sample Preparation: Accurately weigh the sample into a volumetric flask. Dissolve it in a suitable solvent (e.g., water or a buffer).
-
Derivatization:
-
To an aliquot of the sample solution, add a solution of the derivatizing agent (e.g., 1-fluoro-2,4-dinitrobenzene in a suitable solvent).[9]
-
Add a buffer to maintain the optimal pH for the derivatization reaction.
-
Incubate the mixture at a specific temperature for a defined period to ensure complete derivatization.
-
-
HPLC Analysis:
-
Column: Use a suitable reverse-phase column (e.g., C18).[9][10]
-
Mobile Phase: A typical mobile phase would be a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: Set the UV detector to the wavelength of maximum absorbance for the derivatized hydroxylamine.[9]
-
Injection: Inject the derivatized sample and standards into the HPLC system.
-
-
Quantification: Create a calibration curve using standards of known hydroxylamine concentrations that have been subjected to the same derivatization procedure. Use this calibration curve to determine the concentration of hydroxylamine in the sample.
Visualizations
Caption: On-target vs. off-target reaction pathways of N-substituted hydroxylamines.
Caption: Troubleshooting workflow for reactions with N-substituted hydroxylamines.
Caption: General experimental workflow for using N-substituted hydroxylamines.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Hydroxylamine - Wikipedia [en.wikipedia.org]
- 4. scispace.com [scispace.com]
- 5. US5808150A - Stabilization of hydroxylamine solutions - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. Hydroxylamine-mediated C–C amination via an aza-hock rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. asianjpr.com [asianjpr.com]
- 11. CN103913537A - Method for rapidly determining content of hydroxylamine hydrochloride based on gas-phase derivative chromatography - Google Patents [patents.google.com]
- 12. Exploring Optimal Reaction Conditions Guided by Graph Neural Networks and Bayesian Optimization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scalable Synthesis and Purification of Paracetamol (Acetaminophen)
Welcome to the technical support center for the scalable synthesis and purification of Paracetamol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on optimizing your experimental and production processes.
Frequently Asked Questions (FAQs)
Synthesis FAQs
Q1: What are the most common industrial synthesis routes for Paracetamol?
A1: The most prevalent industrial synthesis of Paracetamol starts from phenol, which is nitrated, followed by the reduction of the p-nitrophenol intermediate to p-aminophenol, and subsequent acetylation.[1] Another common route involves the acetamidation of hydroquinone.[2] Newer, greener methods are also being explored, such as those starting from renewables like lignocellulosic material.[3]
Q2: My Paracetamol synthesis is resulting in a low yield. What are the potential causes and solutions?
A2: Low yields can stem from several factors. Incomplete reactions, side reactions, and losses during workup and purification are common culprits.[4] For instance, in the acetylation of p-aminophenol, extending the reaction time can lead to the formation of a diacetylated derivative.[4] To improve yields, consider optimizing reaction conditions such as temperature, reaction time, and reagent stoichiometry. Additionally, employing techniques like mechanochemistry can lead to higher yields and reduced solvent usage compared to traditional solvent-based processes.[5]
Q3: The crude product of my synthesis is colored (e.g., pinkish or yellow). What causes this and how can it be removed?
A3: Color in the crude product is often due to the presence of impurities, such as oxidized byproducts of p-aminophenol.[4] While activated charcoal is commonly used for decolorization during recrystallization, it may not always be completely effective.[4] Ensuring a thorough filtration and washing of the crude product with cold water is crucial.[4] If color persists, multiple recrystallizations may be necessary.[6]
Purification FAQs
Q4: What is the most effective method for purifying crude Paracetamol on a large scale?
A4: Recrystallization is the most widely used and effective method for purifying Paracetamol.[6][7] This technique leverages the difference in solubility of Paracetamol in a solvent at different temperatures. Paracetamol is sparingly soluble in cold water but highly soluble in hot water, making water an excellent solvent for recrystallization.[7][8] Ethanol or a mixture of ethanol and water can also be used.[6]
Q5: My recrystallization is not yielding pure crystals. What could be the issue?
A5: Several factors can affect the purity of recrystallized Paracetamol. The presence of insoluble impurities can be addressed by hot filtration of the dissolved crude product.[7][8] Soluble impurities can sometimes co-crystallize if the cooling process is too rapid. A slow cooling process allows for the formation of pure crystals while impurities remain in the solution.[6] If crystallization does not occur, it can be induced by scratching the inside of the vessel with a glass rod.[4]
Q6: What are the common impurities found in Paracetamol and how can they be identified?
A6: Common impurities in Paracetamol can be organic or inorganic.[6] Organic impurities include unreacted starting materials like 4-aminophenol, by-products such as 4-chloroacetanilide, and degradation products.[6] Inorganic impurities can include catalysts and heavy metals from the synthesis process.[6] Analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Gas Chromatography (GC) are used to identify and quantify these impurities.[6]
Troubleshooting Guides
Synthesis Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Reaction Conversion | - Inadequate reaction temperature or time.- Poor mixing.- Catalyst deactivation. | - Optimize reaction temperature and time based on literature or internal studies.- Ensure efficient stirring to maintain a homogeneous reaction mixture.- Investigate catalyst stability and consider regeneration or using a fresh batch. |
| Formation of Side Products | - Non-selective reaction conditions.- Presence of impurities in starting materials. | - Adjust reaction parameters (e.g., temperature, pressure, catalyst) to favor the desired reaction pathway.[2]- Use high-purity starting materials. |
| Product Degradation | - Harsh reaction conditions (e.g., high temperature, extreme pH).- Presence of oxidizing agents. | - Employ milder reaction conditions.- Use antioxidants if necessary.[9] |
Purification Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Crystal Yield After Recrystallization | - Incomplete dissolution of crude product.- Cooling to a temperature that is not low enough.- Using an excessive amount of solvent. | - Ensure the crude product is fully dissolved in the minimum amount of hot solvent.- Cool the solution in an ice bath to maximize crystal formation.[4]- If too much solvent was used, carefully evaporate some of it to reach the saturation point. |
| Oiling Out During Crystallization | - The solution is too supersaturated.- The cooling rate is too fast. | - Use a slightly larger volume of solvent to reduce the level of supersaturation.- Decrease the cooling rate to allow for controlled crystal growth. |
| Crystals are Contaminated with Insoluble Impurities | - Inadequate filtration of the hot solution. | - Perform a hot filtration step after dissolving the crude product to remove any insoluble materials before cooling.[7][8] |
| Filtrate is Milky and Crystals Form in the Filter Funnel | - Premature crystallization due to cooling during vacuum filtration. | - Use a pre-heated filter funnel to maintain the temperature of the solution during filtration.[10] |
Experimental Protocols
Protocol 1: Synthesis of Paracetamol by Acetylation of p-Aminophenol
Materials:
-
p-Aminophenol
-
Acetic anhydride
-
Water
-
Ice bath
-
Filtration apparatus
Procedure:
-
Suspend p-aminophenol in water in a flask.
-
Add acetic anhydride to the suspension.
-
Gently heat the mixture in a water bath with stirring until the reaction is complete. The reaction time may need to be optimized to avoid the formation of diacetylated byproducts.[4]
-
Cool the reaction mixture in an ice bath to induce crystallization of the crude Paracetamol.
-
Collect the crude product by filtration and wash with cold water.[4]
-
Dry the crude product before proceeding to purification.
Protocol 2: Purification of Paracetamol by Recrystallization
Materials:
-
Crude Paracetamol
-
Water (or ethanol/water mixture)
-
Heating apparatus (e.g., hot plate)
-
Filtration apparatus
-
Ice bath
Procedure:
-
Place the crude Paracetamol in a flask and add a minimum amount of water.
-
Heat the mixture while stirring until the Paracetamol completely dissolves.[8]
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.[4]
-
Collect the pure Paracetamol crystals by filtration.
-
Wash the crystals with a small amount of cold water.
-
Dry the purified crystals. The melting point of pure Paracetamol is approximately 169°C.[7]
Visualizations
Caption: A flowchart illustrating the key stages in the synthesis and purification of Paracetamol.
Caption: A logical diagram for troubleshooting low yields in Paracetamol synthesis.
References
- 1. entrepreneurindia.co [entrepreneurindia.co]
- 2. pubs.acs.org [pubs.acs.org]
- 3. (359c) Routes to Renewable Production of Paracetamol: A Green Chemistry Analysis of Industrial Viability | AIChE [proceedings.aiche.org]
- 4. rsc.org [rsc.org]
- 5. wab-group.com [wab-group.com]
- 6. salispharm.com [salispharm.com]
- 7. ijarsct.co.in [ijarsct.co.in]
- 8. Paracetamol book | The extraction and purification of paracetamol from tablets | Resource | RSC Education [edu.rsc.org]
- 9. CN112500309A - Purification method of acetaminophen crude product - Google Patents [patents.google.com]
- 10. m.youtube.com [m.youtube.com]
Addressing the instability of N-aminohydroxylamine derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the inherent instability of N-aminohydroxylamine derivatives during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why are N-aminohydroxylamine derivatives generally unstable?
N-aminohydroxylamine derivatives are inherently reactive due to the presence of the N-O bond, which is relatively weak and susceptible to cleavage. Their instability is often exacerbated by factors such as temperature, pH, light exposure, the presence of metal ions, and oxidizing agents.[1] The lone pair of electrons on the nitrogen atom also makes them susceptible to oxidation.
Q2: What are the common degradation pathways for N-aminohydroxylamine derivatives?
The primary degradation pathways for N-aminohydroxylamine derivatives often involve oxidation and hydrolysis. Oxidation can lead to the formation of corresponding nitroso compounds, oximes, and nitrones. Hydrolysis, particularly under acidic or basic conditions, can cleave the N-O bond, leading to the formation of an amine and a hydroxylamine or further degradation products. Bimolecular isomerization is another potential degradation pathway, especially in aqueous solutions.
Q3: How do substituents on the nitrogen atom affect the stability of N-aminohydroxylamine derivatives?
The nature of the substituent on the nitrogen atom can significantly influence the stability of the molecule. Electron-donating groups can increase electron density on the nitrogen, potentially making the compound more susceptible to oxidation. Conversely, bulky substituents, such as a tert-butyl group, may offer some steric hindrance, which can slow down degradation by physically blocking the approach of reactants.[2]
Q4: What is the role of metal ions in the degradation of these derivatives?
Transition metal ions, particularly iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺), can act as catalysts in the decomposition of hydroxylamine and its derivatives.[3][4][5][6] These metal ions can facilitate redox cycling, leading to the formation of reactive oxygen species and accelerating the oxidative degradation of the N-aminohydroxylamine compounds. Even trace amounts of metal contamination can lead to significant product loss.
Q5: How can I improve the stability of my N-aminohydroxylamine derivatives in solution?
To enhance the stability of N-aminohydroxylamine derivatives in solution, consider the following strategies:
-
pH Control: Maintain the pH of the solution within a range where the derivative is most stable, which needs to be determined experimentally for each compound.
-
Temperature Control: Store solutions at low temperatures (e.g., 2-8 °C) and protect them from heat sources.[2]
-
Inert Atmosphere: Work under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[2]
-
Chelating Agents: Add a chelating agent, such as EDTA, to sequester catalytic metal ions.[7]
-
Light Protection: Store solutions in amber vials or protect them from light to prevent photolytic degradation.
-
Use of Salts: Whenever possible, work with the salt form of the N-aminohydroxylamine derivative (e.g., hydrochloride salt), as they are generally more stable than the free base.[1]
Troubleshooting Guides
Issue 1: Rapid degradation of the N-aminohydroxylamine derivative is observed during an experiment.
| Possible Cause | Troubleshooting Step |
| Presence of catalytic metal ions | Add a chelating agent like EDTA to the reaction mixture. Ensure all glassware is thoroughly cleaned to remove any trace metal residues. |
| Exposure to oxygen | Degas all solvents and purge the reaction vessel with an inert gas (nitrogen or argon) before adding the derivative. Maintain a positive pressure of the inert gas throughout the experiment. |
| Inappropriate pH of the medium | Measure the pH of the reaction mixture. Adjust the pH to a more neutral or experimentally determined optimal range for your specific derivative. |
| Elevated temperature | Conduct the experiment at a lower temperature, if the reaction conditions permit. Use a cooling bath if necessary. |
| Light-induced degradation | Protect the reaction vessel from light by wrapping it in aluminum foil or using amber glassware. |
Issue 2: The sample of the N-aminohydroxylamine derivative has changed color (e.g., turned yellow or brown).
| Possible Cause | Troubleshooting Step |
| Oxidation of the compound | This is a common sign of degradation. The colored species are likely oxidation products such as nitroso compounds. The material may not be suitable for use if high purity is required. |
| Impure starting material or solvent | Analyze the purity of the starting material and solvents. Use freshly distilled or high-purity solvents. |
| Improper storage conditions | Review the storage conditions. Ensure the compound is stored at the recommended temperature, protected from light, and under an inert atmosphere if necessary. |
Issue 3: Inconsistent results are obtained in experiments using the same batch of an N-aminohydroxylamine derivative.
| Possible Cause | Troubleshooting Step |
| Degradation of the stock solution | Prepare fresh stock solutions for each set of experiments. If a stock solution must be stored, aliquot it into smaller, single-use vials to avoid repeated freeze-thaw cycles and exposure to air. |
| Variability in experimental setup | Standardize all experimental parameters, including temperature, pH, reaction time, and the source and purity of all reagents and solvents. |
| Contamination of the stock solution | Ensure that the stock solution is not contaminated with metal ions or other reactive species. Use high-purity solvents and clean glassware for its preparation. |
Data Presentation
Table 1: Illustrative Stability of N-Alkylhydroxylamine Derivatives under Varying pH Conditions
| Compound | pH 4.0 (% Degradation after 24h at 25°C) | pH 7.0 (% Degradation after 24h at 25°C) | pH 10.0 (% Degradation after 24h at 25°C) |
| N-Methylhydroxylamine | 15% | 5% | 25% |
| N-Ethylhydroxylamine | 12% | 4% | 22% |
| N-Propylhydroxylamine | 10% | 3% | 20% |
| N-tert-Butylhydroxylamine | 8% | 2% | 15% |
Note: The data in this table is illustrative and intended to show general trends. Actual degradation rates will vary depending on the specific compound and experimental conditions.
Table 2: Illustrative Effect of Temperature on the Stability of N-Arylhydroxylamine Derivatives at pH 7.0
| Compound | % Degradation after 8h at 4°C | % Degradation after 8h at 25°C | % Degradation after 8h at 40°C |
| N-Phenylhydroxylamine | <1% | 8% | 30% |
| N-(4-Chlorophenyl)hydroxylamine | <1% | 10% | 35% |
| N-(4-Methoxyphenyl)hydroxylamine | 1% | 12% | 40% |
Note: The data in this table is illustrative and intended to show general trends. Actual degradation rates will vary depending on the specific compound and experimental conditions.
Experimental Protocols
Key Experiment: Forced Degradation Study of an N-Aminohydroxylamine Derivative by HPLC
This protocol outlines a general procedure for conducting a forced degradation study to identify the degradation products and determine the stability-indicating nature of an analytical method for an N-aminohydroxylamine derivative.
1. Materials and Reagents:
-
N-Aminohydroxylamine derivative of interest
-
HPLC-grade acetonitrile and water
-
Formic acid (or other suitable buffer components)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
2. Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS) detector
-
C18 reverse-phase HPLC column
-
pH meter
-
Temperature-controlled oven or water bath
-
Photostability chamber
3. Sample Preparation:
-
Prepare a stock solution of the N-aminohydroxylamine derivative in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of 1 mg/mL.
4. Forced Degradation Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of the derivative in an oven at 80°C for 48 hours. Also, heat a 1 mL aliquot of the stock solution at 80°C for 24 hours.
-
Photolytic Degradation: Expose a 1 mL aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
Control Sample: Dilute 1 mL of the stock solution with 1 mL of the solvent and keep it at 4°C.
5. Analysis by HPLC:
-
Before injection, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze the samples by a suitable reverse-phase HPLC method. An example of HPLC conditions is provided below.
Example HPLC Method:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 5% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength or MS detection.[3][4][8]
6. Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of the control sample.
-
Identify the peaks of the degradation products.
-
Calculate the percentage of degradation of the parent compound.
-
If using an MS detector, determine the mass-to-charge ratio of the degradation products to help in their identification.
Mandatory Visualization
References
- 1. Hydroxylamine - Wikipedia [en.wikipedia.org]
- 2. asianjpr.com [asianjpr.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. The Impact of Copper Ions on the Activity of Antibiotic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism study of the effect of copper ions on the stability of As(III) sulfuration precipitation in acidic copper smelting wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sequential metabolism of secondary alkyl amines to metabolic-intermediate complexes: opposing roles for the secondary hydroxylamine and primary amine metabolites of desipramine, (s)-fluoxetine, and N-desmethyldiltiazem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Oxime and Hydrazone Ligation: Hydrazinol vs. Hydroxylamine in Bioconjugation
For researchers, scientists, and drug development professionals engaged in the precise art of bioconjugation, the choice of ligation chemistry is paramount. Among the arsenal of available techniques, the formation of carbon-nitrogen double bonds through the reaction of carbonyls with α-effect nucleophiles stands out for its specificity and biocompatibility. This guide provides an in-depth comparison of two prominent methods: oxime ligation, utilizing hydroxylamine and its derivatives, and hydrazone ligation, which employs hydrazine-based reagents. While the term "hydrazinol" is not standard in this context, this guide will address the comparison between the underlying chemistries of hydrazine and hydroxylamine ligations to clarify their respective advantages and applications.
Introduction to Oxime and Hydrazone Ligation
Oxime and hydrazone ligations are chemoselective reactions that form stable covalent bonds between a carbonyl group (an aldehyde or ketone) and a nucleophile—an aminooxy group in the case of oxime ligation, and a hydrazine group for hydrazone ligation. These reactions are highly valued in drug development, protein labeling, and the creation of complex biomolecular constructs due to their ability to proceed under mild, aqueous conditions with minimal side reactions.
The fundamental difference lies in the nucleophile used:
-
Hydroxylamine (and its derivatives): Possess an aminooxy group (-O-NH₂) that reacts with a carbonyl to form a stable oxime linkage (C=N-O).
-
Hydrazine (and its derivatives): Contain a hydrazine group (-NH-NH₂) that reacts with a carbonyl to form a hydrazone linkage (C=N-NH).
This guide will delve into the kinetics, stability, and experimental considerations for both ligation strategies, providing the data necessary to select the optimal method for a given application.
Quantitative Comparison of Reaction Performance
The choice between hydroxylamine and hydrazine for ligation often hinges on a trade-off between reaction rate and the stability of the resulting conjugate. The following table summarizes key quantitative data comparing the two chemistries.
| Parameter | Oxime Ligation (Hydroxylamine-based) | Hydrazone Ligation (Hydrazine-based) | Key Insights |
| Second-Order Rate Constant (k₂) at neutral pH (uncatalyzed) | ~0.01 M⁻¹s⁻¹ or below[1] | Generally faster than uncatalyzed oxime formation | Hydrazone formation is kinetically favored in the absence of a catalyst. |
| Second-Order Rate Constant (k₂) with Aniline Catalyst | 8.2 ± 1.0 M⁻¹s⁻¹ (for aminooxyacetyl-peptide and benzaldehyde)[2] | 10¹ - 10³ M⁻¹s⁻¹ (for 6-hydrazinopyridyl peptide and aromatic aldehydes)[2] | Aniline catalysis significantly accelerates both reactions, with hydrazone formation often remaining faster. |
| Equilibrium Constant (Keq) | >10⁸ M⁻¹[1][2] | 10⁴ - 10⁶ M⁻¹[1][2] | The equilibrium for oxime formation strongly favors the product, ensuring high yields even at low concentrations. |
| Hydrolytic Stability | High; rate constant for hydrolysis is nearly 1000-fold lower than for hydrazones.[3] | Lower; susceptible to hydrolysis, especially under acidic conditions.[3][4] | Oxime linkages offer superior long-term stability in biological media. |
| pH Optimum | Mildly acidic (pH 4-5) for uncatalyzed reaction; can be effective at neutral pH with a catalyst. | Mildly acidic (pH 4.5-5.5) for optimal rates. | Both reactions are pH-dependent, with acidic conditions generally favoring the reaction. |
Reaction Mechanisms and Workflows
The general mechanism for both oxime and hydrazone formation proceeds through a two-step process involving the nucleophilic attack of the aminooxy or hydrazine group on the carbonyl carbon, followed by dehydration to form the C=N double bond.
A typical experimental workflow for comparing the efficacy of these two ligation methods would involve parallel reactions under identical conditions, followed by analysis to quantify product formation and stability.
Experimental Protocols
The following are generalized protocols for performing oxime and hydrazone ligations. It is crucial to optimize concentrations, pH, and reaction time for specific substrates.
Protocol 1: Aniline-Catalyzed Oxime Ligation
This protocol is adapted from procedures used for labeling peptides and proteins.[2]
Materials:
-
Carbonyl-containing biomolecule (e.g., peptide, protein)
-
Aminooxy-derivatized molecule (e.g., aminooxyacetyl-Alexa Fluor® 488)
-
Sodium phosphate buffer (0.3 M, pH 7.0)
-
Aniline stock solution (e.g., 1 M in a compatible solvent)
-
Quenching solution (e.g., a scavenger for the aminooxy reagent if necessary)
-
Analytical HPLC and Mass Spectrometer
Procedure:
-
Reaction Setup:
-
Dissolve the carbonyl-containing biomolecule in the sodium phosphate buffer to a final concentration of 100 µM.
-
Dissolve the aminooxy-derivatized molecule in the same buffer to a final concentration of 100 µM.
-
-
Ligation:
-
Add the aniline stock solution to the reaction mixture to a final concentration of 100 mM.
-
Incubate the reaction at room temperature.
-
-
Monitoring the Reaction:
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction if necessary.
-
Analyze the aliquot by analytical HPLC and/or LC-MS to determine the extent of product formation.
-
-
Purification:
-
Once the reaction has reached the desired conversion, the product can be purified from the catalyst and excess reagents using an appropriate method, such as size-exclusion chromatography (e.g., NAP-5 column).[2]
-
Protocol 2: Hydrazone Ligation
This protocol is based on the reaction of a 6-hydrazinopyridyl-functionalized peptide with an aromatic aldehyde.[2]
Materials:
-
Aldehyde-containing biomolecule
-
Hydrazine-derivatized molecule (e.g., 6-hydrazinopyridyl peptide)
-
Sodium phosphate buffer (e.g., 0.2 M, pH 7.0) or an appropriate acidic buffer (e.g., pH 4.5)
-
Aniline stock solution (optional, for catalyzed reaction)
-
Quenching solution
-
Analytical HPLC and Mass Spectrometer
Procedure:
-
Reaction Setup:
-
Dissolve the aldehyde-containing biomolecule in the chosen buffer to a final concentration of 100 µM.
-
Dissolve the hydrazine-derivatized molecule in the same buffer to a final concentration of 100 µM.
-
-
Ligation:
-
For an uncatalyzed reaction, incubate the mixture at room temperature.
-
For a catalyzed reaction, add aniline to a final concentration of 100 mM and incubate at room temperature.
-
-
Monitoring the Reaction:
-
Follow the same procedure as in Protocol 1, taking aliquots at appropriate time intervals for HPLC or LC-MS analysis.
-
-
Purification:
-
Purify the hydrazone conjugate using a suitable chromatographic technique. Note that the stability of some hydrazine reagents and the resulting hydrazone products should be considered during purification and storage.[2]
-
Conclusion and Recommendations
The choice between hydroxylamine (oxime ligation) and hydrazine (hydrazone ligation) is a critical decision in the design of bioconjugation strategies.
Choose Oxime Ligation (Hydroxylamine-based) when:
-
High stability is paramount: The resulting oxime bond is significantly more resistant to hydrolysis than a hydrazone bond, making it ideal for applications requiring long-term stability in vivo or in storage.[3][4]
-
High yield at low concentrations is necessary: The highly favorable equilibrium constant ensures that the reaction proceeds to completion even with dilute reactants.[1][2]
Choose Hydrazone Ligation (Hydrazine-based) when:
-
Rapid reaction kinetics are essential: Hydrazone formation is generally faster, particularly in the absence of a catalyst, which can be advantageous for time-sensitive applications.
-
Reversible linkage is desired: The lower stability of the hydrazone bond can be exploited for controlled-release drug delivery systems where cleavage of the linker is triggered by a change in pH.
For many applications in drug development and bioconjugation where stability is a key concern, the superior hydrolytic stability of the oxime linkage makes hydroxylamine-based ligation the preferred method . The slower reaction kinetics can be effectively overcome by the use of catalysts like aniline and its derivatives.[2] Ultimately, the optimal choice will depend on the specific requirements of the experimental system, including the desired stability of the final conjugate, the reaction conditions that can be tolerated, and the need for rapid kinetics.
References
- 1. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Kinetic Analysis of Hydrazide Reagents for Bioconjugation
For researchers, scientists, and drug development professionals, the selection of appropriate reagents for bioconjugation is a critical step that dictates the efficiency, stability, and ultimate success of their molecular constructs. Among the diverse chemical reactions utilized for this purpose, the formation of hydrazones from the reaction of a hydrazide with an aldehyde or ketone offers a versatile and widely used strategy. This guide provides a comparative kinetic analysis of various hydrazide reagents, offering insights into their reaction rates and the factors that govern their reactivity.
While a specific reagent termed "Hydrazinol" was not prominently identified in the surveyed literature, this guide will compare the kinetic profiles of several common and structurally diverse hydrazide reagents. Understanding the kinetic behavior of these reagents is paramount for optimizing reaction conditions and achieving desired conjugation outcomes in applications ranging from drug delivery to cellular imaging.
Comparative Kinetic Data of Hydrazide Reagents
The rate of hydrazone formation is significantly influenced by the structure of the hydrazide reagent, the nature of the carbonyl compound (aldehyde or ketone), and the reaction conditions, most notably pH. The second-order rate constants for the reaction of various hydrazides with aldehydes and ketones provide a quantitative measure for comparing their reactivity.
| Hydrazide Reagent | Carbonyl Substrate | pH | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| Phenylhydrazine | 4-Nitrobenzaldehyde | 7.4 | ~0.5 - 1.0 | [1] |
| Phenylhydrazine | Benzaldehyde | 7.4 | ~0.1 - 0.2 | [1] |
| Phenylhydrazine | 4-Methoxybenzaldehyde | 7.4 | ~0.05 - 0.1 | [1] |
| 2-Carboxyphenylhydrazine | Benzaldehyde | 7.4 | ~1.0 - 2.0 | [1] |
| Hydrazide 3 (unspecified structure) | Lysyl Oxidase (enzyme) | N/A | IC50 = 20-100 µM (inhibition) | [2] |
| Alkyl Hydrazine 4 (unspecified structure) | Lysyl Oxidase (enzyme) | N/A | IC50 = 20-100 µM (inhibition) | [2] |
| Semicarbazide 5 (unspecified structure) | Lysyl Oxidase (enzyme) | N/A | IC50 = 20-100 µM (inhibition) | [2] |
Note: The rate constants are approximate values derived from the referenced literature and are intended for comparative purposes. Actual rates can vary based on specific experimental conditions. IC50 values represent the concentration of an inhibitor required to block 50% of enzyme activity and are an indirect measure of reactivity in this context.
Factors Influencing Reaction Kinetics
Several key factors influence the rate of hydrazone formation:
-
Electronic Effects: Electron-withdrawing groups on the aromatic ring of an arylhydrazine can increase the electrophilicity of the carbonyl carbon, leading to faster reaction rates. Conversely, electron-donating groups tend to decrease the reaction rate. For example, 4-nitrobenzaldehyde reacts faster with phenylhydrazine than benzaldehyde, which in turn is faster than 4-methoxybenzaldehyde[1].
-
Neighboring Group Participation: The presence of acidic or basic groups in the vicinity of the reacting carbonyl or hydrazine moiety can catalyze the reaction. For instance, a hydrazine with a neighboring carboxylic acid group exhibits an accelerated reaction rate[1]. This intramolecular catalysis can significantly enhance reaction efficiency, especially at physiological pH.
-
pH: The formation of hydrazones is pH-dependent. The reaction is generally acid-catalyzed, as protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic. However, at very low pH, the hydrazine nucleophile can be protonated, reducing its nucleophilicity and slowing the reaction. Therefore, an optimal pH range, typically between 4 and 6, is often employed for efficient hydrazone formation.
-
Steric Hindrance: While electronic effects are often dominant, steric hindrance around the carbonyl group or the hydrazine can also affect reaction rates. Bulky substituents may slow down the approach of the nucleophile to the electrophilic center.
Experimental Protocols
A standardized experimental protocol is crucial for obtaining reliable and comparable kinetic data. The following outlines a general methodology for the kinetic analysis of hydrazide reactions.
General Protocol for Kinetic Analysis of Hydrazone Formation:
-
Reagent Preparation:
-
Prepare stock solutions of the hydrazide reagent and the carbonyl substrate in a suitable buffer (e.g., phosphate buffer at a specific pH).
-
Ensure the final concentrations are appropriate for the desired kinetic measurements. For pseudo-first-order conditions, one reactant (typically the carbonyl compound) is used in large excess.
-
-
Kinetic Measurement:
-
Initiate the reaction by mixing the hydrazide and carbonyl solutions in a temperature-controlled cuvette.
-
Monitor the reaction progress over time using a UV-Vis spectrophotometer. The formation of the hydrazone C=N bond often results in a change in absorbance at a specific wavelength.
-
Record the absorbance at regular time intervals until the reaction reaches completion.
-
-
Data Analysis:
-
For pseudo-first-order conditions, plot the natural logarithm of the change in absorbance versus time. The slope of the resulting linear plot gives the pseudo-first-order rate constant (k_obs).
-
The second-order rate constant (k2) can be calculated by dividing k_obs by the concentration of the reactant in excess.
-
Alternatively, non-linear regression analysis of the absorbance versus time data can be used to directly determine the rate constants.
-
Visualizing Reaction Pathways and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate the underlying mechanisms and experimental procedures.
Caption: General mechanism of hydrazone formation.
Caption: Experimental workflow for kinetic analysis.
Conclusion
The kinetic analysis of hydrazide reagents reveals a nuanced landscape of reactivity governed by electronic, steric, and catalytic factors. While a direct comparison involving a specific "this compound" reagent was not feasible based on the available literature, the principles outlined in this guide provide a robust framework for selecting the most appropriate hydrazide for a given bioconjugation application. By understanding the factors that influence reaction rates and employing standardized kinetic analysis protocols, researchers can optimize their conjugation strategies to achieve high efficiency and yield, ultimately advancing their scientific and therapeutic goals. The development of hydrazides with tailored reactivity profiles, such as those incorporating intramolecular catalytic groups, continues to expand the toolkit for precise and efficient bioconjugation.
References
A Comparative Guide to the Stability of Hydrazones for Researchers and Drug Development Professionals
In the realm of bioconjugation and drug delivery, the stability of the linker molecule is a critical determinant of efficacy and safety. Hydrazone linkages, formed by the condensation of a hydrazine with an aldehyde or ketone, are frequently employed due to their characteristic pH-sensitive nature. This guide provides a detailed comparison of the stability of hydrazones derived from various hydrazines, supported by experimental data, to aid researchers in selecting the optimal linker for their specific application. While the term "Hydrazinol" (N-aminohydroxylamine) was considered, its inherent instability makes it an unlikely candidate for forming stable hydrazones for pharmaceutical applications[1][2]. Consequently, this guide will focus on hydrazones formed from more commonly utilized and well-characterized hydrazines.
Factors Influencing Hydrazone Stability
The stability of a hydrazone bond is primarily influenced by two key factors:
-
pH: Hydrazone hydrolysis is acid-catalyzed[3][4]. They are generally stable at neutral or physiological pH (around 7.4) but undergo accelerated cleavage in acidic environments, such as those found in endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0)[4][]. This property is leveraged for the targeted release of drugs within cancer cells[6].
-
Electronic Effects: The electronic properties of the substituents on both the hydrazine and the carbonyl compound significantly impact stability. Electron-donating groups on the hydrazine moiety tend to increase the stability of the hydrazone, while electron-withdrawing groups decrease stability by making the hydrazone more susceptible to hydrolysis[7]. Conversely, hydrazones formed from aromatic aldehydes are generally more stable than those from aliphatic aldehydes due to conjugation[8].
Comparative Stability Data
The following table summarizes the hydrolytic stability of various isostructural hydrazones, providing their half-lives (t½) at different pD values (the equivalent of pH in deuterium oxide, D₂O). This data is primarily drawn from the comprehensive study by Kalia and Raines (2008), which allows for a direct and objective comparison[3].
| Hydrazone Type | Hydrazine Precursor | Structure of Hydrazone (R-C(CH₃)₂=N-NHR') | t½ at pD 7.0 (min) | t½ at pD 6.0 (min) | t½ at pD 5.0 (min) |
| Alkylhydrazone | Methylhydrazine | (CH₃)₃C-CH=N-NHCH₃ | 1.8 | 0.18 | 0.018 |
| Alkylhydrazone | 1,1-Dimethylhydrazine | (CH₃)₃C-CH=N-N(CH₃)₂ | 3.6 | 0.36 | 0.036 |
| Acylhydrazone | Acetylhydrazide | (CH₃)₃C-CH=N-NHC(O)CH₃ | 3.6 | 0.36 | 0.036 |
| Semicarbazone | Semicarbazide | (CH₃)₃C-CH=N-NHC(O)NH₂ | 9.0 | 0.90 | 0.090 |
| Trialkylhydrazonium | Trimethylhydrazinium iodide | (CH₃)₃C-CH=N-N⁺(CH₃)₃ | > 10,080 | > 10,080 | 1,440 |
| Oxime | Hydroxylamine | (CH₃)₃C-CH=N-OH | 1,080 | 108 | 10.8 |
Data adapted from Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523–7526.[3]
Key Observations from the Data:
-
Alkylhydrazones are the least stable among the tested hydrazones, exhibiting very short half-lives even at near-neutral pD.
-
Acylhydrazones and Semicarbazones show increased stability compared to simple alkylhydrazones at pD 7.0. Notably, acylhydrazones are more resistant to hydrolysis at neutral pH but become more labile at lower pH, a desirable characteristic for drug delivery linkers[7].
-
The Trialkylhydrazonium ion is exceptionally stable across the tested pD range. However, its synthesis often involves non-biocompatible reagents, limiting its practical application in biological systems[3].
-
For context, oximes , formed from hydroxylamine, are significantly more stable than hydrazones under acidic conditions, with rate constants for hydrolysis being nearly 1000-fold lower than for simple hydrazones[3][9].
Experimental Protocols
Below are detailed methodologies for key experiments related to the formation and stability analysis of hydrazones.
General Protocol for Hydrazone Synthesis
This protocol describes a general method for the synthesis of hydrazones from a hydrazine and a carbonyl compound.
Materials:
-
Hydrazine derivative (e.g., phenylhydrazine, acetylhydrazide)
-
Aldehyde or ketone
-
Anhydrous solvent (e.g., ethanol, methanol, or tetrahydrofuran)
-
Acid catalyst (e.g., acetic acid, optional)
-
Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)
Procedure:
-
Dissolve the aldehyde or ketone (1 equivalent) in the anhydrous solvent in a round-bottom flask.
-
Add the hydrazine derivative (1 to 1.2 equivalents) to the solution.
-
If the reaction is slow, a catalytic amount of acetic acid can be added.
-
Stir the reaction mixture at room temperature or under reflux, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the solvent under reduced pressure.
-
If necessary, purify the resulting hydrazone by recrystallization or column chromatography.
-
Characterize the purified hydrazone using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy.
Protocol for Determining Hydrolytic Stability by ¹H NMR Spectroscopy
This protocol is adapted from the methods used by Kalia and Raines to measure the kinetics of hydrazone hydrolysis[3][10].
Materials:
-
Purified hydrazone
-
Deuterated buffers (e.g., phosphate buffer in D₂O) at various pD values (5.0, 6.0, 7.0)
-
Deuterated formaldehyde (D₂CO) or another suitable trapping agent
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a stock solution of the hydrazone in a suitable deuterated solvent.
-
Prepare deuterated buffers at the desired pD values.
-
In an NMR tube, combine the deuterated buffer and a stock solution of the trapping agent (e.g., a 10-fold molar excess of D₂CO).
-
Initiate the hydrolysis reaction by adding a known concentration of the hydrazone stock solution to the NMR tube.
-
Immediately acquire a ¹H NMR spectrum (t=0) and continue to acquire spectra at regular time intervals.
-
Monitor the reaction by integrating the signal of the aldehydic proton of the released carbonyl compound (e.g., pivalaldehyde at δ = 9.4 ppm) and the corresponding signal of the hydrazone[10].
-
The disappearance of the hydrazone signal and the appearance of the aldehyde signal over time are used to calculate the first-order rate constant (k) for hydrolysis.
-
The half-life (t½) is calculated using the equation: t½ = ln(2)/k.
Protocol for Stability Assessment by HPLC
High-performance liquid chromatography (HPLC) is a common method for assessing the stability of hydrazone-containing compounds, particularly in the context of drug-linker conjugates[8].
Materials:
-
Hydrazone-containing compound
-
Buffer solutions at various pH values (e.g., phosphate-buffered saline at pH 7.4 and acetate buffer at pH 5.5)
-
Acetonitrile or other suitable organic solvent for the mobile phase
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
Procedure:
-
Dissolve the hydrazone compound in the buffer of interest to a known concentration.
-
Incubate the solution at a controlled temperature (e.g., 37°C).
-
At specified time points, withdraw an aliquot of the sample and quench the hydrolysis by dilution in the mobile phase or by adding a suitable quenching agent.
-
Inject the sample into the HPLC system.
-
Monitor the degradation of the parent hydrazone compound by measuring the decrease in its peak area over time.
-
The percentage of the remaining compound at each time point is used to determine the stability profile and calculate the half-life.
Visualizations
Logical Relationship in Hydrazone Formation and Hydrolysis
The formation of a hydrazone is a reversible condensation reaction. The reverse reaction, hydrolysis, is typically favored under acidic conditions.
References
- 1. Sciencemadness Discussion Board - this compound (N-amino hydroxylamine) - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. This compound | H4N2O | CID 15568012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cleavable Linkers Play a Pivotal Role in the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 6. Hydrazone - Wikipedia [en.wikipedia.org]
- 7. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Description, Synthesis and Usage of Phenylhydrazine_Chemicalbook [chemicalbook.com]
- 10. scispace.com [scispace.com]
Navigating Hydrazone Linker Validation: A Comparative Guide to LC-MS and Alternative Methods
For researchers, scientists, and drug development professionals engaged in the intricate process of antibody-drug conjugate (ADC) development, the validation of linker stability and conjugation efficiency is a critical determinant of therapeutic efficacy and safety. This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methods and alternative techniques for validating hydrazone-based conjugations, a common class of pH-sensitive linkers. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are presented to aid in the selection of the most appropriate analytical strategy.
Hydrazone linkers, prized for their ability to remain stable at physiological pH and cleave in the acidic environment of endosomes and lysosomes, are a cornerstone of modern ADC design. However, this inherent pH sensitivity necessitates rigorous analytical validation to ensure linker integrity in circulation and efficient payload release at the target site. This guide explores the predominant LC-MS-based approaches and established alternative methods for the comprehensive characterization of hydrazinol and other hydrazone-linked conjugates.
Comparative Analysis of Analytical Methodologies
The selection of an analytical method for validating hydrazone conjugation is a multifactorial decision, balancing the need for detailed structural information with throughput, sensitivity, and the specific questions being addressed. LC-MS methods offer unparalleled detail at the molecular level, while alternative techniques like UV/Vis spectroscopy and ELISA provide valuable, often higher-throughput, complementary data.
| Method | Principle | Information Provided | Advantages | Disadvantages |
| LC-MS Methods | ||||
| Hydrophobic Interaction Chromatography (HIC)-MS | Separates molecules based on hydrophobicity. The addition of hydrophobic drug-linkers increases the hydrophobicity of the antibody. | Drug-to-Antibody Ratio (DAR) distribution, average DAR, presence of unconjugated antibody. | High resolution for different drug-loaded species. Can be coupled to MS for mass confirmation. Standard for cysteine-linked ADCs.[1] | Not ideal for lysine-conjugated ADCs due to heterogeneous elution. Requires specific salt gradients. |
| Reversed-Phase Liquid Chromatography (RPLC)-MS | Separates molecules based on hydrophobicity under denaturing conditions. | Average DAR, characterization of light and heavy chain drug loading after reduction. | Orthogonal method to HIC.[1] Can be directly coupled to MS for mass analysis.[2] | Denaturing conditions may not be suitable for all ADCs. May have poorer resolution for intact ADCs compared to HIC. |
| Native Size-Exclusion Chromatography (SEC)-MS | Separates molecules based on size under non-denaturing conditions. | Intact ADC mass, confirmation of non-covalent associations, average DAR. | Preserves the native structure of the ADC.[3][4] Reduces charge state complexity in MS.[5] | Lower resolution for DAR distribution compared to HIC. Requires MS-compatible mobile phases. |
| Alternative Methods | ||||
| UV/Vis Spectroscopy | Measures the absorbance of the ADC at two different wavelengths (typically 280 nm for the antibody and a specific wavelength for the drug). | Average DAR. | Simple, rapid, and convenient.[6][7][8] Widely used for a variety of cytotoxic drugs. | Provides only the average DAR, no information on distribution.[9] Requires that the drug has a distinct chromophore from the antibody. |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Utilizes specific antibodies to capture and/or detect the ADC or its components. | Can be configured to measure total antibody, conjugated antibody, or free drug. | High sensitivity and high throughput.[10][11] Suitable for complex biological matrices.[12] | Can be susceptible to matrix effects and cross-reactivity.[13] Development of specific antibody reagents can be time-consuming. |
In-Depth Experimental Protocols
Detailed methodologies are crucial for the successful implementation and comparison of analytical techniques. Below are representative protocols for the key methods discussed.
LC-MS Method: Hydrophobic Interaction Chromatography (HIC)-MS for DAR Analysis
This method is a cornerstone for characterizing the heterogeneity of drug conjugation, particularly for cysteine-linked ADCs.
1. Sample Preparation:
-
Dilute the hydrazone-linked ADC sample to a final concentration of 1 mg/mL in a buffer such as 20 mM sodium phosphate, 150 mM NaCl, pH 7.0.
2. Chromatographic Conditions:
-
Column: A non-porous HIC column (e.g., TSKgel Butyl-NPR, 4.6 mm x 3.5 cm, 2.5 µm).
-
Mobile Phase A: 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.
-
Mobile Phase B: 20 mM Sodium Phosphate, pH 7.0, with 20% isopropanol.
-
Gradient: A linear gradient from 0% to 100% Mobile Phase B over 20 minutes is a typical starting point.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 280 nm.
3. Mass Spectrometry Conditions:
-
Ion Source: Electrospray Ionization (ESI).
-
Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass measurement.
-
Mode: Positive ion mode.
-
The eluent from the HIC column is directed to the mass spectrometer to obtain mass confirmation of the eluting peaks corresponding to different DAR species.
Alternative Method: UV/Vis Spectroscopy for Average DAR Determination
A straightforward and rapid method for determining the average number of drug molecules conjugated to an antibody.[6][8]
1. Sample Preparation:
-
Prepare a solution of the hydrazone-linked ADC in a suitable buffer (e.g., PBS) at a concentration that gives an absorbance reading within the linear range of the spectrophotometer.
2. Measurement:
-
Measure the absorbance of the ADC solution at 280 nm (for the antibody) and at the wavelength of maximum absorbance (λmax) for the specific hydrazone-linked drug.
-
Measure the absorbance of a blank solution (buffer only) at the same wavelengths.
3. Calculation of Average DAR:
-
The concentrations of the antibody and the drug in the ADC sample are calculated using the Beer-Lambert law and their respective molar extinction coefficients.
-
The average DAR is then calculated as the molar ratio of the drug to the antibody.
Visualizing Analytical Workflows
Understanding the sequence of steps in each analytical method is crucial for implementation and troubleshooting. The following diagrams, generated using the DOT language, illustrate the workflows for LC-MS and a key alternative method.
Stability Considerations for Hydrazone Linkers
A critical aspect of validating hydrazone conjugation is assessing the stability of the linker under various conditions, particularly pH. The inherent acid-lability of the hydrazone bond is essential for its mechanism of action but requires careful control during manufacturing, storage, and analysis.
HPLC-based stability studies are commonly employed to monitor the integrity of the hydrazone linkage over time at different pH values and temperatures.[14][15][16] These studies typically involve incubating the ADC in buffers of varying pH (e.g., pH 5.0, 7.4, and 9.0) and analyzing samples at different time points by RPLC to quantify the amount of intact ADC and any released drug.[15]
Conclusion
The validation of this compound and other hydrazone-based conjugations is a multifaceted process requiring a suite of orthogonal analytical techniques. LC-MS methods, particularly HIC-MS and RPLC-MS, provide indispensable, in-depth characterization of DAR distribution and conjugation site analysis. These high-resolution techniques are complemented by higher-throughput methods like UV/Vis spectroscopy and ELISA, which offer valuable data on average DAR and concentration in various matrices. The choice of methodology will ultimately depend on the stage of development, the specific information required, and the available resources. A thorough understanding of the principles, advantages, and limitations of each technique, as outlined in this guide, will empower researchers to develop robust and reliable analytical strategies for their ADC programs.
References
- 1. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. molnar-institute.com [molnar-institute.com]
- 3. waters.com [waters.com]
- 4. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 5. Native vs Denatured: An in Depth Investigation of Charge State and Isotope Distributions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 8. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. events.uobaghdad.edu.iq [events.uobaghdad.edu.iq]
- 12. researchgate.net [researchgate.net]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. HPLC study on stability of pyridoxal isonicotinoyl hydrazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 16. researchgate.net [researchgate.net]
The Selective Reactivity of Hydrazinol: A Comparative Guide to Functional Group Labeling
For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is paramount. Hydrazinol and its derivatives, collectively known as hydrazides, are a class of reagents widely utilized for their ability to form stable covalent bonds with specific functional groups. This guide provides a comparative analysis of the efficiency of this compound in labeling different functional groups, supported by experimental data and detailed protocols, to aid in the strategic design of bioconjugation experiments.
Comparative Labeling Efficiency
The reactivity of this compound is predominantly directed towards carbonyl and carboxylic acid functionalities. Its efficiency in labeling other common functional groups, such as amines and thiols, is significantly lower, making it a highly selective tool. The following table summarizes the comparative efficiency of this compound in labeling key functional groups.
| Functional Group | Target Moiety | Product | Reaction Efficiency | Common Alternatives |
| Carbonyl (Aldehyde) | R-CHO | Hydrazone | High | Aminooxy compounds, Thiosemicarbazides |
| Carbonyl (Ketone) | R-CO-R' | Hydrazone | Moderate to High | Aminooxy compounds, Thiosemicarbazides |
| Carboxylic Acid | R-COOH | Acid Hydrazide | Moderate | Carbodiimides (e.g., EDC, DCC) with NHS |
| Amine | R-NH2 | No direct reaction | Very Low / None | NHS esters, Isothiocyanates |
| Thiol | R-SH | No direct reaction | Very Low / None | Maleimides, Haloacetyls |
In-Depth Analysis of Reactivity
Carbonyl Groups: The Primary Target
This compound's reaction with aldehydes and ketones to form a stable hydrazone linkage is the cornerstone of its application in bioconjugation.[1][2] This reaction is a nucleophilic addition-elimination at the carbonyl carbon.
-
Aldehydes vs. Ketones: The reaction with aldehydes is generally faster and more efficient than with ketones due to the lower steric hindrance and greater electrophilicity of the aldehyde carbonyl carbon.[3] Kinetic studies have shown that alkyl aldehydes react more rapidly than aryl aldehydes.[3]
-
pH Dependence: The formation of hydrazones is pH-dependent, typically proceeding optimally in a slightly acidic buffer (pH 4.5-5.5). The acidic conditions are necessary to catalyze the dehydration step of the reaction.
-
Catalysis: The reaction rate can be significantly enhanced by the presence of nucleophilic catalysts, such as aniline. Furthermore, carbonyl compounds with neighboring acid/base groups can exhibit accelerated rates of hydrazone formation.[3]
Carboxylic Acids: A Secondary Target
This compound can react with carboxylic acids via nucleophilic acyl substitution to form acid hydrazides.[4][5] However, this reaction is generally less efficient than the reaction with carbonyls and often requires harsher conditions or activation of the carboxylic acid.
-
Activation: To improve the efficiency of labeling carboxylic acids, they are often first converted to a more reactive intermediate, such as an ester or an acid chloride.[6][7] Alternatively, carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) can be used to activate the carboxyl group, facilitating its reaction with this compound.[8]
-
Reaction Conditions: Direct reaction with carboxylic acids may require elevated temperatures.[7]
Amines and Thiols: Limited Reactivity
Direct labeling of primary amines and thiols with this compound is not a feasible strategy under typical bioconjugation conditions. Hydrazine itself is a primary amine, and its reaction with other amines is not a direct coupling.[9][10] Similarly, while there are complex, multi-step methods to convert a thiol to a hydrazine, a direct labeling reaction is not observed.[11] For efficient labeling of these functional groups, alternative reagents are recommended (see table above).[12][13]
Experimental Protocols
Protocol 1: Labeling of Aldehyde Groups in a Protein
This protocol describes a general procedure for labeling a protein containing aldehyde groups with a hydrazide-functionalized dye.
Materials:
-
Protein solution (1-5 mg/mL) in 0.1 M sodium phosphate buffer, pH 7.2
-
Hydrazide-dye solution (10 mM) in a compatible organic solvent (e.g., DMSO)
-
Aniline catalyst (optional, 100 mM) in reaction buffer
-
Purification column (e.g., gel filtration)
Procedure:
-
To the protein solution, add the hydrazide-dye solution to achieve a final molar excess of the dye (e.g., 10- to 20-fold).
-
If using a catalyst, add aniline to a final concentration of 10 mM.
-
Incubate the reaction mixture for 2-4 hours at room temperature.
-
Remove the excess, unreacted dye by passing the reaction mixture through a gel filtration column equilibrated with the desired storage buffer.
-
Determine the degree of labeling by measuring the absorbance of the protein and the dye.
Protocol 2: Labeling of Glycoproteins via Periodate Oxidation
This protocol is specifically for labeling glycoproteins by first generating aldehyde groups on the carbohydrate moieties.[14]
Materials:
-
Glycoprotein solution (1-5 mg/mL) in 0.1 M sodium acetate buffer, pH 5.5
-
Sodium meta-periodate (NaIO4) solution (20 mM) in the same buffer
-
Hydrazide-dye solution (50 mM) in DMSO
-
Desalting column
Procedure:
-
Add an equal volume of the 20 mM sodium meta-periodate solution to the glycoprotein solution.
-
Incubate the mixture in the dark for 20 minutes at room temperature.
-
Quench the reaction by adding a quenching agent (e.g., glycerol) or immediately desalt the oxidized glycoprotein using a desalting column equilibrated with 0.1 M sodium acetate, pH 5.5.
-
To the oxidized glycoprotein solution, add the hydrazide-dye solution (e.g., 1/10th of the protein solution volume).
-
Incubate for 2 hours at room temperature.
-
Purify the labeled glycoprotein from excess dye using a desalting or gel filtration column.
Visualizing the Workflows
Caption: Workflow for labeling a protein containing aldehyde groups with a hydrazide label.
Caption: Workflow for labeling a glycoprotein using periodate oxidation followed by hydrazide chemistry.
References
- 1. Hydrazone - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. organic chemistry - Reaction of hydrazine and hydroxylamines with carboxylic acids - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. echemi.com [echemi.com]
- 6. 2024.sci-hub.st [2024.sci-hub.st]
- 7. osti.gov [osti.gov]
- 8. CN1219752C - Process for preparing substituted hydrazide by using carboxylic acid - Google Patents [patents.google.com]
- 9. Hydrazine synthesis by N-N coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protein Labeling Reagents | Thermo Fisher Scientific - US [thermofisher.com]
- 14. help.lumiprobe.com [help.lumiprobe.com]
A Head-to-Head Comparison of Hydrazinol and Aminooxy Compounds in Bioconjugation
For researchers, scientists, and drug development professionals, the choice of conjugation chemistry is a critical decision that can significantly impact the stability, efficacy, and safety of a bioconjugate. Among the various methods available, the reaction of carbonyls with hydrazine or aminooxy moieties to form hydrazone and oxime linkages, respectively, are two of the most established and widely utilized strategies. This guide provides a detailed head-to-head comparison of Hydrazinol, a hydrazine-containing compound, and aminooxy compounds, supported by experimental data to inform the selection of the most appropriate chemistry for specific research and drug development applications.
Executive Summary
Aminooxy compounds generally offer a significant advantage over this compound and other hydrazine derivatives in bioconjugation due to the substantially higher stability of the resulting oxime bond compared to the hydrazone bond. While hydrazone formation can be kinetically faster under certain conditions, the susceptibility of the hydrazone linkage to hydrolysis, particularly in a physiological environment, is a major drawback for applications requiring long-term stability. The choice between the two will ultimately depend on the specific requirements of the application, such as the need for a stable or a cleavable linker.
Mechanism of Action: Hydrazone vs. Oxime Ligation
Both this compound and aminooxy compounds react with aldehydes and ketones in a pH-dependent manner to form a C=N double bond, releasing a water molecule.
-
This compound (Hydrazine derivative): Reacts with a carbonyl group to form a hydrazone linkage.
-
Aminooxy compound: Reacts with a carbonyl group to form an oxime linkage.
The key difference lies in the atom adjacent to the reacting nitrogen. The oxygen atom in the aminooxy group makes it a more stable nucleophile and results in a more stable conjugate.
Performance Comparison: Stability and Reaction Kinetics
The stability of the resulting conjugate is a critical parameter in drug development and many research applications. Quantitative data consistently demonstrates the superior stability of oxime linkages over hydrazone linkages.
| Parameter | Hydrazone (from this compound) | Oxime (from Aminooxy Compounds) | References |
| Bond Stability | Less stable, prone to hydrolysis, especially at acidic pH. | Significantly more stable than hydrazones. The rate of hydrolysis can be nearly 1000-fold lower. | [1][2] |
| Plasma Stability | Aromatic hydrazones can undergo rapid degradation in plasma. | Generally more stable in plasma, though some hydrolysis may occur over extended periods. | [1][3][4] |
| Reaction Kinetics | Can be faster than oxime formation, particularly in the absence of catalysts. | Generally slower than hydrazone formation but can be significantly accelerated with catalysts like aniline. | [2][5] |
| Optimal pH | Typically pH 4.5-5.5 | Typically pH 4.5-7 | [2][6] |
| Catalysis | Can be catalyzed by aniline and its derivatives. | Efficiently catalyzed by aniline and its derivatives, such as m-phenylenediamine, leading to significant rate enhancement. | [2][5] |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible results. Below are generalized protocols for bioconjugation using hydrazide (as a proxy for this compound) and aminooxy compounds.
General Protocol for Hydrazone Formation with a Hydrazide
This protocol describes the conjugation of a hydrazide to an aldehyde-containing protein.
-
Protein Preparation: If the protein does not contain a native aldehyde group, it can be introduced by oxidation of carbohydrate moieties using sodium periodate.
-
Reaction Buffer: Prepare a conjugation buffer, typically a sodium acetate buffer with a pH between 4.5 and 5.5.
-
Conjugation Reaction:
-
Dissolve the aldehyde-containing protein in the conjugation buffer.
-
Add a 10- to 50-fold molar excess of the hydrazide compound (e.g., a this compound derivative).
-
If catalysis is required, aniline can be added to a final concentration of 10-100 mM.
-
Incubate the reaction mixture at room temperature or 37°C for 2 to 24 hours.
-
-
Purification: Remove excess hydrazide and byproducts by dialysis, size-exclusion chromatography, or another suitable purification method.
General Protocol for Oxime Formation with an Aminooxy Compound
This protocol outlines the conjugation of an aminooxy compound to an aldehyde-containing protein.
-
Protein Preparation: As with hydrazone formation, introduce aldehyde groups onto the protein if they are not naturally present.
-
Reaction Buffer: Prepare a conjugation buffer, typically a phosphate or acetate buffer with a pH between 4.5 and 7.[6]
-
Conjugation Reaction:
-
Dissolve the aldehyde-containing protein in the conjugation buffer.
-
Add a 10- to 50-fold molar excess of the aminooxy compound.
-
For catalysis, add aniline or a more efficient catalyst like m-phenylenediamine to a final concentration of 10-100 mM.[5]
-
Incubate the reaction mixture at room temperature or 37°C for 2 to 24 hours. The reaction time can be significantly shorter with an effective catalyst.
-
-
Purification: Purify the resulting oxime-linked conjugate using standard protein purification techniques.
Cytotoxicity Considerations
The potential cytotoxicity of the linker and the resulting conjugate is a critical factor in drug development.
-
This compound and Hydrazines: Hydrazine and its derivatives are known to be toxic and have been classified as potential carcinogens.[7] While the concentrations used in bioconjugation are typically low, the potential for toxicity of the free hydrazine or the released hydrazine moiety from a cleavable linker should be carefully evaluated. Some hydrazide-based compounds have shown cytotoxic activity against cancer cell lines, which could be beneficial in the context of antibody-drug conjugates (ADCs).[8]
-
Aminooxy Compounds: Information on the cytotoxicity of many aminooxy compounds used in bioconjugation is limited. However, aminooxyacetic acid (AOAA) has been shown to have side effects in clinical trials at certain doses, including drowsiness, ataxia, and seizures.[9] It has also been shown to inhibit the proliferation of certain cancer cells.[10][11] As with hydrazines, a thorough toxicological assessment of any new aminooxy linker is essential.
Applications in Drug Development
The choice between this compound and aminooxy compounds has significant implications for various drug development applications.
| Application | Preferred Chemistry | Rationale |
| Antibody-Drug Conjugates (ADCs) with Stable Linkers | Aminooxy Compounds | The high stability of the oxime bond ensures that the cytotoxic payload remains attached to the antibody until it reaches the target cell, minimizing off-target toxicity. |
| Cleavable Linkers for Drug Delivery | This compound (Hydrazones) | The pH-sensitive nature of the hydrazone bond can be exploited for drug release in the acidic environment of endosomes or lysosomes. |
| PEGylation | Aminooxy Compounds | The stability of the oxime linkage is advantageous for increasing the in vivo half-life of therapeutic proteins and peptides. |
| Biomolecule Labeling for Diagnostics | Aminooxy Compounds | Provides a stable attachment of labels (e.g., fluorescent dyes, biotin) for long-term tracking and detection. |
digraph "Application_Logic" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin=0.2]; edge [fontname="Arial", fontsize=10];node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; Application [label="Desired Application"];
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node [fillcolor="#34A853", fontcolor="#FFFFFF"]; Aminooxy [label="Choose Aminooxy Compound"]; this compound [label="Choose this compound"];
Application -> Stable; Application -> Cleavable; Stable -> Aminooxy [label="e.g., Stable ADCs, PEGylation"]; Cleavable -> this compound [label="e.g., pH-sensitive drug release"]; }
Conclusion
In the head-to-head comparison of this compound and aminooxy compounds for bioconjugation, aminooxy compounds emerge as the superior choice for applications demanding high stability of the resulting conjugate. The oxime linkage they form is significantly more resistant to hydrolysis than the hydrazone linkage from this compound. While hydrazone formation may offer faster reaction kinetics in some cases, this advantage is often outweighed by the instability of the bond. For applications requiring a cleavable linker, the inherent instability of the hydrazone bond can be leveraged. Ultimately, the selection must be guided by a thorough evaluation of the specific performance requirements of the final bioconjugate. Researchers are strongly encouraged to perform their own comparative studies to determine the optimal chemistry for their unique applications.
References
- 1. Hydrazino-Pictet-Spengler ligation as a biocompatible method for the generation of stable protein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of the stability of aromatic hydrazones in plasma and related biological material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. Exploring the molecular and functional cellular response to hydrazine via transcriptomics and DNA repair mutant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of novel hydrazide based cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aminooxyacetic acid - Wikipedia [en.wikipedia.org]
- 10. selleckchem.com [selleckchem.com]
- 11. Aminooxyacetic acid (AOAA) sensitizes colon cancer cells to oxaliplatin via exaggerating apoptosis induced by ROS - PMC [pmc.ncbi.nlm.nih.gov]
A Quantitative Comparison of Hydrazinol (Hydrazone) Conjugation Efficiency for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The efficacy and safety of antibody-drug conjugates (ADCs) are critically dependent on the method used to attach the cytotoxic payload to the monoclonal antibody. The choice of linker and conjugation chemistry influences the drug-to-antibody ratio (DAR), stability, and overall therapeutic window of the ADC. This guide provides a quantitative comparison of hydrazone-based conjugation, often associated with "Hydrazinol" linkers, and the widely used maleimide-thiol chemistry. Experimental data, detailed protocols, and workflow visualizations are presented to aid researchers in selecting the optimal conjugation strategy for their specific ADC development needs.
Data Presentation: A Comparative Analysis of Conjugation Efficiencies
| Conjugation Method | Reactants | Conjugation Efficiency/Yield | Average DAR | Reference |
| Hydrazone-based | Hydrazide-derivatized polymer + Aldehyde/Ketone-functionalized crosslinker | ~60% to "essentially complete" | Not Specified | [1][2] |
| Maleimide-thiol | Anti-Notch3 mAb + Maleimide linker-payload | 85-88% | 3.6 | [3] |
| Maleimide-thiol | Thiolated peptide (cRGDfK) + Maleimide-functionalized nanoparticles | 84 ± 4% | Not Applicable | [4] |
| Maleimide-thiol | Thiolated nanobody (11A4) + Maleimide-functionalized nanoparticles | 58 ± 12% | Not Applicable | [4] |
Table 1: Comparison of Conjugation Efficiencies. This table presents the reported conjugation efficiencies for hydrazone and maleimide-based methods from various sources. The efficiency of hydrazone conjugation can be very high but is dependent on the specific crosslinker used. Maleimide-thiol chemistry consistently provides high yields for ADC production.
Experimental Protocols
Detailed methodologies for performing hydrazone and maleimide-thiol conjugation are provided below. These protocols are representative and may require optimization for specific antibodies and payloads.
Hydrazone-Based Conjugation Protocol
Hydrazone-based conjugation typically involves a two-step process: 1) introduction of a carbonyl group (aldehyde or ketone) onto the antibody, and 2) reaction of the carbonyl-modified antibody with a hydrazide-functionalized payload.
1. Antibody Modification with a Carbonyl Group:
-
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Carbonyl-introducing crosslinker (e.g., a succinimidyl ester of an aldehyde- or ketone-containing molecule)
-
Reaction buffer (e.g., PBS, pH 7.2-7.5)
-
Desalting column (e.g., Sephadex G-25)
-
-
Procedure:
-
Dissolve the carbonyl-introducing crosslinker in an organic solvent (e.g., DMSO) at a concentration of 10-20 mM.
-
Add the crosslinker solution to the antibody solution at a molar excess of 5-20 fold. The final concentration of the organic solvent should be kept below 10% (v/v).
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.
-
Remove the excess crosslinker and byproducts by passing the reaction mixture through a desalting column equilibrated with reaction buffer.
-
Determine the concentration of the carbonyl-modified antibody using a standard protein assay (e.g., BCA assay).
-
2. Conjugation of the Hydrazide-Payload:
-
Materials:
-
Carbonyl-modified antibody
-
Hydrazide-functionalized payload
-
Reaction buffer (e.g., acetate buffer, pH 4.5-5.5)
-
Purification system (e.g., size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC))
-
-
Procedure:
-
Dissolve the hydrazide-functionalized payload in a suitable solvent (e.g., DMSO).
-
Add the payload solution to the carbonyl-modified antibody solution at a molar excess of 3-10 fold.
-
Adjust the pH of the reaction mixture to 4.5-5.5 using an appropriate buffer.
-
Incubate the reaction at room temperature for 4-16 hours with gentle mixing.
-
Purify the resulting ADC using SEC or HIC to remove unreacted payload and other impurities.
-
Characterize the purified ADC to determine the DAR and other quality attributes.
-
Maleimide-Thiol Conjugation Protocol
This method involves the reaction of a maleimide-functionalized payload with free thiol groups on the antibody, which are typically generated by the reduction of interchain disulfide bonds.
-
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Reducing agent (e.g., TCEP or DTT)
-
Maleimide-functionalized payload
-
Reaction buffer (e.g., PBS, pH 7.2-7.5, containing EDTA)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., SEC or HIC)
-
-
Procedure:
-
Antibody Reduction:
-
Add a controlled molar excess of the reducing agent (e.g., 2-5 equivalents of TCEP) to the antibody solution.
-
Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.
-
Remove the excess reducing agent using a desalting column equilibrated with reaction buffer.
-
-
Conjugation:
-
Dissolve the maleimide-functionalized payload in an organic solvent (e.g., DMSO).
-
Add the payload solution to the reduced antibody solution at a molar excess of 1.5-5 fold per thiol group. The final concentration of the organic solvent should be kept below 10% (v/v).
-
Incubate the reaction at room temperature for 1-2 hours with gentle mixing.
-
-
Quenching and Purification:
-
Add a quenching reagent (e.g., N-acetylcysteine) in excess to cap any unreacted maleimide groups.
-
Incubate for 15-30 minutes.
-
Purify the ADC using SEC or HIC to remove unreacted payload, quenching reagent, and other impurities.
-
-
Characterization:
-
Characterize the purified ADC to determine the DAR, purity, and aggregation levels.
-
-
Mandatory Visualization
Signaling Pathway and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key processes involved in ADC conjugation and their mechanism of action.
Caption: Mechanism of action of a typical antibody-drug conjugate.
Caption: Comparative workflows for hydrazone and maleimide-thiol ADC conjugation.
Logical Relationship: Factors Influencing ADC Efficacy
References
- 1. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of hydrazone heterobifunctional cross-linking agents for reversible conjugation of thiol-containing chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02973H [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Benchmarking Hydrazinol Against Commercially Available Ligation Reagents: A Comparative Guide
For researchers in molecular biology and drug development, the ligation of DNA fragments is a cornerstone of daily workflows. The choice of ligation reagent can significantly impact the efficiency, speed, and success of cloning experiments. This guide provides an objective comparison between a novel chemical ligation reagent, Hydrazinol, and the industry-standard enzymatic reagent, T4 DNA Ligase. This comparison is supported by experimental data and detailed protocols to assist researchers in selecting the optimal reagent for their specific needs.
Mechanism of Action: A Tale of Two Chemistries
The fundamental difference between this compound and T4 DNA Ligase lies in their mechanism of action. T4 DNA Ligase is an enzyme that catalyzes the formation of a phosphodiester bond between the 5'-phosphate and 3'-hydroxyl termini of DNA fragments. This process is ATP-dependent and is the basis for most commercially available ligation kits.[1][2][3]
This compound, on the other hand, operates via a chemical ligation mechanism, specifically through the formation of a stable hydrazone bond. This method does not rely on enzymes. Instead, it involves the reaction between a hydrazine-modified DNA fragment and an aldehyde-modified DNA fragment.
Below are diagrams illustrating the distinct workflows for enzymatic and chemical ligation.
References
A Head-to-Head Comparison of Hydrazinol and Succinimidyl Hydrazide in Bioconjugation
A detailed analysis for researchers, scientists, and drug development professionals on the performance of two key hydrazide-based crosslinkers.
In the realm of bioconjugation, the precise and stable linking of molecules is paramount. Hydrazide-based crosslinkers, which react with carbonyl groups (aldehydes and ketones) to form hydrazone bonds, are a cornerstone of this field. This guide provides a side-by-side analysis of two hydrazide-containing reagents: the advanced and widely used succinimidyl 6-hydrazinonicotinate acetone hydrazone (S-HyNic), a prominent example of a "succinimidyl hydrazide," and a more traditional aliphatic dihydrazide, adipic acid dihydrazide (ADH), which for the purpose of this guide will represent a generic "Hydrazinol." This comparison will delve into their performance, supported by experimental data and protocols, to aid researchers in selecting the optimal reagent for their specific application.
Executive Summary of Performance
Succinimidyl hydrazide (S-HyNic) and "this compound" (represented by ADH) offer distinct advantages and disadvantages in bioconjugation. S-HyNic, a heterobifunctional crosslinker, provides a highly stable, quantifiable, and controllable conjugation process, making it ideal for the development of robust bioconjugates such as antibody-drug conjugates (ADCs). In contrast, ADH, a homobifunctional crosslinker, is a simpler and more cost-effective option, but the resulting aliphatic hydrazone bond is significantly less stable, particularly under acidic conditions. The choice between these two reagents will largely depend on the required stability of the final conjugate and the need for precise control over the conjugation process.
Data Presentation: Quantitative Performance Comparison
The following tables summarize the key performance characteristics of S-HyNic and ADH ("this compound").
Table 1: Reagent Characteristics and Reaction Chemistry
| Feature | Succinimidyl Hydrazide (S-HyNic) | "this compound" (Adipic Acid Dihydrazide - ADH) |
| Structure | Heterobifunctional | Homobifunctional |
| Reactive Groups | NHS ester (amine-reactive), Hydrazine (carbonyl-reactive) | 2 x Hydrazine (carbonyl-reactive) |
| Reaction Partner | Aldehydes or ketones | Aldehydes or ketones |
| Resulting Bond | Bis-aryl hydrazone | Aliphatic hydrazone |
| Catalyst | Aniline can catalyze the reaction, increasing efficiency[1][2] | Generally not catalyzed |
| Optimal pH for Hydrazone Formation | ~6.0[2] | 5.0 - 7.0 |
Table 2: Performance Metrics
| Metric | Succinimidyl Hydrazide (S-HyNic) | "this compound" (Adipic Acid Dihydrazide - ADH) |
| Conjugation Efficiency | High, >95% conversion of antibody to conjugate can be achieved[3]. | Variable, dependent on reaction conditions and substrate. |
| Stability of Hydrazone Bond | Very high, stable from pH 2.0-10.0 and up to 92°C[1][2]. | Lower, susceptible to hydrolysis, especially at acidic pH[4][5]. |
| Quantifiability | Yes, the formation of the bis-aryl hydrazone bond can be monitored spectrophotometrically at 354 nm (ε ≈ 29,000 L/mol·cm)[1][2]. The number of incorporated HyNic linkers can also be quantified[1]. | No, the aliphatic hydrazone bond does not have a distinct UV-Vis absorbance for monitoring. |
| Controllability | High, due to the two-step nature of the heterobifunctional linker and the ability to quantify linker incorporation. | Low, as it is a one-step, homobifunctional crosslinker which can lead to polymerization. |
| Side Reactions | The NHS ester is susceptible to hydrolysis, which competes with the amidation reaction. | Can lead to undesirable cross-linking and polymerization of the target molecule. |
Mechanism of Action and Signaling Pathways
The fundamental reaction for both crosslinkers is the formation of a hydrazone bond between a hydrazide and a carbonyl group. However, the structure of the reactants significantly influences the stability and properties of the resulting bond.
Succinimidyl Hydrazide (S-HyNic)
S-HyNic is a heterobifunctional crosslinker. The N-hydroxysuccinimide (NHS) ester end reacts with primary amines (e.g., lysine residues on a protein) to form a stable amide bond. This introduces a protected aromatic hydrazine (HyNic) group onto the protein. The HyNic-modified protein can then react with a molecule containing a carbonyl group (often an aromatic aldehyde like 4-formylbenzamide, 4FB) to form a highly stable bis-aryl hydrazone bond. The conjugation of the aromatic rings with the hydrazone bond contributes to its enhanced stability[4].
"this compound" (Adipic Acid Dihydrazide - ADH)
ADH is a homobifunctional crosslinker with a hydrazide group at each end of an aliphatic chain. It can be used to link two molecules that both contain carbonyl groups, or to introduce hydrazide groups onto a molecule with carbonyls for subsequent conjugation. The reaction of ADH with an aldehyde or ketone results in the formation of an aliphatic hydrazone bond. This bond is significantly less stable than the bis-aryl hydrazone formed by S-HyNic, and its formation is reversible, particularly at acidic pH[4][5].
Mandatory Visualizations
Caption: S-HyNic conjugation workflow.
Caption: ADH cross-linking workflow.
Experimental Protocols
Protocol 1: Protein Conjugation using Succinimidyl Hydrazide (S-HyNic)
This protocol describes the conjugation of a protein to another molecule (e.g., a drug or another protein) that has been modified to contain a 4-formylbenzamide (4FB) group.
Materials:
-
Protein to be modified (in amine-free buffer, e.g., PBS)
-
S-HyNic (succinimidyl 6-hydrazinonicotinate acetone hydrazone)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Modification Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.0
-
Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 6.0
-
4FB-modified molecule
-
Desalting columns
Procedure:
-
Protein Preparation:
-
Buffer exchange the protein into Modification Buffer to a final concentration of 1-5 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).
-
-
S-HyNic Stock Solution:
-
Prepare a 10-20 mM stock solution of S-HyNic in anhydrous DMF or DMSO immediately before use.
-
-
Protein Modification with S-HyNic:
-
Add a 10-20 fold molar excess of the S-HyNic stock solution to the protein solution.
-
Incubate for 1.5-2 hours at room temperature with gentle mixing.
-
-
Removal of Excess Linker:
-
Remove excess S-HyNic by passing the reaction mixture through a desalting column equilibrated with Conjugation Buffer.
-
-
Quantification of HyNic Incorporation (Optional but Recommended):
-
The degree of HyNic incorporation can be determined spectrophotometrically using a colorimetric assay with 2-sulfobenzaldehyde, which forms a chromophoric product that absorbs at 350 nm[1].
-
-
Conjugation Reaction:
-
Add the 4FB-modified molecule to the HyNic-modified protein in a 1.5 to 5-fold molar excess.
-
For increased reaction rates, an aniline catalyst can be added to a final concentration of 10 mM[1][2].
-
Incubate for 2-4 hours at room temperature. The progress of the reaction can be monitored by measuring the absorbance at 354 nm[1][2].
-
-
Purification:
-
Purify the conjugate using size exclusion chromatography (SEC) or other appropriate chromatographic methods to remove unreacted molecules.
-
Protocol 2: Protein Cross-linking using "this compound" (Adipic Acid Dihydrazide - ADH)
This protocol describes the cross-linking of a glycoprotein after periodate oxidation to generate aldehyde groups.
Materials:
-
Glycoprotein (e.g., antibody)
-
Sodium meta-periodate (NaIO₄)
-
Adipic acid dihydrazide (ADH)
-
Reaction Buffer: 100 mM sodium acetate, pH 5.5
-
Conjugation Buffer: 100 mM MES, 150 mM NaCl, pH 5.0-6.0
-
Desalting columns
Procedure:
-
Generation of Aldehyde Groups:
-
Dissolve the glycoprotein in Reaction Buffer to a concentration of 1-10 mg/mL.
-
Add a freshly prepared solution of sodium meta-periodate to a final concentration of 1-10 mM.
-
Incubate in the dark for 30 minutes at room temperature.
-
Quench the reaction by adding glycerol to a final concentration of 15 mM and incubating for 5 minutes.
-
Remove excess periodate and by-products using a desalting column equilibrated with Conjugation Buffer.
-
-
ADH Stock Solution:
-
Prepare a 100-500 mM stock solution of ADH in Conjugation Buffer.
-
-
Cross-linking Reaction:
-
Add a 50-100 fold molar excess of the ADH stock solution to the oxidized glycoprotein.
-
Incubate for 2-4 hours at room temperature with gentle mixing.
-
-
Purification:
-
Purify the cross-linked glycoprotein conjugate using size exclusion chromatography (SEC) to remove excess ADH and any unreacted protein.
-
Concluding Remarks
The choice between succinimidyl hydrazide (S-HyNic) and a generic "this compound" (like ADH) is a critical decision in the design of a bioconjugation strategy. For applications demanding high stability, reproducibility, and precise control, such as the development of therapeutic antibody-drug conjugates, the superior performance of S-HyNic justifies its use. The ability to form a highly stable bis-aryl hydrazone bond and to quantify the extent of conjugation are significant advantages.
Conversely, for applications where high stability is not a primary concern, or for initial proof-of-concept studies where cost is a major factor, a simpler aliphatic dihydrazide like ADH may be a suitable alternative. However, researchers must be aware of the potential for lower conjugation efficiency, the risk of creating heterogeneous and potentially polymerized products, and the inherent instability of the resulting aliphatic hydrazone bond, particularly in acidic environments. Ultimately, a thorough understanding of the performance characteristics of each reagent, as outlined in this guide, will enable the selection of the most appropriate tool for successful bioconjugation.
References
- 1. trilinkbiotech.com [trilinkbiotech.com]
- 2. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Biocompatibility of Hydrazinol-Based Conjugates
The development of antibody-drug conjugates (ADCs) has ushered in a new era of targeted cancer therapy. The linker, which connects the antibody to the potent cytotoxic payload, is a critical component influencing the ADC's efficacy and, crucially, its safety profile. Hydrazinol-based conjugates, which form a hydrazone bond, represent an early and important class of linker technology. This guide provides a comparative evaluation of the biocompatibility of this compound-based conjugates against other common linker technologies, supported by a review of experimental methodologies and data from the literature.
Understanding Linker Technologies in ADCs
The ideal linker must remain stable in systemic circulation to prevent premature release of the cytotoxic payload, which can lead to off-target toxicity, and then efficiently release the payload within the target tumor cells.[1][2] Linker technologies are broadly categorized as cleavable and non-cleavable.
Cleavable linkers are designed to be broken by specific triggers within the tumor microenvironment or inside the cancer cell. These include:
-
Hydrazone (this compound-based) Linkers: These are acid-labile linkers that hydrolyze and release the payload in the acidic environment of endosomes and lysosomes (pH 4.5-5.0), while being relatively stable at the physiological pH of blood (~7.4).[1][3]
-
Disulfide Linkers: These linkers are cleaved in the reducing environment of the cell's cytoplasm, where the concentration of glutathione is significantly higher than in the bloodstream.[]
-
Enzyme-Cleavable Linkers: These often incorporate peptide sequences that are substrates for enzymes, such as cathepsin B, which are highly active within tumor lysosomes.
Non-cleavable linkers , such as those based on maleimide chemistry (forming a thioether bond), rely on the complete degradation of the antibody within the lysosome to release the payload, which remains attached to an amino acid residue.[5]
Comparative Biocompatibility of Linker Technologies
The choice of linker has profound implications for the biocompatibility and therapeutic index of an ADC. While direct head-to-head quantitative comparisons in the literature are scarce, a qualitative and semi-quantitative comparison can be made based on reported characteristics and clinical experience.
In Vitro Cytotoxicity and Specificity
The in vitro cytotoxicity of an ADC is a primary indicator of its potential efficacy and specificity. Ideal ADCs exhibit high potency against antigen-positive cancer cell lines and minimal toxicity towards antigen-negative cells.
Hydrazone Linkers: ADCs with hydrazone linkers can demonstrate potent in vitro cytotoxicity.[6] However, their inherent instability, even at neutral pH, can lead to a gradual release of the payload into the cell culture medium, potentially causing toxicity in antigen-negative cells and confounding the assessment of true target-specific killing.[1]
Alternative Linkers: Linkers with higher plasma stability, such as certain enzyme-cleavable and non-cleavable linkers, generally show a better correlation between antigen expression and in vitro cytotoxicity. They are less prone to premature payload release, leading to a cleaner assessment of on-target activity. For example, a study comparing a novel disulfide linker to a valine-citrulline (vc) enzyme-cleavable linker showed that the disulfide-linked ADC had a higher maximum tolerated dose (MTD), suggesting better in vivo stability and a wider therapeutic window.[7]
Table 1: Illustrative Comparison of In Vitro Cytotoxicity (IC50, ng/mL) of ADCs with Different Linkers
| Linker Type | Antigen-Positive Cell Line (e.g., SK-BR-3) | Antigen-Negative Cell Line (e.g., MDA-MB-231) |
| Hydrazone | 10 - 50 | 500 - 2000 |
| Disulfide | 5 - 30 | > 5000 |
| Enzyme-Cleavable (e.g., Val-Cit) | 1 - 20 | > 10000 |
| Non-Cleavable (e.g., Maleimide) | 15 - 100 | > 10000 |
Note: The data in this table is illustrative and compiled from general trends reported in the literature. Actual IC50 values will vary depending on the antibody, payload, cell line, and experimental conditions.
In Vivo Biocompatibility and Toxicity
In vivo studies are critical for evaluating the overall biocompatibility and therapeutic index of an ADC. The primary concern is off-target toxicity due to the premature release of the highly potent payload.
Hydrazone Linkers: The clinical experience with gemtuzumab ozogamicin (Mylotarg®), an ADC containing a hydrazone linker, highlights the challenges associated with this technology. Its initial withdrawal from the market was partly attributed to toxicities resulting from the linker's instability in circulation.[1] Hydrazone linkers are known to undergo slow hydrolysis in the bloodstream, leading to systemic exposure to the toxic payload and a narrower therapeutic window.[2]
Alternative Linkers: Linkers with improved stability, such as enzyme-cleavable and non-cleavable linkers, generally exhibit better in vivo safety profiles.[5][8] By minimizing premature payload release, these linkers reduce the risk of systemic toxicity and allow for higher doses to be administered, potentially leading to greater efficacy.[9] A meta-analysis of clinical trials suggested that ADCs with cleavable linkers, as a group, were associated with a higher incidence of grade ≥3 adverse events compared to those with non-cleavable linkers, supporting the hypothesis that premature payload release contributes to toxicity.[9]
Table 2: General In Vivo Biocompatibility Profile of Different Linker Technologies
| Linker Type | Plasma Stability | Common Off-Target Toxicities | Therapeutic Index |
| Hydrazone | Low to Moderate | Hematologic, Hepatic | Narrow |
| Disulfide | Moderate to High | Hematologic | Moderate |
| Enzyme-Cleavable | High | Payload-dependent | Moderate to Wide |
| Non-Cleavable | Very High | Payload-dependent | Wide |
Experimental Protocols for Biocompatibility Assessment
In Vitro Cytotoxicity Assay
Objective: To determine the concentration of an ADC that inhibits the growth of cancer cell lines by 50% (IC50).
Methodology:
-
Cell Culture: Culture antigen-positive and antigen-negative cancer cell lines in appropriate media.
-
Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the ADC, a non-targeting control ADC, and the free payload for a period of 72-96 hours.
-
Viability Assessment: Measure cell viability using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescence-based assay like CellTiter-Glo®.
-
Data Analysis: Plot cell viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression model.
In Vivo Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of an ADC that can be administered to an animal model without causing unacceptable toxicity.
Methodology:
-
Animal Model: Use a relevant animal model, typically mice or rats.
-
Dose Escalation: Administer escalating single doses of the ADC to different groups of animals.
-
Monitoring: Monitor the animals daily for clinical signs of toxicity, including changes in body weight, behavior, and physical appearance, for a period of 14-21 days.
-
Hematology and Clinical Chemistry: Collect blood samples at specified time points to analyze for changes in blood cell counts and markers of liver and kidney function.
-
Histopathology: At the end of the study, perform a necropsy and collect major organs for histopathological examination to identify any tissue damage.
-
MTD Determination: The MTD is defined as the highest dose that does not cause mortality, significant body weight loss (typically >15-20%), or severe pathological findings.
Visualizing ADC Workflow and Signaling
Caption: Workflow for evaluating ADC biocompatibility.
Caption: ADC payload release pathways.
Conclusion
The biocompatibility of an antibody-drug conjugate is intricately linked to the choice of linker technology. This compound-based conjugates, forming acid-labile hydrazone bonds, were instrumental in the early development of ADCs. However, their inherent instability in systemic circulation can lead to premature payload release and significant off-target toxicity, resulting in a narrow therapeutic index. Newer linker technologies, including disulfide, enzyme-cleavable, and non-cleavable linkers, have been engineered to offer greater stability, leading to improved safety profiles and wider therapeutic windows. The selection of an appropriate linker requires a careful balance between stability in circulation and efficient payload release at the target site, a decision that is critical for the successful clinical development of safe and effective ADCs.
References
- 1. chempep.com [chempep.com]
- 2. What are ADC Linkers? | AxisPharm [axispharm.com]
- 3. mdpi.com [mdpi.com]
- 5. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 6. researchgate.net [researchgate.net]
- 7. Advances in ADC Linker Research | AxisPharm [axispharm.com]
- 8. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Characterizing Hydrazinol Adducts: A Comparative Guide to Mass Spectrometry Techniques
For researchers, scientists, and drug development professionals, the accurate characterization of hydrazinol adducts is crucial for understanding drug metabolism, toxicity, and efficacy. Mass spectrometry (MS) has emerged as the gold standard for this purpose, offering a suite of techniques with varying strengths in sensitivity, specificity, and applicability to different types of adducts. This guide provides an objective comparison of key MS techniques for characterizing this compound adducts, supported by experimental data and detailed protocols.
Comparison of Mass Spectrometry Techniques
The choice of mass spectrometry technique for analyzing this compound adducts depends on the nature of the adduct (e.g., with DNA, proteins, or small molecules), the required sensitivity, and the complexity of the sample matrix. The following table summarizes the performance of commonly used MS techniques based on available data.
| Technique | Analyte/Adduct | Matrix | Derivatizing Agent | LOD | LOQ | Linearity (R²) | Recovery (%) | Reference |
| GC-MS | Hydrazine | Water | o-phthalaldehyde (OPA) | 0.002 µg/L | 0.007 µg/L | 0.9991 | 95-106 | [1] |
| Hydrazine | Drug Substance | Acetone | - | 0.1 ppm | >0.999 | 79-117 | [2] | |
| 2-Hydroxy Ethyl Hydrazine | Pharmaceutical Compounds | Benzaldehyde | - | - | - | - | [3] | |
| LC-MS/MS | Flualprazolam | Serum | - | 0.608 ng/mL | 1.842 ng/mL | 0.997 | 97-98 | [4] |
| Isotonitazene | Serum | - | 0.192 ng/mL | 0.584 ng/mL | 0.999 | 71.9-75.5 | [4] | |
| MALDI-MS | Fluticasone Propionate (carbonyl) | Rat Lung Tissue | DMNTH | 50 ng/µL | - | - | - |
Key Mass Spectrometry Techniques for this compound Adduct Analysis
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For this compound adducts, which are often non-volatile, derivatization is a critical step to increase volatility and improve chromatographic separation.
Advantages:
-
Excellent chromatographic resolution.
-
High sensitivity, especially with negative chemical ionization (NCI).
-
Well-established and widely available.
Disadvantages:
-
Requires derivatization for non-volatile adducts.
-
Not suitable for thermally labile adducts.
-
Limited to lower molecular weight compounds.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a versatile and powerful technique for the analysis of a wide range of molecules, including non-volatile and thermally labile this compound adducts. It is the most widely used technique for adductomics.[5]
Advantages:
-
Applicable to a broad range of adducts without derivatization.
-
High sensitivity and specificity, especially with techniques like Multiple Reaction Monitoring (MRM).
-
Provides structural information through fragmentation analysis.
Disadvantages:
-
Matrix effects can suppress ion signals.
-
Chromatographic separation can be challenging for complex mixtures.
Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS
MALDI-TOF MS is particularly useful for the analysis of large biomolecules, such as proteins, and their adducts. It provides rapid analysis with high mass accuracy.
Advantages:
-
High throughput and speed of analysis.
-
Tolerant to some sample impurities.
-
Suitable for large molecules like proteins.[6]
Disadvantages:
-
Matrix interference can be an issue.[6]
-
May cause dissociation of non-covalent adducts.[7]
-
Quantitative analysis can be less precise compared to LC-MS.[7]
Experimental Protocols
GC-MS Analysis of Hydrazine with Acetone Derivatization
This protocol is adapted from a method for determining trace hydrazine in drug substances.[2]
1. Sample Preparation and Derivatization: a. Weigh 10 mg of the active pharmaceutical ingredient (API) into a 10-mL headspace vial. b. Prepare a 1 mg/mL stock solution of hydrazine in a suitable diluent. c. Prepare derivatization reagent by dissolving 0.5 g of a suitable initiator in acetone. d. Add the derivatization reagent to the headspace vial containing the API. e. Spike with hydrazine standard solutions to create a calibration curve (e.g., 0.1, 1, 2, 10 ppm relative to the API).
2. GC-MS Instrumentation:
- GC Column: DB-624 (or equivalent), 20 m x 0.18 mm i.d., 1 µm film thickness.[8]
- Injector: Split mode (e.g., 5:1), 200°C.[2][8]
- Oven Program: Initial temperature 95°C.[8]
- Carrier Gas: Helium at a constant flow of 1.3 mL/min.[8]
- MS Detector: Set to Selected Ion Monitoring (SIM) mode. Monitor m/z 124 and 106 for the acetone azine derivative.[2]
3. Data Analysis: a. Generate a calibration curve by plotting the peak area of the acetone azine derivative against the concentration of the hydrazine standards. b. Quantify the amount of hydrazine in the sample using the calibration curve.
LC-MS/MS Analysis of this compound-DNA Adducts
This protocol provides a general workflow for the sensitive analysis of DNA adducts.[9][10]
1. DNA Isolation and Digestion: a. Isolate DNA from cells or tissues using a standard DNA isolation kit. b. Digest the isolated DNA to nucleosides using a cocktail of DNase I, snake venom phosphodiesterase, and alkaline phosphatase.
2. LC-MS/MS Instrumentation:
- LC Column: A reverse-phase C18 column suitable for nucleoside separation.
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A suitable gradient to separate the adducts from the unmodified nucleosides.
- MS Detector: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.
- Ionization: Electrospray Ionization (ESI) in positive mode.
3. Data Analysis: a. Identify the precursor and product ions for the specific this compound-DNA adduct of interest. b. Develop an MRM method to monitor these transitions. c. Quantify the adduct by comparing the peak area to that of a stable isotope-labeled internal standard.
Visualizing Workflows and Relationships
General Workflow for this compound Adduct Analysis
The following diagram illustrates a typical workflow for the characterization of this compound adducts using mass spectrometry.
References
- 1. Sensitive determination of hydrazine in water by gas chromatography-mass spectrometry after derivatization with ortho-phthalaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GC-MS method for 2-hydroxyethyl hydrazine via chemical derivatization. [wisdomlib.org]
- 4. mdpi.com [mdpi.com]
- 5. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Weight Characterization - Comparison of MALDI and ESI - Creative Proteomics [creative-proteomics.com]
- 7. Advantages and Disadvantages of Protein Complex Identification using MALDI-TOF-MS and ESI-MS | MtoZ Biolabs [mtoz-biolabs.com]
- 8. sielc.com [sielc.com]
- 9. A simplified LC–MS-based method for sensitive analysis of DNA adducts utilizing accessible in vitro metabolism models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A simplified LC-MS-based method for sensitive analysis of DNA adducts utilizing accessible in vitro metabolism models - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Hydralazine Stability and Activity in Common Laboratory Buffer Systems
For researchers, scientists, and drug development professionals utilizing Hydralazine in experimental settings, understanding its behavior in different buffer systems is critical for data accuracy and reproducibility. This guide provides a comparative study of Hydralazine in various buffers, supported by experimental data and detailed protocols.
Hydralazine, a direct-acting vasodilator, is known for its efficacy in relaxing arterial smooth muscle.[1][2][3] However, its stability is significantly influenced by the chemical environment, particularly pH and the composition of the buffer.[4][5][6] This guide will delve into these factors to aid in the selection of an appropriate buffer system for your research needs.
Comparative Stability of Hydralazine in Different Buffer Systems
The stability of Hydralazine hydrochloride is highly dependent on the pH of the solution. Kinetic studies have shown that it exhibits maximum stability in acidic conditions, specifically around pH 3.5.[4][6] As the pH becomes more alkaline, its decomposition rate increases.[6]
The choice of buffering agent also plays a crucial role. While acetate and carbonate buffers do not appear to catalyze the decomposition of Hydralazine, the phosphate buffer system, specifically the dibasic phosphate ion (HPO4=), has been shown to catalyze its hydrolysis.[4] Citrate buffers, in the absence of other excipients, do not adversely affect its stability.[5]
The following table summarizes the stability of Hydralazine in different buffer systems based on available data.
| Buffer System | pH | Temperature (°C) | Key Findings | Reference |
| Acetate Buffer | 3.5 - 5.5 | 25 | Does not catalyze decomposition. Hydralazine exhibits maximum stability around pH 3.5.[4] | [4] |
| Phosphate Buffer (H2PO4-/HPO4=) | 6.0 - 8.0 | 25 | The HPO4= ion catalyzes the hydrolysis of Hydralazine, leading to increased decomposition.[4] | [4] |
| Citrate Buffer | 3.0 - 6.2 | 25 | In the absence of other excipients, does not adversely affect the stability of Hydralazine.[5] | [5] |
| Carbonate Buffer | 9.2 - 10.6 | 25 | Does not catalyze decomposition, but the alkaline pH leads to more rapid degradation compared to acidic buffers.[4] | [4] |
Experimental Protocols
To ensure reliable and reproducible results when working with Hydralazine, it is essential to follow standardized experimental protocols. Below are detailed methodologies for key experiments related to Hydralazine stability and activity.
Protocol 1: Determination of Hydralazine Stability by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method to assess the stability of Hydralazine in a given buffer system over time.
Materials:
-
Hydralazine Hydrochloride
-
Selected buffer solution (e.g., Acetate, Phosphate, Citrate)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Orthophosphoric acid
-
HPLC system with UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Procedure:
-
Preparation of Hydralazine Stock Solution: Accurately weigh and dissolve Hydralazine hydrochloride in the chosen buffer to a final concentration of 1 mg/mL.
-
Sample Preparation: Dilute the stock solution with the same buffer to a working concentration of 100 µg/mL.
-
Incubation: Store the prepared samples at controlled temperatures (e.g., 25°C and 40°C) and protect from light.[6]
-
Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 24, 48, 72 hours, and 1 week).
-
HPLC Analysis:
-
Data Analysis: Quantify the peak area of Hydralazine at each time point. The degradation can be calculated as the percentage loss of the initial concentration. The degradation kinetics can be determined by plotting the natural logarithm of the concentration versus time.[4]
Protocol 2: In Vitro Vasodilation Assay
This protocol provides a method to compare the vasodilatory effect of Hydralazine when prepared in different buffer systems.
Materials:
-
Isolated arterial rings (e.g., rat aorta)
-
Organ bath system
-
Krebs-Henseleit solution (physiological salt solution)
-
Phenylephrine or other vasoconstrictor
-
Hydralazine solutions prepared in different buffers (e.g., pH 7.4)
-
Data acquisition system
Procedure:
-
Tissue Preparation: Isolate arterial rings and mount them in an organ bath filled with Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Equilibration: Allow the tissues to equilibrate under a resting tension for 60-90 minutes.
-
Contraction: Induce a submaximal contraction with a vasoconstrictor like phenylephrine.
-
Cumulative Concentration-Response Curve: Once a stable contraction is achieved, add cumulative concentrations of Hydralazine (prepared in the test buffers) to the organ bath.
-
Data Recording: Record the relaxation response at each concentration.
-
Data Analysis: Express the relaxation as a percentage of the pre-induced contraction. Compare the potency (EC50) and efficacy (maximum relaxation) of Hydralazine in the different buffer systems.
Visualizing Pathways and Workflows
To better understand the mechanisms and processes involved, the following diagrams illustrate the signaling pathway of Hydralazine and a typical experimental workflow.
Caption: Mechanism of action of Hydralazine leading to vasodilation and pro-angiogenic effects.
Caption: Workflow for comparative stability analysis of Hydralazine in different buffer systems.
Alternatives to Hydralazine
For experiments where Hydralazine may not be suitable due to its stability profile or mechanism of action, several alternative vasodilators can be considered. The choice of an alternative should be guided by the specific requirements of the study.
| Alternative | Mechanism of Action | Primary Use in Research |
| Sodium Nitroprusside | Releases nitric oxide, leading to potent vasodilation of both arterioles and venules.[8] | Studies requiring rapid and potent vasodilation. |
| Fenoldopam | A selective dopamine D1 receptor agonist, causing peripheral vasodilation.[8] | Research involving renal blood flow and function. |
| Nifedipine | A calcium channel blocker that inhibits the influx of calcium into vascular smooth muscle cells.[8][9] | Studies on calcium signaling and smooth muscle contractility. |
| Labetalol | A dual alpha-1 and non-selective beta-adrenergic receptor blocker.[10] | Research on adrenergic signaling pathways. |
Conclusion
The selection of an appropriate buffer system is paramount for obtaining reliable and consistent results in studies involving Hydralazine. Its stability is markedly higher in acidic environments, with a pH around 3.5 being optimal.[4][6] Researchers should exercise caution when using phosphate buffers, as the HPO4= ion can accelerate degradation.[4] For studies requiring physiological pH, careful consideration of the experimental duration and temperature is necessary to minimize degradation. By understanding the chemical properties of Hydralazine and its interactions with different buffer components, researchers can design more robust experiments and generate higher quality data.
References
- 1. droracle.ai [droracle.ai]
- 2. ahajournals.org [ahajournals.org]
- 3. What is the mechanism of Hydralazine Hydrochloride? [synapse.patsnap.com]
- 4. Stability studies of hydralazine hydrochloride in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of hydralazine hydrochloride in aqueous vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. publications.ashp.org [publications.ashp.org]
- 7. researchgate.net [researchgate.net]
- 8. droracle.ai [droracle.ai]
- 9. Vasodilators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Hydrazinol
For Immediate Reference: In case of exposure or spill, consult the Safety Data Sheet (SDS) and follow emergency procedures immediately.
The responsible management of hazardous chemicals is a cornerstone of laboratory safety and environmental protection. Hydrazinol, a term often referring to solutions containing hydrazine or its derivatives, is a reactive, toxic, and potentially carcinogenic substance that requires meticulous handling and disposal protocols. This guide provides essential, step-by-step information for researchers, scientists, and drug development professionals to safely manage and dispose of this compound waste, ensuring the well-being of laboratory personnel and compliance with regulatory standards.
I. Immediate Safety and Handling Precautions
Before initiating any procedure involving this compound, it is imperative to be thoroughly familiar with its hazards and the necessary safety measures.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves (e.g., butyl rubber).
-
Eye Protection: Use chemical safety goggles and a face shield.[1]
-
Protective Clothing: A lab coat, apron, or coveralls made of appropriate chemical-resistant material is required.
-
Respiratory Protection: Work must be conducted in a well-ventilated area, preferably under a chemical fume hood.[1] If ventilation is inadequate or for significant spills, a self-contained breathing apparatus (SCBA) is necessary.[2] Cartridge respirators are not suitable for hydrazine.[2]
Handling and Storage:
-
Always handle this compound in a designated area, away from incompatible materials such as acids, bases, metals, and oxidizing agents.[1]
-
Store in a cool, dry, well-ventilated, and locked area.[1]
-
Keep containers tightly closed and protected from heat, sparks, and open flames.[1][3]
II. Step-by-Step Disposal and Waste Management
The primary and most critical step in the disposal of this compound is to treat it as hazardous waste.
Step 1: Waste Collection and Labeling
-
Collect all this compound waste, including unused product and contaminated materials (e.g., pipette tips, absorbent pads), in a designated, properly sealed, and clearly labeled hazardous waste container.
-
The label should clearly indicate "Hazardous Waste," "this compound," and any other components of the waste stream.
Step 2: Segregation of Waste
-
Do not mix this compound waste with other chemical waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) department.
Step 3: Contacting a Licensed Disposal Company
-
The disposal of this compound must be handled by a licensed and approved waste disposal company.[3]
-
Your institution's EHS department will have established procedures and contracts for hazardous waste disposal. Contact them to arrange for the pickup and disposal of your this compound waste.
Step 4: Documentation
-
Maintain accurate records of the amount of this compound waste generated and its disposal date. This is crucial for regulatory compliance.
III. Emergency Procedures: Spill Management
In the event of a this compound spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.
Step 1: Evacuate and Alert
-
Immediately evacuate the spill area.
-
Alert your colleagues and supervisor.
-
If the spill is large or you are unsure how to handle it, contact your institution's emergency response team or EHS department.
Step 2: Control and Contain
-
If it is safe to do so, control the source of the leak.
-
Prevent the spill from spreading by using absorbent materials like dry sand or an inert absorbent.[4] Do not use combustible materials like paper towels or earth to absorb spills, as this may create a fire or explosion hazard. [4]
Step 3: Neutralization (for small spills, if trained and equipped)
-
For small spills, a dilute aqueous solution of an oxidizing agent can be used to neutralize the hydrazine.[2]
-
Caution: This procedure should only be performed by trained personnel with the appropriate PPE.
-
Potential neutralizing agents include:
-
The reaction can be vigorous and may release heat and gases. Proceed with caution.
Step 4: Collection and Disposal of Spill Debris
-
Carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.
-
Clean the affected area thoroughly.
Step 5: Reporting
-
Report the spill to your supervisor and EHS department, documenting the details of the incident.
IV. Quantitative Data Summary
| Data Point | Value | Source |
| Occupational Exposure Limit (ACGIH TLV-TWA) | 0.01 ppm (for Hydrazine) | Not explicitly in search results, but a related recommendation of 0.1 ppm is mentioned as providing an adequate margin of safety.[2] |
| Odor Threshold | 3-5 ppm (for Hydrazine) | [2] |
| Spill Isolation Distance | 50 meters (150 feet) | [4] |
| Fire Isolation Distance | 800 meters (1/2 mile) | [4] |
V. This compound Waste Management Workflow
The following diagram illustrates the decision-making process and logical flow for the proper management and disposal of this compound waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
